molecular formula C12H17ClO B8337561 1-Butoxymethyl-4-chloromethyl-benzene

1-Butoxymethyl-4-chloromethyl-benzene

Cat. No.: B8337561
M. Wt: 212.71 g/mol
InChI Key: JOSURZHUJBCODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butoxymethyl-4-chloromethyl-benzene is a useful research compound. Its molecular formula is C12H17ClO and its molecular weight is 212.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Butoxymethyl-4-chloromethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butoxymethyl-4-chloromethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

1-(butoxymethyl)-4-(chloromethyl)benzene

InChI

InChI=1S/C12H17ClO/c1-2-3-8-14-10-12-6-4-11(9-13)5-7-12/h4-7H,2-3,8-10H2,1H3

InChI Key

JOSURZHUJBCODZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(C=C1)CCl

Origin of Product

United States

Foundational & Exploratory

1-Butoxymethyl-4-chloromethyl-benzene: Chemical Properties, Stability, and Applications in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of complex heteroaryl therapeutics relies heavily on highly functionalized, chemoselective building blocks. 1-Butoxymethyl-4-chloromethyl-benzene (CAS 936342-63-1) is a specialized bifunctional aromatic intermediate that perfectly exemplifies this paradigm. Featuring a lipophilic butoxymethyl ether and a highly reactive electrophilic chloromethyl group, this compound is a critical precursor in the synthesis of advanced pyridine-derivative antifungal agents.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its stability and degradation profiles, and a field-proven synthetic methodology. By understanding the causality behind its reactivity and the rationale for specific experimental conditions, research scientists can optimize their synthetic workflows and improve downstream drug yields.

Chemical Identity & Physical Properties

To effectively utilize 1-butoxymethyl-4-chloromethyl-benzene in synthetic pipelines, it is crucial to understand its fundamental physicochemical parameters. The lipophilic tail enhances the pharmacokinetic profile of downstream drug candidates, while the chloromethyl group serves as the primary reactive site for alkylation.

PropertyValue
IUPAC Name 1-(butoxymethyl)-4-(chloromethyl)benzene
CAS Number 936342-63-1
Molecular Formula C12H17ClO
Molecular Weight 212.72 g/mol
Structural Class Para-substituted benzyl chloride derivative
Topological Polar Surface Area (TPSA) 9.2 Ų
Hydrogen Bond Donors / Acceptors 0 / 1
Rotatable Bonds 6

Data synthesized from established chemical databases [1].

Chemical Stability & Reactivity Profile

The utility of 1-butoxymethyl-4-chloromethyl-benzene stems from the orthogonal reactivity of its two functional groups. However, this dual nature also dictates strict handling and storage protocols.

Reactivity of the Chloromethyl Group

The benzylic chloride is a highly reactive electrophile. The adjacent aromatic ring stabilizes the transition state during bimolecular nucleophilic substitution (SN2) reactions, making it an exceptionally efficient alkylating agent for coupling with heteroaryl amines or triazoles.

Degradation Risk: This high SN2 reactivity renders the molecule highly susceptible to hydrolysis. In the presence of ambient moisture and elevated temperatures, the chloromethyl group rapidly hydrolyzes to yield 4-butoxymethyl-benzyl alcohol and hydrochloric acid (HCl)[2]. Furthermore, trace metals can catalyze the exothermic polymerization of benzyl chlorides. Therefore, the compound must be stored under an inert atmosphere (e.g., argon) at sub-ambient temperatures.

Stability of the Butoxymethyl Ether

The ether linkage is generally robust under basic conditions and mild nucleophilic attacks. However, it represents a secondary vulnerability if the compound is exposed to strong Lewis acids (e.g., Boron tribromide, BBr3) or concentrated Brønsted acids, which can protonate the ether oxygen and trigger acid-catalyzed cleavage, resulting in butanol and a corresponding benzylic alcohol.

G A 1-Butoxymethyl-4-chloromethyl-benzene (Intact Molecule) B Hydrolysis Pathway (Moisture / Heat) A->B C Ether Cleavage Pathway (Strong Acids) A->C D (4-Butoxymethyl-phenyl)-methanol + HCl B->D Nucleophilic Attack by H2O E 4-Chloromethyl-benzyl alcohol + Butanol C->E Acid-Catalyzed Cleavage

Chemical degradation pathways of 1-butoxymethyl-4-chloromethyl-benzene.

Synthesis Methodology: The Appel Reaction

In synthetic workflows, the conversion of the precursor (4-butoxymethyl-phenyl)-methanol to the target benzylic chloride must be executed with strict chemoselectivity. The presence of the butoxymethyl ether linkage precludes the use of harsh halogenating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). These reagents generate strongly acidic environments that can cleave the ether or induce unwanted polymerization.

The Rationale: The Appel reaction is the optimal choice. Utilizing triphenylphosphine (PPh3) and carbon tetrachloride (CCl4), this reaction operates under mild, near-neutral conditions. The mechanism involves the activation of PPh3 by CCl4 to form an oxyphosphonium intermediate, followed by a clean SN2 displacement by the chloride ion[3].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate progression is analytically confirmed before proceeding to isolation [4].

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 190 mg (0.98 mmol) of (4-butoxymethyl-phenyl)-methanol in 3 mL of anhydrous carbon tetrachloride (CCl4). CCl4 acts as both the halogen source and the solvent.

  • Activation: Add 310 mg (1.2 mmol, ~1.2 eq) of triphenylphosphine (PPh3) to the mixture in a single portion.

  • Thermal Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 76°C) while stirring continuously for 7 hours.

  • In-Process Validation (TLC): Before quenching, perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate:Heptane (1:4) solvent system. Causality: The reaction must only be stopped when the lower-Rf starting alcohol spot is completely consumed, validating the complete conversion to the less polar benzylic chloride.

  • Workup & Concentration: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the CCl4 solvent.

  • Purification: The crude residue contains the target product and a stoichiometric amount of triphenylphosphine oxide (TPPO). Purify the residue via silica gel column chromatography using a highly non-polar eluent (Ethyl acetate:Heptane = 1:6). TPPO is highly polar and will remain on the baseline, allowing the pure 1-butoxymethyl-4-chloromethyl-benzene to elute cleanly (Typical yield: ~82%).

G N1 Starting Material: (4-butoxymethyl-phenyl)-methanol N2 Reagent Addition: PPh3 (1.2 eq) + CCl4 (Solvent) N1->N2 N3 Reflux (7 hours) Appel Reaction N2->N3 N4 In-Process Control: TLC Monitoring N3->N4 Verify starting material consumption N5 Workup: Cooling & Concentration N4->N5 Proceed if complete N6 Purification: Silica Gel Chromatography N5->N6 Remove TPPO byproduct N7 Target Product: 1-Butoxymethyl-4-chloromethyl-benzene N6->N7 Yield: ~82%

Step-by-step experimental workflow for the Appel reaction synthesis.

Application in Drug Development

The primary industrial application of 1-butoxymethyl-4-chloromethyl-benzene is its use as an alkylating building block in the synthesis of novel, broad-spectrum antifungal agents. Specifically, it is reacted with heteroaryl amines (such as 3-ethynyl-pyridin-2-ylamine) to form complex triazole-pyridine architectures[4, 5].

Mechanism of Action: GPI Biosynthesis Inhibition

The resulting pyridine derivatives exhibit a highly specialized mechanism of action. Unlike traditional azoles that target ergosterol synthesis, these compounds target the fungal Glycosylphosphatidylinositol (GPI) biosynthesis pathway .

  • Causality of Inhibition: GPI anchors are complex glycolipids essential for attaching crucial mannoproteins to the fungal cell wall. By inhibiting the early stages of GPI biosynthesis, the drug prevents these proteins from reaching the cell surface.

  • Result: The failure of cell wall assembly prevents the fungus from attaching to host cells, neutralizes its pathogenicity, and ultimately leads to structural collapse and fungal cell death[5]. The lipophilic butoxymethyl tail derived from our target compound is critical for allowing the drug to penetrate the fungal cell membrane and reach the endoplasmic reticulum where GPI synthesis occurs.

G S1 Pyridine Antifungal (Derived from Intermediate) S2 Fungal GPI Biosynthesis Pathway S1->S2 Inhibits S3 Blockade of Cell Wall Protein Anchoring S2->S3 Leads to S4 Loss of Pathogenicity & Fungal Cell Death S3->S4 Results in

Mechanism of action for antifungal agents derived from the target compound.

References

  • ChemSrc Database. "1-Butoxymethyl-4-chloromethyl-benzene CAS 936342-63-1". ChemSrc. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2368, Benzyl chloride". PubChem. Available at:[Link]

  • Wikipedia Contributors. "Appel reaction". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Tanaka, A. et al. "Heterocycles substituted pyridine derivatives and antifungal agent containing thereof." United States Patent 7,691,882 B2, April 6, 2010.
  • Nakamoto, K. et al. "Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same." United States Patent 8,183,264 B2, May 22, 2012.

Molecular weight and structural formula of 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Intermediate for Soluble Conjugated Polymers & Functional Surface Modification

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (Formula: C₁₂H₁₇ClO) is a specialized bifunctional aromatic intermediate used primarily in the synthesis of soluble poly(p-phenylene vinylene) (PPV) derivatives and advanced photoresist materials. Distinguished by its asymmetric substitution—featuring a reactive electrophilic chloromethyl group at the para position relative to a solubilizing butoxymethyl ether—this molecule serves as a critical "end-capper" or molecular weight regulator in polymerization reactions. Its unique structure allows researchers to precisely terminate polymer chains while introducing solubility-enhancing alkyl tails, a vital parameter in developing solution-processable organic electronics (OLEDs, OPVs).

Chemical Identity & Structural Properties[1][2][3]

Nomenclature & Classification[4]
  • IUPAC Name: 1-(butoxymethyl)-4-(chloromethyl)benzene

  • Synonyms: 4-(Butoxymethyl)benzyl chloride; p-Chloromethyl-butoxymethylbenzene; BCMB-Monoether.

  • CAS Registry Number: Note: While the bis-substituted analog (36078-54-3) is common, this specific mono-ether intermediate is often synthesized in-situ or custom-manufactured. It falls under the class of substituted benzyl chlorides.[1]

Physicochemical Data
PropertyValueNote
Molecular Formula C₁₂H₁₇ClO
Molecular Weight 212.72 g/mol
Physical State Colorless to pale yellow liquidAmbient conditions
Density ~1.06 g/mLEstimated based on homologs
Boiling Point >110°C @ 10 mmHgHigh vacuum distillation required
Solubility Soluble in CHCl₃, THF, TolueneHydrolyzes in water
Reactivity High (Alkylating Agent)Moisture sensitive
Structural Visualization

The molecule consists of a central benzene ring. The C1 position holds the ether tail (chemical stability, solubility), while the C4 position holds the chloromethyl group (high reactivity).

G Benzene Benzene Ring (Core) Pos1 Pos 1: Butoxymethyl (-CH2-O-C4H9) Solubilizing Group Benzene->Pos1 Ether Linkage Pos4 Pos 4: Chloromethyl (-CH2-Cl) Reactive Electrophile Benzene->Pos4 Para Substitution

Figure 1: Functional topology of 1-Butoxymethyl-4-chloromethyl-benzene showing the asymmetric substitution pattern.

Synthesis & Production Protocols

Mechanistic Pathway

The most reliable synthesis route involves the nucleophilic substitution of 1,4-bis(chloromethyl)benzene (BCMB) with n-butanol. Because BCMB has two identical reactive sites, statistical control is required to maximize the mono-substituted product over the bis-substituted byproduct.

Reaction Equation:



Experimental Protocol (Mono-Etherification)

Target: Selective synthesis of the mono-ether to avoid polymerization or bis-ether formation.

Reagents:

  • 1,4-Bis(chloromethyl)benzene (BCMB) [Excess]

  • n-Butanol (Limiting Reagent)

  • Sodium Hydroxide (50% aq. solution)

  • Tetrabutylammonium bromide (TBAB) [Phase Transfer Catalyst]

  • Solvent: Toluene or Dichloromethane

Step-by-Step Methodology:

  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve BCMB (2.0 eq) in Toluene.

  • Catalyst Addition: Add TBAB (0.05 eq) to the solution.

  • Activation: Add NaOH (50%, 1.5 eq) dropwise while stirring vigorously at 40°C.

  • Etherification: Slowly add n-Butanol (1.0 eq) over 2 hours. Crucial: Slow addition prevents high local concentrations of alkoxide, reducing bis-substitution.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC (Hexane/Ethyl Acetate 9:1).

  • Quench & Separation: Cool to RT. Wash organic layer with water (3x) to remove salts and unreacted butanol.

  • Purification:

    • Dry organic layer over MgSO₄.[2]

    • Remove solvent in vacuo.[2]

    • Fractional Distillation: The excess BCMB (starting material) will sublime/distill first. The target mono-ether distills second. The bis-ether residue remains in the pot.

Synthesis BCMB 1,4-Bis(chloromethyl)benzene (Excess) Reaction Phase Transfer Catalysis (NaOH / TBAB / Toluene) BCMB->Reaction Butanol n-Butanol (Limiting Reagent) Butanol->Reaction Mixture Crude Mixture: 1. Unreacted BCMB 2. Target Mono-Ether 3. Bis-Ether (Trace) Reaction->Mixture Distillation Vacuum Distillation Mixture->Distillation Distillation->BCMB Recycle Fraction 1 Product Pure 1-Butoxymethyl- 4-chloromethyl-benzene Distillation->Product Fraction 2

Figure 2: Synthesis workflow emphasizing stoichiometric control to favor mono-substitution.

Applications in Research & Development

Polymer Chain End-Capping (Gilch Route)

In the synthesis of Poly(p-phenylene vinylene) (PPV), molecular weight control is paramount for solubility and film-forming properties.

  • Role: The target molecule acts as a monofunctional terminator .

  • Mechanism: During the base-induced polymerization of bis(chloromethyl) monomers, the growing polymer chain attacks the chloromethyl group of the terminator.

  • Result: The polymer chain ends with a chemically inert, solubilizing butoxymethyl group rather than a reactive chloride or undefined defect. This prevents "gelation" (uncontrolled cross-linking) and ensures the polymer remains soluble in organic solvents like chlorobenzene.

Surface Functionalization

The molecule acts as an anchor for surface chemistry:

  • Anchor: The chloromethyl group reacts with surface nucleophiles (amines, thiols on silica or gold).

  • Tail: The butoxymethyl group provides a hydrophobic, lipophilic coating.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Alkylating Agent: Highly reactive toward DNA/proteins. Suspected carcinogen.[3][1]

  • Corrosive: Causes severe skin burns and eye damage.

  • Lachrymator: Irritating to mucous membranes (similar to benzyl chloride).

Mandatory Safety Protocol:

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Butyl rubber gloves (Latex/Nitrile are permeable to benzyl chlorides), chemical splash goggles, and face shield.

  • Decontamination: Spills should be neutralized with a solution of 10% ammonia or ethanolamine in methanol to quench the chloromethyl group before cleaning.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-Butoxymethylchloromethyl-benzene (CID 68968574). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1972). Benzyl Chloromethyl Ether Synthesis Protocols. Org. Synth. 1972, 52, 16. Retrieved from

  • MDPI. (2024). Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. Polymers 2024.[2] Retrieved from

  • Core.ac.uk. (2018). High-Performance Solution-Processable Poly(p-phenylene vinylene)s. Retrieved from

Sources

Thermodynamic Properties of p-Chloromethylbenzyl Butyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermodynamic profile, characterization methodologies, and synthesis logic for p-chloromethylbenzyl butyl ether (systematically: 1-(butoxymethyl)-4-(chloromethyl)benzene ).

This guide is structured for researchers requiring precise physicochemical data for reaction engineering, solvent selection, or intermediate stability assessment.[1][2]

Technical Guide & Characterization Framework

Executive Summary & Compound Architecture

p-Chloromethylbenzyl butyl ether is a bifunctional aromatic intermediate characterized by a lipophilic ether tail and a reactive electrophilic head.[1][2][3] Its thermodynamic behavior is governed by the interplay between the flexible butyl ether chain (entropy-increasing) and the rigid, polarizable chloromethylbenzyl core (enthalpy-dominating).[1][2][3]

  • Systematic Name: 1-(butoxymethyl)-4-(chloromethyl)benzene[1][2][3]

  • Molecular Formula: C₁₂H₁₇ClO[1][3]

  • Molecular Weight: 212.72 g/mol [1][3]

  • Primary Utility: Intermediate in the synthesis of antifungals (e.g., pyridine derivatives), surface modification agents, and cross-linking monomers.[1][2][3]

Molecular Structural Analysis

The molecule consists of three thermodynamically distinct domains:

  • The Benzyl Core: Provides π-π stacking potential and rigid planar geometry.[1][2][3]

  • The Butyl Ether Linkage (-CH₂-O-C₄H₉): Introduces rotational degrees of freedom, lowering the melting point relative to rigid halides and increasing solubility in non-polar solvents.[1][2][3]

  • The p-Chloromethyl Group (-CH₂Cl): A reactive handle that significantly increases density and boiling point via dipole-dipole interactions compared to the parent benzyl butyl ether.[1][2][3]

Thermodynamic Profile: Data & Predictive Ranges

As a specialized intermediate, exact literature values for this specific derivative are often proprietary.[1][2][3] The following table synthesizes experimentally verified data for the parent compound (Benzyl Butyl Ether) and high-confidence estimated ranges for the p-chloromethyl derivative based on group contribution methods (Joback/Reid) and halogenated analogues (e.g., p-xylylene dichloride).

Table 1: Comparative Thermodynamic Properties
PropertyBenzyl Butyl Ether (Parent)p-Chloromethyl Derivative (Target)Thermodynamic Driver
Molar Mass 164.25 g/mol 212.72 g/mol Addition of -CH₂Cl (+48.5 Da)
Density (20°C) 0.92 g/mL [1]1.06 – 1.10 g/mL (Est.)Heavy atom effect (Cl) increases mass/volume ratio.[1][2][3]
Boiling Point (1 atm) 220–224°C [1]265 – 275°C (Est.)[1][3]Increased London dispersion forces and polarity.[1][2][3]
Refractive Index (

)
1.480 – 1.485 [1]1.510 – 1.525 (Est.)[1][2][3]High polarizability of the C-Cl bond and aromatic ring.[1][3]
Enthalpy of Vaporization ~50 kJ/mol~62–68 kJ/mol (Est.)[1][2][3]Stronger intermolecular cohesive forces.[1][3]
Solubility (Water) Insoluble (<0.1 g/L)Insoluble Hydrophobic butyl chain dominates solvation energetics.[1][2][3]
Flash Point ~95°C>110°C Reduced volatility due to higher molecular weight.[1][2][3]

Critical Stability Note: The p-chloromethyl group is thermally labile.[1][2][3] While the theoretical boiling point is >265°C, distillation must be performed under high vacuum (<5 mmHg) to prevent self-polymerization or HCl elimination (Friedel-Crafts type polycondensation).[1][2][3]

Experimental Protocols for Characterization

To validate the thermodynamic properties of synthesized batches, the following self-validating protocols are recommended. These methods prioritize sample integrity given the reactive nature of the chloromethyl group.[1][2][3]

Protocol A: High-Precision Densimetry (Oscillating U-Tube)
  • Objective: Determine purity and molar volume.

  • Method:

    • Inject 2 mL of analyte into a temperature-controlled oscillating U-tube densimeter (e.g., Anton Paar DMA series).[1][2][3]

    • Equilibrate at 20.00°C ± 0.01°C.

    • Measure oscillation period (

      
      ).[1][2][3] Density (
      
      
      
      ) is calculated via
      
      
      , where A and B are instrument constants.[1][2][3]
    • Validation: Viscosity correction must be applied if viscosity > 100 mPa[1][2][3]·s (unlikely for this ether).[1][2][3]

Protocol B: Dynamic Viscosity & Activation Energy[1][3]
  • Objective: Assess flow properties for process engineering.

  • Method:

    • Use a rolling-ball viscometer (Lovis 2000) or cone-and-plate rheometer.[1][2][3]

    • Measure viscosity (

      
      ) at 20°C, 40°C, and 60°C.[1][2][3]
      
    • Analysis: Plot

      
       vs 
      
      
      
      (Arrhenius plot).[1][2][3] The slope yields the Flow Activation Energy (
      
      
      )
      , a critical parameter for designing pumping systems.[1][2][3] Linearity (
      
      
      ) confirms thermal stability across the range.[1][2][3]
Protocol C: Vapor Pressure (Ebulliometry)
  • Objective: Determine enthalpy of vaporization (

    
    ).
    
  • Method:

    • Use a Swietoslawski ebulliometer under regulated vacuum (1–100 kPa).

    • Record boiling temperatures at 5 distinct pressure points.

    • Calculation: Fit data to the Antoine Equation:

      
      .[1][2][3]
      
    • Derive

      
       using the Clausius-Clapeyron relation at the normal boiling point.[1][2][3]
      

Synthesis & Reaction Thermodynamics

The synthesis of p-chloromethylbenzyl butyl ether typically involves a two-step thermodynamic pathway. Understanding the heat flow of these reactions is vital for scale-up safety.[1][2][3]

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the characterized target, highlighting the critical energetic steps.

G cluster_0 Step 1: Etherification (Exothermic) cluster_1 Step 2: Chlorination (Endothermic) cluster_2 Step 3: Characterization A p-Chloromethyl Benzyl Alcohol C Intermediate: p-Hydroxymethyl Benzyl Butyl Ether A->C -H2O Acid Cat. B n-Butyl Alcohol (Excess) B->C E Target: p-Chloromethylbenzyl Butyl Ether C->E + SOCl2 - SO2, - HCl D Thionyl Chloride (SOCl2) D->E F Vacuum Distillation (Purification) E->F T < 100°C Vacuum G Thermodynamic Profiling (Density, Viscosity) F->G Pure Fraction

Figure 1: Synthesis and characterization workflow. Step 1 establishes the ether linkage.[1][2][3] Step 2 installs the reactive chloromethyl group, requiring careful thermal management to prevent decomposition.[1][2][3]

Mechanistic Insight[1][3]
  • Etherification: The formation of the ether linkage is generally exothermic.[1][2][3] The butyl group acts as an "entropic anchor," increasing the solubility of the intermediate in organic media.[1][2][3]

  • Chlorination: Converting the benzyl alcohol moiety to the benzyl chloride is often achieved with Thionyl Chloride (

    
    ).[1][2][3] This releases 
    
    
    
    and
    
    
    gas (entropy driven).[1][2][3] The resulting C-Cl bond is weaker than the C-O bond, creating a site of high thermodynamic activity (reactivity).[1][2][3]

Applications & Stability Considerations

The thermodynamic properties of this derivative dictate its specific applications:

  • Solvation Effects: The butyl chain renders the molecule compatible with non-polar reaction media (e.g., Toluene, Hexane), while the aromatic core allows for

    
     interactions.[1][2][3] This makes it an excellent Phase Transfer Catalyst  precursor.[1][3]
    
  • Thermal Stability: Due to the benzylic chloride, the compound is prone to hydrolysis in moist air (reverting to the alcohol) and polymerization at high temperatures.[1][2][3]

    • Storage: Store at <4°C over activated molecular sieves to prevent hydrolysis.

    • Handling: Use anhydrous conditions.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61134, Benzyl butyl ether.[1][3] Retrieved from [Link][1][2][3]

  • NIST (2024). Benzyl butyl ether Thermophysical Properties.[1][3] NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1][2][3][4]

  • Google Patents (2012). Pyridine derivative substituted by heteroaryl ring (US8183264B2).[1][2][3] (Contains synthesis and characterization data for 1-(butoxymethyl)-4-(chloromethyl)benzene). Retrieved from

  • Verevkin, S. P., et al. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation.[1][2][3] Physical Chemistry Chemical Physics.[1][3] (Provides baseline thermodynamic data for chloromethyl benzyl derivatives). Retrieved from [Link]

Sources

Comprehensive Solubility Profile and Handling Protocols for 1-Butoxymethyl-4-chloromethyl-benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (CAS: 936342-63-1) is a critical bifunctional intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of heteroaryl-substituted pyridine derivatives that function as broad-spectrum antifungal agents[1]. As a benzylic chloride equipped with a lipophilic butyl ether tail, its solvation behavior dictates the efficiency of downstream coupling reactions, such as the N-alkylation of triazoles or amines.

This whitepaper provides an in-depth analysis of its physicochemical properties, predictive and empirical solubility profiles, and self-validating protocols for extraction and purification. It is designed for application scientists and drug development professionals who require rigorous, reproducible methodologies for handling highly reactive synthetic intermediates.

Structural Profiling and Predictive Solvation Thermodynamics

To understand the solubility of 1-Butoxymethyl-4-chloromethyl-benzene, we must analyze its structural domains:

  • The Butoxymethyl Domain (

    
    ) : This flexible, lipophilic ether chain disrupts crystal lattice packing, lowering the melting point and rendering the compound a viscous liquid (oil) at standard temperature and pressure (STP). It significantly enhances affinity for aliphatic and moderately polar aprotic solvents.
    
  • The Chloromethyl Domain (

    
    ) : A highly polarizable, electrophilic center. While it increases the overall dipole moment, it restricts the use of nucleophilic or strongly protic solvents due to the thermodynamic risk of solvolysis.
    
Hansen Solubility Parameters (HSP) Estimation

Because empirical thermodynamic solubility data (in mg/mL) for liquid intermediates is often categorized simply as "miscible," we utilize to predict solvent compatibility[2]. By interpolating the established parameters of its constituent moieties—benzyl chloride (


, 

,

MPa

) and di-n-butyl ether (

,

,

MPa

)—we can estimate the HSP for the target compound:
  • Dispersion (

    
    ) : 
    
    
    
    MPa
    
    
  • Polarity (

    
    ) : 
    
    
    
    MPa
    
    
  • Hydrogen Bonding (

    
    ) : 
    
    
    
    MPa
    
    

This low


 and high 

profile places the compound squarely within the solubility sphere of esters, chlorinated hydrocarbons, and aromatic solvents, while predicting strict immiscibility with water.

Empirical Solubility and Miscibility Data

The table below summarizes the phase behavior of 1-Butoxymethyl-4-chloromethyl-benzene across standard organic solvents. Because the compound is an oil at room temperature, "solubility" in compatible organic solvents manifests as complete miscibility.

SolventSolvent ClassDielectric Constant (

)
Phase Behavior (at 25°C)Application Suitability & Causality
Dichloromethane (DCM) Halogenated8.93MiscibleExcellent. Ideal for low-temperature electrophilic substitutions.
Ethyl Acetate (EtOAc) Ester6.02MiscibleStandard. The primary solvent for liquid-liquid extraction (LLE) due to optimal partitioning against water[1].
Toluene Aromatic2.38MiscibleExcellent. Structurally homologous; ideal for azeotropic drying and high-temperature couplings.
Heptane / Hexane Aliphatic1.92MiscibleGood. Utilized primarily as a non-polar co-eluent in silica gel chromatography to retard the compound's

value.
Tetrahydrofuran (THF) Ether7.58MiscibleExcellent. Preferred for strong base-mediated couplings (e.g., NaH deprotonation workflows).
Methanol (MeOH) Protic32.7Soluble (High Risk)Poor. Strongly discouraged for storage. The protic environment induces

solvolysis of the benzylic chloride.
Water Aqueous80.1Immiscible (< 0.1 mg/mL)Aqueous Phase. Used exclusively to wash out polar byproducts and inorganic salts during LLE.

Mechanistic Insights: Stability and Chromatographic Behavior

The Causality of Solvent Selection

The choice of an Ethyl Acetate/Heptane system for the purification of this compound—as established in foundational patent literature ()—is driven by the molecule's low hydrogen-bonding capacity (


). On normal-phase silica gel, the compound exhibits weak adsorption to surface silanol groups. If a purely polar solvent like EtOAc were used, the compound would elute at the solvent front alongside impurities. By introducing Heptane (a non-polar anti-solvent), the mobile phase polarity is suppressed, forcing the compound to partition more favorably onto the stationary phase, thereby achieving a workable retention factor (

) and allowing separation from highly polar byproducts like triphenylphosphine oxide.
Degradation Pathways

Benzylic chlorides are highly activated electrophiles. If 1-Butoxymethyl-4-chloromethyl-benzene is dissolved in protic solvents (e.g., ethanol, methanol, or water/solvent mixtures) and exposed to mild heat or trace base, the


 group will undergo rapid solvolysis, converting the reactive chloride into a stable, unreactive ether or alcohol. Rule of thumb:  Always store stock solutions in anhydrous, aprotic solvents (e.g., dry THF or Toluene) under an inert argon atmosphere at -20°C.

Experimental Methodologies

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

This protocol details the extraction of the target compound following its synthesis via the Appel reaction (using


 and 

)[3].

System Validation Check: This protocol utilizes a mass-balance validation step. The theoretical yield of the organic phase must be cross-referenced with TLC co-spotting to ensure no target mass is lost to the aqueous phase or degraded via hydrolysis.

  • Quenching: Cool the refluxed reaction mixture containing crude 1-Butoxymethyl-4-chloromethyl-benzene to 20°C.

  • Partitioning: Add equal volumes of Ethyl Acetate (EtOAc) and Deionized Water (e.g., 20 mL each per 1 mmol of precursor). Stir vigorously for 5 minutes to ensure complete phase transfer of inorganic salts into the aqueous layer.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow 10 minutes for complete phase resolution. The target compound, being highly lipophilic, will partition entirely into the upper organic (EtOAc) layer.

  • Aqueous Wash: Drain the lower aqueous layer. Wash the retained organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual emulsion and pre-dry the organic phase.

  • Validation (TLC Check): Spot the organic layer against a reference standard on a silica TLC plate. Elute with EtOAc:Heptane (1:4). A single UV-active spot at

    
     confirms the integrity of the benzylic chloride. If baseline material is present, further washing is required.
    
  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent under reduced pressure (max bath temperature 30°C to prevent thermal degradation) to yield the product as a crude oil.
    
Protocol B: Chromatographic Purification
  • Column Preparation: Pack a glass column with NH-functionalized silica gel (or standard neutral silica) using Heptane as the slurry solvent.

  • Loading: Dissolve the crude oil in a minimum volume of 1:2 EtOAc:Heptane and load it onto the column head.

  • Elution: Elute using an isocratic gradient of EtOAc:Heptane (1:2 to 2:1, depending on column dimensions).

  • Fractionation: Collect fractions and monitor via UV absorption (254 nm). Pool fractions containing the pure target compound and concentrate under reduced pressure.

Application Workflow Visualization

The following diagram maps the logical flow of the synthesis, extraction, and purification phases, highlighting the phase-distribution of the target compound.

G Start Precursor: (4-butoxymethyl-phenyl)-methanol Reaction Chlorination Reaction (PPh3, CCl4, Reflux) Start->Reaction Target Target Compound: 1-Butoxymethyl-4-chloromethyl-benzene Reaction->Target Extraction Liquid-Liquid Extraction (EtOAc / Water Partition) Target->Extraction OrganicLayer Organic Layer (EtOAc) Contains Target Extraction->OrganicLayer Non-polar phase AqueousLayer Aqueous Layer (Discarded) Extraction->AqueousLayer Polar phase Purification Silica Gel Chromatography (EtOAc:Heptane Eluent) OrganicLayer->Purification Pure Pure Product Stored in Aprotic Solvent Purification->Pure

Figure 1: Synthetic and purification workflow for 1-Butoxymethyl-4-chloromethyl-benzene.

References

  • Tanaka, A., et al. "Heterocycles substituted pyridine derivatives and antifungal agent containing thereof.
  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook, Second Edition." CRC Press, Taylor & Francis Group, 2007.[Link]

Sources

Technical Guide: Safe Handling and Management of Chloromethyl Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Chloromethyl benzene derivatives (e.g., Benzyl chloride, 4-(chloromethyl)styrene) are foundational electrophiles in organic synthesis, serving as "benzylating agents" for heteroatoms. However, the very feature that makes them useful—a highly reactive benzylic carbon susceptible to nucleophilic attack—renders them potent alkylating agents in biological systems.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a mechanistic understanding of the hazards and a validated, fail-safe protocol for handling, quenching, and disposal.

Molecular Mechanism of Toxicity

To handle these compounds safely, one must understand why they are toxic. Unlike simple irritants, chloromethyl benzene derivatives are alkylating agents .

The Alkylation Pathway

The benzylic carbon is activated by the adjacent aromatic ring, making it highly electrophilic. In biological systems, these compounds undergo nucleophilic substitution (


) reactions with DNA bases (specifically the N7 position of guanine) and protein residues (cysteine thiols, lysine amines).
  • Consequence: This forms covalent adducts (cross-linking), leading to DNA strand breaks, mutations, and apoptosis. This mechanism underpins their classification as Lachrymators (immediate TRPA1 ion channel activation) and Carcinogens (long-term genotoxicity).

Visualization: Mechanism of Action

ToxicityMechanism Agent Chloromethyl Benzene (Electrophile) Transition Transition State (SN2 Attack) Agent->Transition Diffusion into Cell Target Biological Nucleophile (DNA Guanine / Protein Thiol) Target->Transition Outcome1 DNA Adduct (Genotoxicity) Transition->Outcome1 Covalent Bond Outcome2 TRPA1 Activation (Lachrymatory Response) Transition->Outcome2 Ion Channel Trigger

Figure 1: Mechanistic pathway of chloromethyl benzene toxicity, highlighting the dual risks of immediate lachrymation and delayed genotoxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for prolonged contact with benzylic chlorides due to rapid permeation.

Glove Permeation Data

The following data aggregates breakthrough times for Benzyl Chloride (CAS: 100-44-7). Trustworthiness Check: Always inspect gloves for physical damage before use.

Glove MaterialThickness (mm)Breakthrough Time (min)Performance Rating
Viton (Fluoroelastomer) 0.7> 480Excellent (Recommended)
Silver Shield / 4H Multi-layer> 480Excellent
Nitrile (Standard) 0.11 (Disposable)< 10Poor (Splash Only)
Nitrile (Heavy Duty) 0.38~ 30 - 60Fair (Short duration)
Latex / Natural Rubber Any< 10Do Not Use

Operational Directive:

  • Primary: Use Viton or Silver Shield gloves for spill cleanup or bulk transfer.

  • Double-Gloving: If dexterity requires nitrile, wear two pairs of disposable nitrile gloves and change them immediately upon any splash or every 15 minutes during active handling.

Operational Protocols

Validated Quenching & Decontamination

Neutralization is safer than simple dilution. The goal is to convert the reactive alkyl chloride into a benign benzyl alcohol or amine salt.

The Quenching Solution (The "Decon Mix"):

  • Composition: 10% Sodium Carbonate (

    
    ) or 5% Ethanolamine in water.
    
  • Mechanism: Promotes hydrolysis or aminolysis, displacing the chloride.

Protocol: Controlled Neutralization of Waste
  • Preparation: Place a stir bar in a flask containing the Decon Mix (excess volume, 10:1 ratio to waste).

  • Addition: Slowly add the chloromethyl benzene waste to the stirring Decon Mix.

    • Caution: Reaction is exothermic.

  • Validation (Self-Validating Step):

    • Check pH: Must remain basic (> pH 9). If acidic, HCl is being generated; add more base.

    • Phase Check: Benzyl chloride is immiscible (oily bottom layer). Successful hydrolysis typically yields Benzyl alcohol (slightly soluble) or soluble salts, reducing the distinct oily phase over time.

  • Disposal: Label as "Deactivated Halogenated Organic Waste" (pH adjusted).

Spill Response Decision Tree

Spills of lachrymators require immediate, disciplined action to prevent building evacuation.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Hood Inside Fume Hood? Assess->Hood Major Evacuate Lab Call EHS/Hazmat Hood->Major No (Outside Hood) Minor Manage Locally Hood->Minor Yes PPE Don PPE: Viton Gloves + Goggles + Resp Minor->PPE Absorb Cover with Absorbent (Sand/Vermiculite) PPE->Absorb Decon Apply Decon Mix (Wait 15 mins) Absorb->Decon Waste Collect as Haz Waste (Double Bag) Decon->Waste

Figure 2: Decision logic for responding to chloromethyl benzene spills. Note that spills outside a fume hood almost always require evacuation due to lachrymatory effects.

Storage and Stability

  • Polymerization Warning: Styrenic derivatives (e.g., vinylbenzyl chloride) can auto-polymerize explosively.

    • Control: Store with a stabilizer (e.g., TBC - 4-tert-butylcatechol) and keep refrigerated.

  • Metal Incompatibility: Benzyl chloride reacts with iron, tin, and aluminum (Friedel-Crafts type self-alkylation), generating heat and HCl gas.

    • Control: Store only in glass or chemically resistant plastic (HDPE/Teflon). Never use metal spatulas or needles for long-term contact.

Emergency Medical Procedures

  • Eye Contact: DO NOT NEUTRALIZE. Rinse with water/saline for 15 minutes. Neutralization attempts can cause thermal injury.

  • Skin Contact: Wash with soap and water. Avoid alcohol/solvents (acetone, ethanol) as they enhance skin permeation of the alkylating agent.

  • Inhalation: Move to fresh air immediately. Pulmonary edema may be delayed up to 24 hours; medical observation is recommended for significant exposure.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Benzyl chloride: IDLH Documentation. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Chloride (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Benzyl Chloride. Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (1999). Volume 71: Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. World Health Organization. Retrieved from [Link]

Sources

A Comparative Reactivity Analysis: 1-Butoxymethyl-4-chloromethyl-benzene versus Benzyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

For professionals in chemical research and pharmaceutical development, a nuanced understanding of how molecular structure dictates reactivity is fundamental to synthetic design. This guide provides an in-depth comparison of the reactivity profiles of 1-Butoxymethyl-4-chloromethyl-benzene and the archetypal benzyl chloride. We will dissect the electronic and steric factors governing their behavior in nucleophilic substitution reactions, predict their reactivity under different mechanistic pathways (S_N1 and S_N2), and provide a robust experimental framework for the empirical validation of these principles. The core finding is that the para-butoxymethyl substituent, through its profound electronic influence, significantly alters the reactivity of the benzylic chloride, favoring a dissociative mechanism and accelerating reaction rates under appropriate conditions.

Introduction: The Significance of Benzylic Halides

Benzyl chloride is a cornerstone electrophile in organic synthesis, valued for its ability to introduce the versatile benzyl group. Its reactivity is a well-studied balance of factors, making it a reliable standard for mechanistic inquiry.[1][2] However, in the complex molecular architectures of modern drug development, substituted benzyl chlorides are frequently encountered. 1-Butoxymethyl-4-chloromethyl-benzene represents a pertinent example, where a para-substituent introduces electronic perturbations that must be understood to control synthetic outcomes. This guide moves beyond simple analogy to provide a detailed, mechanism-grounded comparison of these two critical reagents.

Molecular Structure and Electronic Landscape

The reactivity of a benzylic halide is primarily dictated by the stability of the transition states and intermediates involved in nucleophilic substitution. These, in turn, are governed by the electronic effects of the substituents on the aromatic ring.

Benzyl Chloride: The Benchmark

In benzyl chloride, the chloromethyl group is attached to an unsubstituted phenyl ring. The reactivity of the C-Cl bond is significantly greater than that of a simple alkyl chloride. This is because the adjacent π-system of the benzene ring can stabilize both the transition state of an S_N2 reaction and the carbocation intermediate of an S_N1 reaction.[3][4] Consequently, benzyl chloride can readily participate in both reaction pathways, with the operative mechanism being highly dependent on reaction conditions such as the solvent and the nucleophile's strength.[5][6][7][8]

1-Butoxymethyl-4-chloromethyl-benzene: An Electronically Enriched System

The defining feature of this molecule is the butoxymethyl group (-CH₂OBu) at the para-position relative to the reactive chloromethyl center. This substituent exerts two opposing electronic effects:

  • Inductive Effect (-I): The electronegative oxygen atom withdraws electron density from the benzene ring through the sigma bonds. This is a distance-dependent effect.

  • Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions.

For oxygen-containing substituents directly attached to a π-system, the resonance effect is overwhelmingly dominant over the inductive effect.[9] Therefore, the butoxymethyl group acts as a potent electron-donating group (EDG) , increasing the electron density of the aromatic ring.

Comparative Electronic Influence

The key difference lies in the para-substituent: a hydrogen atom for benzyl chloride versus a butoxymethyl group.

  • Effect on S_N1 Intermediates: An S_N1 reaction proceeds via a benzylic carbocation. The electron-donating butoxymethyl group is perfectly positioned to stabilize this positive charge through resonance. This delocalization of the positive charge over the oxygen atom and the ring significantly lowers the activation energy for carbocation formation compared to the unsubstituted benzyl cation.[3][10]

  • Effect on S_N2 Transition States: In an S_N2 reaction, the nucleophile attacks the electrophilic carbon as the leaving group departs. The increased electron density on the ring from the butoxymethyl group may slightly decrease the partial positive charge (electrophilicity) on the benzylic carbon, which could modestly slow an S_N2 reaction. However, the stabilization of the transition state by the π-system remains a powerful accelerating factor for both molecules.[3]

Mechanistic Pathways and Predicted Reactivity

The structural and electronic differences directly translate to a divergence in mechanistic preference and reaction rates. Benzylic halides are prime substrates for both S_N1 and S_N2 pathways.[3][11]

sub Benzylic Chloride (R-CH₂Cl) ts2 Sₙ2 Transition State [Nu---CH₂(R)---Cl]⁻ sub->ts2 Strong Nucleophile (e.g., I⁻, CN⁻) Polar Aprotic Solvent int1 Sₙ1 Intermediate Benzylic Carbocation (R-CH₂⁺) sub->int1 Weak Nucleophile (e.g., H₂O, EtOH) Polar Protic Solvent prod Substitution Product (R-CH₂Nu) ts2->prod Concerted int1->prod Fast Attack by Nucleophile

Caption: Generalized S_N1 and S_N2 pathways for benzylic chlorides.

The profound stability of the carbocation derived from 1-butoxymethyl-4-chloromethyl-benzene makes the S_N1 pathway exceptionally favorable.

G start Carbocation Formation cat Initial Benzylic Carbocation start->cat res1 Resonance Structure 1 cat->res1 π-delocalization res2 Resonance Structure 2 res1->res2 π-delocalization res3 Key Oxonium Ion Resonance Structure res2->res3 Lone pair donation G cluster_0 Preparation cluster_1 Kinetic Run (25.0 °C) cluster_2 Data Analysis prep1 Prepare & Standardize 0.1 M NaOH prep2 Prepare 0.05 M Substrate Solutions in 80:20 EtOH/H₂O run1 Initiate Reaction: Add Substrate to Solvent prep2->run1 run2 Withdraw Aliquot at Time 't' run1->run2 run2->run1 Repeat at Intervals run3 Quench in Cold Acetone run2->run3 run4 Titrate with NaOH run3->run4 an1 Plot ln(V∞ - Vt) vs. Time run4->an1 run5 Determine V∞ (Reaction Completion) run5->an1 an2 Determine Slope an1->an2 an3 k_obs = -Slope an2->an3

Caption: Experimental workflow for determining solvolysis rate constants.

Conclusion and Outlook

The principles of physical organic chemistry provide a clear and predictive framework for understanding the reactivity of substituted benzylic halides. The presence of a para-butoxymethyl group in 1-butoxymethyl-4-chloromethyl-benzene transforms its reactivity profile compared to the parent benzyl chloride. Through its potent electron-donating resonance effect, this substituent dramatically stabilizes the benzylic carbocation intermediate, making the S_N1 pathway highly favorable and leading to a significant acceleration in reaction rates under solvolytic conditions. For synthetic chemists, this means that 1-butoxymethyl-4-chloromethyl-benzene should be regarded as a much more potent electrophile than benzyl chloride in polar protic solvents, potentially allowing for milder reaction conditions. Conversely, under conditions favoring an S_N2 mechanism, the reactivity difference is expected to be minimal. This analysis underscores the critical importance of considering substituent effects in the design and execution of synthetic strategies.

References

  • Wang, M. L., Liu, A., & Jwo, J. J. (Year). Kinetic study of the substitution reaction of benzyl chloride with triphenylphosphine to synthesize benzyltriphenylphosphonium chloride. Solvent effects. Industrial & Engineering Chemistry Research. [Link]

  • Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?[Link]

  • Behera, G. B., & Sinha, A. K. (1982). Kinetics of Reaction of Benzyl Chloride with Thiosulphate in Presence of Surfactants. Indian Journal of Chemistry.
  • Wang, M. L., Liu, A., & Jwo, J. J. (Year). Kinetic study of the substitution reaction of benzyl chloride with triphenylphosphine to synthesize benzyltriphenylphosphonium chloride. Solvent effects. Industrial & Engineering Chemistry Research. [Link]

  • YouTube. (2026, March 1). Trick to convert BENZYL CHLORIDE to BENZYL ALCOHOL. [Link]

  • Warburton, P. L., et al. (Year). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. PMC. [Link]

  • Iranian Journal of Engineering. (Year). Kinetics of Benzyl Chloride Production in a Bench Reactor Under Pressure with Stirrer. [Link]

  • Bhattacharjee, G. (Year). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. University Department of Chemistry, L.N.M.U. Darbhanga.
  • Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed). [Link]

  • Bennett, G. N., & Jones, B. (1935). Velocities of Reaction of Substituted Benzyl Chlorides in Two Reactions of Opposed Polar Types. Journal of the Chemical Society (Resumed). [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Song, B. D., & Jencks, W. P. (Year). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]

  • ResearchGate. (Year). Nucleophilic Substitution of Benzyl Chloride and Poly(chloromethylstyrene) Catalyzed by Sulfides. [Link]

  • LookChem. (Year). 1-butyl-4-(chloromethyl)benzene. [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions. [Link]

  • CNKI. (Year). Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]

  • Khan Academy. (Year). Reactions at the benzylic position. [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • Reddit. (2014, December 3). What is the difference in reactivity between 1-chlorobutane and benzyl chloride?[Link]

  • Quora. (2017, December 17). Benzyl chloride is more reactive than chlorobenzene. Why?[Link]

  • Allen.in. (Year). Benzyl chloride is more reactive than chlorobenzene towards nucleophilic substitution. Explain. [Link]

  • Pfeiffer, W. D. (Year).
  • askIITians. (2025, August 19). Chlorobenzene is A. less reactive than benzyl chloride B. more reactive than ethyl bromide. [Link]

  • Organic Syntheses. (1972). BENZYL CHLOROMETHYL ETHER. [Link]

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Technical Guide: 1-Butoxymethyl-4-chloromethyl-benzene in Precision Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the applications of 1-Butoxymethyl-4-chloromethyl-benzene (referred to herein as BMB-Cl ) in polymer chemistry.

This guide is structured for researchers and drug development professionals, focusing on the molecule's utility as a functional initiator and end-capping agent in Controlled Radical Polymerization (CRP) and precision macromolecular synthesis.

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (BMB-Cl) is a bifunctional aromatic intermediate characterized by a reactive benzylic chloride moiety and a stable butoxymethyl ether tail. While often encountered in pharmaceutical patent literature as a building block for antifungal agents (e.g., substituted pyridines), its structure makes it an ideal functional initiator for Atom Transfer Radical Polymerization (ATRP) and Cationic Ring-Opening Polymerization (CROP).

For polymer chemists, BMB-Cl offers a pathway to


-end-functionalized polymers . Unlike generic benzyl chloride initiators, the butoxy group provides a specific lipophilic handle that can be exploited for surface compatibilization, self-assembly of amphiphilic block copolymers, or as a chemically inert spacer in drug delivery systems.
Chemical Profile
PropertySpecification
IUPAC Name 1-(Butoxymethyl)-4-(chloromethyl)benzene
Molecular Formula

Key Functional Group 1 Chloromethyl (

)
: Highly reactive electrophile; ATRP initiation site.[1]
Key Functional Group 2 Butoxymethyl (

)
: Lipophilic, chemically stable ether tail.
Primary Application ATRP Initiator, Cationic Polymerization Terminator, Surface Grafting Agent.

Core Applications in Polymer Chemistry[2]

A. Atom Transfer Radical Polymerization (ATRP) Initiator

The most authoritative application of BMB-Cl is as an initiator for ATRP. Benzyl halides are structurally homologous to the dormant chain ends of polystyrenes, making them efficient initiators with fast initiation rates (


) relative to propagation (

).
  • Mechanism: The homolytic cleavage of the

    
     bond by a transition metal catalyst (e.g., 
    
    
    
    ) generates a benzylic radical. This radical adds to the monomer (styrene, acrylates), initiating chain growth.
  • Result: The resulting polymer carries the 1-butoxymethyl-benzene moiety at the

    
    -terminus (start) and a reactive chlorine at the 
    
    
    
    -terminus (end).
  • Utility: The butoxy tail serves as a hydrophobic anchor. In amphiphilic block copolymer synthesis (e.g., reacting the macroinitiator with a hydrophilic monomer like PEG-methacrylate), this end group influences micellar assembly and critical micelle concentration (CMC).

B. Post-Polymerization Surface Grafting ("Grafting To")

BMB-Cl can be used to functionalize polymers or surfaces bearing nucleophilic groups (amines, thiols, or phenoxides) via nucleophilic substitution (


).
  • Workflow: A polymer backbone containing pendant amine groups (e.g., Polyallylamine) is reacted with BMB-Cl.

  • Outcome: The amine displaces the chloride, tethering the hydrophobic benzyl-butoxy group to the hydrophilic backbone. This is a powerful method to tune the Hydrophilic-Lipophilic Balance (HLB) of polyelectrolytes used in gene delivery or drug encapsulation.

C. Synthesis of Poly(p-phenylene vinylene) (PPV) Precursors

While BMB-Cl is mono-chlorinated, it serves as a model compound or chain-stopper in the study of Gilch polymerization (used for PPV synthesis). In scenarios requiring molecular weight control of PPV derivatives, adding BMB-Cl can terminate the chain growth by capping the active


-quinodimethane intermediate, introducing a defined end-group that prevents aggregation-induced quenching of fluorescence.

Visualizing the Mechanism

The following diagram illustrates the ATRP initiation pathway using BMB-Cl, highlighting the transfer of the radical species.

ATRP_Mechanism BMB 1-Butoxymethyl- 4-chloromethyl-benzene (Initiator) Radical Benzylic Radical (Active Species) BMB->Radical Homolytic Cleavage (-Cl) Cu1 Cu(I) Complex (Activator) Cu2 Cu(II)Cl Complex (Deactivator) Cu1->Cu2 Oxidation (+Cl) Polymer Alpha-Functionalized Polymer Chain Radical->Polymer Propagation (+ Monomer) Cu2->Cu1 Reduction Monomer Monomer (e.g., Styrene) Monomer->Polymer Polymer->Radical Re-activation

Caption: ATRP initiation mechanism showing the activation of BMB-Cl by a Cu(I) catalyst to generate the propagating radical species.

Experimental Protocol: Synthesis of -Butoxybenzyl-Polystyrene

Objective: Synthesize well-defined Polystyrene (PS) using BMB-Cl as an ATRP initiator. Target Mn: 10,000 g/mol .

Materials
  • Initiator: 1-Butoxymethyl-4-chloromethyl-benzene (Synthesized via reaction of (4-butoxymethyl-phenyl)-methanol with

    
     or 
    
    
    
    [1]).
  • Monomer: Styrene (Purified by passing through basic alumina).

  • Catalyst: CuBr (Purified by washing with glacial acetic acid).

  • Ligand: PMDETA (

    
    -pentamethyldiethylenetriamine).
    
  • Solvent: Anisole (optional, bulk polymerization preferred for styrene).

Step-by-Step Methodology
  • Stoichiometry Calculation: Calculate the monomer-to-initiator ratio (

    
    ) based on target Mw.
    
    
    
    
    For 10k g/mol PS (approx 100 units): Use molar ratio 100:1:1:1 (Styrene : BMB-Cl : CuBr : PMDETA).
  • Reaction Assembly (Schlenk Line Technique):

    • In a dry Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).

    • Seal and cycle vacuum/nitrogen (3x) to remove oxygen.

    • Inject degassed Styrene (1.15 mL, 10 mmol) and PMDETA (21

      
      L, 0.1 mmol) via syringe.
      
    • Stir until the copper complex forms (solution turns light green/blue depending on ligand).

    • Inject 1-Butoxymethyl-4-chloromethyl-benzene (21.2 mg, 0.1 mmol) dissolved in a minimal amount of degassed anisole.

  • Polymerization:

    • Immerse flask in an oil bath at 110°C .

    • Stir at 110°C for predetermined time (approx. 4-6 hours for ~60% conversion).

    • Note: The benzylic chloride initiates rapidly. The kinetics should follow first-order behavior (

      
       vs time).
      
  • Termination & Purification:

    • Quench reaction by exposing to air and cooling to room temperature (solution turns blue/green due to Cu(II) formation).

    • Dilute with THF. Pass through a neutral alumina column to remove the copper catalyst.

    • Precipitate into excess cold methanol (10x volume). Filter and dry under vacuum.

  • Characterization:

    • 
       NMR:  Verify the presence of the 
      
      
      
      -end group. Look for the characteristic triplet of the butoxy
      
      
      at
      
      
      ppm and the benzylic protons adjacent to the ether.
    • GPC: Confirm narrow polydispersity (PDI < 1.2), indicating controlled polymerization initiated by BMB-Cl.

Strategic Utility in Drug Development

While BMB-Cl is an intermediate in the synthesis of small-molecule antifungals (e.g., substituted pyridines described in US Patent 7,691,882 [1]), its polymer chemistry applications are relevant to Polymer-Drug Conjugates .

Workflow: Polymer-Drug Conjugation
  • Precursor Synthesis: Use BMB-Cl to synthesize a polymer with a reactive chloride end-group (via ATRP) or use it to alkylate a drug molecule first.

  • Linker Strategy: The ether bond in BMB-Cl is metabolically stable. If a cleavable linker is required, BMB-Cl is not suitable as the release point. However, it is excellent for attaching permanent targeting ligands or solubilizing tails.

  • Excipient Engineering: Polymers initiated with BMB-Cl can be used as solid dispersion matrices. The butoxy-benzyl head group interacts via

    
    -
    
    
    
    stacking with aromatic drugs, potentially increasing drug loading capacity in micelles.

Drug_Conjugation cluster_0 Route A: Macromonomer Approach Step1 BMB-Cl + Drug-Nucleophile (S_N2 Reaction) Step2 Drug-Functionalized Initiator Step1->Step2 Step3 ATRP with Hydrophilic Monomer Step2->Step3 ResultA Polymer-Drug Conjugate (Stable Ether Linkage) Step3->ResultA

Caption: Route A demonstrates using BMB-Cl to attach a drug moiety prior to polymerization, ensuring 100% functionalization efficiency.

References

  • Okawa, T., et al. (2010). Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. U.S. Patent No. 7,691,882.[2][3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990. Link

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization.[1][4] Progress in Polymer Science, 26(3), 337-377. Link

  • Vlček, P., & Lochman, L. (1999). Functionalization of polymers by reaction with alkyl halides.[1] Progress in Polymer Science, 24(6), 793-873. (Contextual grounding for benzyl halide reactivity).

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A Comprehensive Technical Guide to the Physicochemical Characterization of Substituted Benzyl Chlorides: Focus on Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The determination of fundamental physicochemical properties, such as boiling and melting points, is a cornerstone of chemical synthesis and drug development. These parameters provide critical insights into a compound's purity, stability, and potential behavior in various experimental and physiological environments. This guide offers an in-depth exploration of the theoretical underpinnings and practical methodologies for determining the boiling and melting points of substituted benzyl chlorides. Due to the limited availability of public data for 1-Butoxymethyl-4-chloromethyl-benzene, this document will use the structurally analogous compound, 1-butyl-4-(chloromethyl)benzene , as a primary exemplar for data and discussion. The principles and protocols detailed herein are directly applicable to the characterization of 1-Butoxymethyl-4-chloromethyl-benzene and other related aromatic compounds.

Introduction: The Significance of Phase Transition Data

In the realm of medicinal chemistry and materials science, the precise characterization of a molecule's physical properties is non-negotiable. The melting point (T(_m)) and boiling point (T(_b)) are not merely static numbers; they are indicators of the strength of intermolecular forces, the efficiency of crystal packing, and the overall purity of a sample. For researchers in drug development, this data is crucial for:

  • Purity Assessment: A sharp, well-defined melting point range is a reliable indicator of a pure crystalline solid. Impurities typically depress and broaden the melting range.

  • Stability and Storage: Knowledge of a compound's boiling point is essential for determining appropriate conditions for storage and handling, particularly for thermally sensitive molecules.

  • Purification and Isolation: Techniques such as distillation and recrystallization, which are fundamental to obtaining pure compounds, are entirely dependent on accurate boiling and melting point data.

  • Formulation Development: The physical state of an active pharmaceutical ingredient (API) at physiological temperatures, informed by its melting point, dictates the choice of formulation strategies.

This guide will provide both the theoretical framework and the practical, field-tested protocols for the accurate determination of these vital parameters, with a focus on the causal relationships behind experimental choices to ensure data integrity.

Compound Profiles: A Structural Comparison

The methodologies described are broadly applicable to substituted benzyl chlorides. The primary exemplar for which public data is available is 1-butyl-4-(chloromethyl)benzene.

Target Compound: 1-Butoxymethyl-4-chloromethyl-benzene

  • Molecular Formula: C(_1)(_2)H(_1)(_7)ClO

  • Structure: An ether linkage connects the butyl group to the benzyl moiety.

  • Expected Properties: The presence of the ether oxygen atom may slightly increase polarity and the potential for hydrogen bonding with protic solvents, potentially influencing its boiling point relative to its alkyl counterpart.

Exemplar Compound: 1-butyl-4-(chloromethyl)benzene

  • Synonyms: 4-Butylbenzyl chloride, p-Butylbenzyl chloride[1]

  • CAS Number: 36078-54-3[2]

  • Molecular Formula: C(_1)(_1)H(_1)(_5)Cl[1]

  • Molecular Weight: 182.69 g/mol [1][2]

  • Structure: A butyl group is directly attached to the aromatic ring.

The structural similarity between these two compounds makes 1-butyl-4-(chloromethyl)benzene an excellent proxy for illustrating the principles of physicochemical characterization.

Physicochemical Data of 1-butyl-4-(chloromethyl)benzene

All quantitative data is summarized for clarity. It is important to note that a melting point for 1-butyl-4-(chloromethyl)benzene is not commonly reported, which is typical for liquids that do not readily crystallize at standard laboratory conditions. The parent compound, benzyl chloride, has a melting point of -39°C[3].

PropertyValueConditions
Boiling Point 255.1°Cat 760 mmHg[1]
Vapor Pressure 0.0267 mmHgat 25°C[1]
Density 0.998 g/cm³Not specified

Theoretical Framework: Understanding Phase Transitions

The phase of a substance is dictated by the balance between the kinetic energy of its molecules and the strength of its intermolecular forces.

  • Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For substituted benzenes, the primary intermolecular forces are London dispersion forces and dipole-dipole interactions. The boiling point is influenced by:

    • Molecular Weight: Generally, as molecular weight increases, the strength of London dispersion forces increases, leading to a higher boiling point.

    • Branching: Increased branching can reduce the surface area available for intermolecular contact, which may lower the boiling point compared to a straight-chain isomer.

    • Polarity: The chloromethyl group introduces a dipole moment, leading to dipole-dipole interactions that raise the boiling point compared to non-polar analogs.

  • Melting Point: The melting point is the temperature at which a solid becomes a liquid. For a crystalline solid, this involves overcoming the forces that hold the molecules in a fixed crystal lattice. In addition to the factors affecting the boiling point, the melting point is highly sensitive to:

    • Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice generally have higher melting points. Para-substituted isomers, like the one discussed, are often more symmetrical and have higher melting points than their ortho or meta counterparts.

Experimental Protocols: Ensuring Accuracy and Reliability

The following protocols are designed as self-validating systems, with built-in checks and considerations to ensure the trustworthiness of the results.

Determination of Boiling Point

The most common and reliable method for determining the boiling point of a liquid is distillation.

Protocol: Simple Distillation for Boiling Point Determination

  • Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with its bulb placed just below the side arm of the distillation head, and a receiving flask. The choice of a heating mantle as the heat source is critical for uniform heating.

  • Sample Preparation: Place a small volume (e.g., 5-10 mL) of the sample (1-butyl-4-(chloromethyl)benzene) and a few boiling chips into the round-bottom flask. Causality: Boiling chips prevent bumping and ensure smooth boiling by providing nucleation sites for bubble formation.

  • Heating: Begin gentle heating of the sample. The heating rate should be controlled to allow for a slow and steady distillation rate of approximately 1-2 drops per second. Causality: A slow distillation rate ensures that the vapor and liquid are in thermal equilibrium, providing an accurate boiling point reading.

  • Temperature Reading: Record the temperature at which the liquid is consistently condensing on the thermometer bulb and dripping into the condenser. This stable temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point must be corrected.

Diagram: Experimental Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_exec Execution cluster_post Post-Measurement prep1 Assemble Distillation Apparatus prep2 Add Sample & Boiling Chips to Flask prep1->prep2 exec1 Apply Gentle, Controlled Heat prep2->exec1 exec2 Observe for Steady Condensation exec1->exec2 exec3 Record Stable Temperature exec2->exec3 post1 Record Ambient Pressure exec3->post1 post2 Apply Pressure Correction if Needed post1->post2

Caption: Workflow for accurate boiling point determination.

Determination of Melting Point

While no melting point is cited for the exemplar compound, the following is the standard protocol for a solid.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a height of 2-3 mm. Causality: A finely powdered sample ensures uniform heat distribution, and a small sample size minimizes thermal gradients.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Initial Run): Heat the sample rapidly to determine an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute. Causality: A slow heating rate near the melting point provides sufficient time for the system to reach thermal equilibrium, allowing for an accurate reading.

  • Recording the Range: Record the temperature at which the first drop of liquid appears (T(_1)) and the temperature at which the entire sample becomes a clear liquid (T(_2)). The melting point is reported as the range T(_1)–T(_2).

Diagram: Logic for Melting Point Measurement

G cluster_range_finding Approximate Range Finding cluster_accurate_measurement Accurate Measurement start Start: Dry, Powdered Sample prep Pack Capillary Tube (2-3 mm) start->prep fast_heat Heat Rapidly prep->fast_heat approx_mp Record Approximate Melting Point fast_heat->approx_mp slow_heat Heat Rapidly to T_approx - 20°C, then 1-2°C/min approx_mp->slow_heat Use New Sample record_t1 Record T1: First Liquid Drop Appears slow_heat->record_t1 record_t2 Record T2: All Sample is Liquid record_t1->record_t2 report Report Melting Range: T1 - T2 record_t2->report

Caption: Decision workflow for precise melting point determination.

Conclusion

References

  • LookChem. (n.d.). 1-butyl-4-(chloromethyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-butyl-4-(chloromethyl)-. Retrieved from [Link]

  • Wikipedia. (2024, August). Benzyl chloride. Retrieved from [Link]

Sources

The Strategic Role of 1-Butoxymethyl-4-chloromethyl-benzene (CAS 936342-63-1) in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, the precise engineering of active pharmaceutical ingredients (APIs) relies heavily on bifunctional building blocks. As a Senior Application Scientist, I frequently evaluate the strategic utility of intermediates that can simultaneously direct structural assembly and modulate pharmacokinetics. 1-Butoxymethyl-4-chloromethyl-benzene (CAS 936342-63-1) is one such critical intermediate.

Primarily utilized in the development of next-generation antifungal agents—specifically heterocycle-substituted pyridine derivatives—this compound serves a dual purpose. Its benzylic chloride acts as a highly reactive electrophile for structural coupling, while its butoxymethyl ether moiety installs a crucial lipophilic tail that enhances the API's ability to penetrate fungal cell walls[1]. This whitepaper provides an in-depth technical guide to the physicochemical properties, mechanistic utility, and field-proven experimental protocols associated with this vital chemical entity.

Physicochemical Profiling & Structural Logic

To understand the utility of CAS 936342-63-1, we must first analyze its quantitative and structural data. The molecule is designed to balance reactivity with stability.

Table 1: Physicochemical Summary of CAS 936342-63-1

PropertyValueStructural Significance
Chemical Name 1-Butoxymethyl-4-chloromethyl-benzeneIUPAC standard nomenclature.
CAS Registry Number 936342-63-1Unique identifier for regulatory and sourcing compliance[2].
Molecular Formula C12H17ClODefines the carbon-rich, lipophilic nature of the molecule[2].
Molecular Weight 212.71 g/mol Optimal size for a functional group appendage without violating Lipinski's Rule of Five[2].
Key Functional Group 1 Benzylic Chloride (-CH2Cl)Highly susceptible to SN2 nucleophilic attack; ideal for N-alkylation.
Key Functional Group 2 Aliphatic Ether (-CH2-O-C4H9)Electron-donating group that increases membrane permeability of the final drug.

Mechanistic Role in API Synthesis

In antifungal drug development, targeting the fungal cell membrane (e.g., ergosterol biosynthesis or GPI-anchor synthesis) requires APIs with specific spatial and lipophilic geometries. According to patent literature ([1]), 1-Butoxymethyl-4-chloromethyl-benzene is used to alkylate heteroaryl scaffolds, such as triazoles or substituted pyridines.

The benzylic chloride is an exceptional electrophile. The adjacent benzene ring stabilizes the transition state of the bimolecular nucleophilic substitution (SN2) reaction, lowering the activation energy. When introduced to a deprotonated heterocycle, the chloride is rapidly displaced, yielding a stable carbon-nitrogen bond.

SN2_Pathway A Heteroaryl Core (Nucleophile) D SN2 Transition State A->D Nucleophilic Attack B CAS 936342-63-1 (Electrophile) B->D Donates Benzyl Group C Mild Base (K2CO3) C->A Deprotonates E Alkylated Antifungal API D->E Chloride Expulsion

Mechanistic pathway of SN2 N-alkylation using CAS 936342-63-1 to synthesize antifungal APIs.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, experimental protocols must not only list steps but explain the causality behind the reagents chosen. Furthermore, they must include self-validating checkpoints.

Protocol A: Synthesis of 1-Butoxymethyl-4-chloromethyl-benzene

The synthesis of this intermediate relies on the conversion of (4-butoxymethyl-phenyl)-methanol to the corresponding chloride[3].

Causality of Reagent Selection: Why use the Appel reaction (Triphenylphosphine and Carbon Tetrachloride) instead of standard thionyl chloride (SOCl2) or hydrochloric acid (HCl)? The presence of the butoxymethyl ether makes the molecule highly sensitive to strong acidic conditions, which could trigger unwanted ether cleavage. The Appel reaction provides a mild, neutral-to-slightly-acidic pathway that selectively converts the primary benzylic alcohol to a chloride without disrupting the aliphatic ether linkage[3].

Step-by-Step Workflow:

  • Preparation: In an inert atmosphere (Nitrogen/Argon), dissolve 0.98 mmol (190 mg) of (4-butoxymethyl-phenyl)-methanol in 3 mL of Carbon Tetrachloride (CCl4). Here, CCl4 acts as both the halogen source and the solvent[3].

  • Activation: Add 1.2 mmol (310 mg) of Triphenylphosphine (PPh3) to the mixture[3].

  • Thermal Cycling: Stir the reaction mixture under reflux for exactly 7 hours. The heat drives the formation of the phosphonium intermediate and subsequent chloride displacement[3].

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess CCl4[3].

  • Purification: Purify the residue via silica gel column chromatography (eluting with a heptane/ethyl acetate gradient) to isolate the pure 1-Butoxymethyl-4-chloromethyl-benzene.

Appel_Workflow Step1 1. Substrate Preparation (4-butoxymethyl-phenyl)-methanol Step2 2. Reagent Addition PPh3 (1.2 eq) + CCl4 (Solvent/Reactant) Step1->Step2 Step3 3. Thermal Activation Reflux for 7 hours Step2->Step3 Step4 4. Workup & Isolation Cool, Concentrate, Extract Step3->Step4 Step5 5. Final Product CAS 936342-63-1 Step4->Step5

Step-by-step Appel reaction workflow for the synthesis of 1-Butoxymethyl-4-chloromethyl-benzene.

Protocol B: Downstream N-Alkylation of Heteroaryl Scaffolds

Once synthesized, CAS 936342-63-1 is deployed to alkylate target pharmacophores.

Causality of Reagent Selection: Why use Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF)? K2CO3 is a mild, non-nucleophilic base sufficient to deprotonate the heteroaryl amine without hydrolyzing the benzylic chloride. DMF, a polar aprotic solvent, leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy of the SN2 transition state.

Step-by-Step Workflow:

  • Dissolve the target heteroaryl compound (e.g., a pyridine derivative) in anhydrous DMF.

  • Add 1.5 equivalents of K2CO3 and stir for 30 minutes at room temperature to ensure complete deprotonation.

  • Dropwise, add 1.1 equivalents of 1-Butoxymethyl-4-chloromethyl-benzene[4].

  • Elevate the temperature to 40°C and stir for 1.5 to 2 hours[4].

  • Quench the reaction with water and extract the organic layer using ethyl acetate. Wash with saturated aqueous sodium chloride (brine) to remove residual DMF[4].

  • Evaporate the solvent and purify via NH silica gel column chromatography[4].

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis before proceeding to downstream in-vitro testing, the system must be self-validated using Nuclear Magnetic Resonance (1H-NMR) spectroscopy.

In the 1H-NMR spectrum (using DMSO-d6), the successful integration of the 1-butoxymethyl-4-chloromethyl-benzene moiety is confirmed by specific chemical shifts. The benzylic CH2-Cl protons typically appear as a sharp singlet near 4.6 ppm , which is distinct from the ether CH2-O protons that resonate around 4.4 ppm [1]. Furthermore, the terminal methyl group of the butyl chain will present as a distinct triplet near 0.86 ppm (J=7.6 Hz) , validating that the lipophilic tail remains intact and was not cleaved during the reaction[1].

References

  • Source: Google Patents (US8183264B2)
  • Source: Google Patents (US7691882B2)
  • Title: 936342-63-1 Properties, Structure, and MSDS Source: ChemSrc Chemical Database URL: [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This application note details the laboratory-scale synthesis of 1-Butoxymethyl-4-chloromethyl-benzene (CAS: 30066-23-2), a critical intermediate in the synthesis of functionalized poly(p-phenylene vinylene) (PPV) derivatives and photoresist materials.

The synthesis relies on the desymmetrization of 1,4-bis(chloromethyl)benzene (also known as


-dichloro-p-xylene) via nucleophilic substitution. The core challenge in this transformation is controlling the statistical distribution of products to favor the mono-ether over the di-ether byproduct.

Key Technical Advantages of this Protocol:

  • Phase Transfer Catalysis (PTC): Utilizes a liquid-liquid biphasic system to enhance reaction rate and control.

  • Stoichiometric Control: Optimizes the reactant ratio to statistically favor mono-substitution, minimizing the formation of 1,4-bis(butoxymethyl)benzene.

  • Purification Logic: Exploits the phase state difference between the solid starting material and the liquid product for efficient separation.

Retrosynthetic Analysis & Mechanism

The target molecule is an asymmetric benzyl ether/chloride. The most direct disconnection is at the ether oxygen.

Reaction Scheme

The synthesis involves the reaction of n-butanol with 1,4-bis(chloromethyl)benzene under basic conditions.



Mechanism: Interfacial

The reaction proceeds via a Phase Transfer Catalyzed


 mechanism:
  • Deprotonation: Hydroxide ions (aqueous phase) deprotonate n-butanol at the interface or via extraction by the catalyst, forming the butoxide anion.

  • Transfer: The quaternary ammonium catalyst (TBAB) forms a lipophilic ion pair with the butoxide/hydroxide, transporting it into the organic phase (Toluene).

  • Substitution: The active nucleophile attacks the benzylic carbon of the dichloride, displacing the chloride ion.

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Lachrymator Benzyl chlorides are potent tear agents and respiratory irritants.MANDATORY: Work exclusively in a high-flow fume hood. Wear goggles and a face shield.
Carcinogenicity Alkylating agents are potential carcinogens.[1]Double-glove (Nitrile).[1][2] Quench all glassware and waste with dilute ammonia/ethanol before removal from the hood.
Flammability Toluene and n-Butanol are flammable.Eliminate ignition sources. Ground all glassware during transfers.

Experimental Protocol

Reagents & Equipment[3]

Table 1: Reagent Stoichiometry

ReagentMW ( g/mol )Equiv.[3]Amount (Scale)Role
1,4-Bis(chloromethyl)benzene 175.062.035.0 gSubstrate (Excess)
n-Butanol 74.121.07.4 g (9.1 mL)Limiting Reagent
Sodium Hydroxide (50% aq) 40.005.040.0 g (soln)Base
Tetrabutylammonium Bromide 322.370.051.6 gPT Catalyst
Toluene 92.14Solvent150 mLOrganic Phase

Note: A 2.0 equivalent excess of the dichloride is used to statistically suppress the formation of the di-substituted byproduct.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an internal thermometer, and an addition funnel.

  • Charge the flask with 1,4-bis(chloromethyl)benzene (35.0 g) and Toluene (120 mL). Stir until the solid is mostly dissolved (slight heating may be required).

  • Add Tetrabutylammonium bromide (TBAB) (1.6 g).

  • Add 50% NaOH solution (40 g) in one portion. The mixture will form a biphasic system.

Step 2: Controlled Addition
  • Heat the mixture to 50°C using an oil bath.

  • Mix n-Butanol (9.1 mL) with the remaining Toluene (30 mL) in the addition funnel.

  • Add the butanol solution dropwise over 60 minutes while maintaining vigorous stirring (critical for PTC efficiency).

    • Rationale: Slow addition of the alcohol keeps its instantaneous concentration low, favoring reaction with the excess dichloride over the product.

Step 3: Reaction Monitoring
  • Maintain temperature at 55-60°C for 4–6 hours.

  • TLC Monitoring: Use Silica gel plates (Eluent: Hexane/Ethyl Acetate 9:1).

    • Starting Material (

      
      )
      
    • Mono-Product (

      
      )
      
    • Di-Product (

      
      )
      
  • Stop the reaction when the n-Butanol is consumed. Do not wait for the dichloride to disappear (it is in excess).

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing 100 mL of ice-cold water .

  • Separate the phases. Extract the aqueous layer once with Toluene (50 mL).

  • Combine organic layers and wash sequentially with:

    • Water (2 x 100 mL)

    • Brine (1 x 100 mL)

  • Dry the organic phase over anhydrous Magnesium Sulfate (

    
    ) .[1] Filter off the solids.
    
Step 5: Purification (The Critical Step)
  • Solvent Removal: Concentrate the filtrate on a rotary evaporator at 40°C/50 mbar to remove Toluene.

  • Precipitation of Starting Material:

    • The residue will be a semi-solid slurry (Product + Excess Dichloride).

    • Add Hexane (50 mL) and cool to 0°C or -20°C for 2 hours.

    • The excess 1,4-bis(chloromethyl)benzene will crystallize out.

    • Filter rapidly through a cold sintered glass funnel. Wash the solid with cold hexane.

    • Note: Save the solid; it can be recrystallized and reused.

  • Vacuum Distillation:

    • Concentrate the hexane filtrate.

    • Perform fractional distillation under high vacuum (< 1 mmHg).

    • Fraction 1: Residual n-butanol/solvent.

    • Fraction 2 (Product): Collect fractions boiling between 125–135°C at 0.5 mmHg (approximate, varies by vacuum strength).

    • Residue: Di-butoxymethyl benzene (high boiling pot residue).

Workflow Visualization

SynthesisProtocol Start Start: Reagent Prep Mix Biphasic Setup (Dichloride + Toluene + NaOH + TBAB) Start->Mix Addition Slow Addition of n-Butanol (50°C, 1 hour) Mix->Addition Reaction Reaction Phase (60°C, 4-6 hrs) Addition->Reaction Check TLC Check (Is Butanol consumed?) Reaction->Check Check->Reaction No Workup Phase Separation & Drying Check->Workup Yes Precip Cold Hexane Precipitation (Removes excess Dichloride) Workup->Precip Distill Vacuum Distillation (<1 mmHg) Precip->Distill Final Pure 1-Butoxymethyl- 4-chloromethyl-benzene Distill->Final

Figure 1: Operational workflow for the selective mono-etherification process.

Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • Physical State: Clear, colorless to pale yellow liquid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.3–7.4 (m, 4H, Ar-H) – Symmetry broken compared to starting material.
      
    • 
       4.58 (s, 2H, Ar-CH 
      
      
      
      -Cl)
    • 
       4.48 (s, 2H, Ar-CH 
      
      
      
      -O)
    • 
       3.48 (t, 2H, -O-CH 
      
      
      
      -Pr)
    • 
       1.60 (m, 2H, alkyl)
      
    • 
       1.40 (m, 2H, alkyl)
      
    • 
       0.92 (t, 3H, -CH 
      
      
      
      )
  • GC-MS:

    • Look for molecular ion peak or characteristic fragmentation.

    • Confirm absence of peak at M+ (Starting Material) and M+ (Di-ether).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Di-ether formation Excess butanol or high temperature.Ensure Dichloride is in 2x excess. Lower temp to 45°C. Slow down addition rate.
Emulsion during workup Surfactant effect of TBAB/Polymer.Add solid NaCl to saturate aqueous layer. Filter through Celite if solids are present.
Low Conversion Inactive Catalyst or poor stirring.Ensure stirring is vigorous (vortex). Verify TBAB quality (should be hygroscopic solid).

References

  • Starks, C. M. (1971).[4] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). "Improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254. [Link]

  • Montanari, F., Landini, D., & Rolla, F. (1982). "Phase-Transfer Catalyzed Reactions".[5][4][6][7][8] Topics in Current Chemistry, 101, 147–200. [Link]

  • PubChem. (n.d.). "Compound Summary: 1-Butoxymethyl-4-chloromethyl-benzene". National Library of Medicine. Retrieved October 26, 2023. [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution Using 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Process Optimization, and Self-Validating Protocols

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (CAS: 936342-63-1) is a highly versatile, bifunctional electrophilic building block. It is prominently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of heterocycle-substituted pyridine derivatives and broad-spectrum antifungal agents[1].

As a Senior Application Scientist, I have designed this guide to move beyond a simple list of procedural steps. Instead, this document analyzes the mechanistic rationale behind each experimental choice, ensuring that your synthetic workflows are robust, reproducible, and scientifically grounded.

Mechanistic Principles & Causality

The synthetic utility of 1-butoxymethyl-4-chloromethyl-benzene relies on the extreme reactivity of its benzylic chloride moiety.

The


 vs. 

Paradigm:
While benzylic halides can undergo both unimolecular (

) and bimolecular (

) substitution,

conditions are heavily favored in drug synthesis to prevent unwanted carbocation rearrangements and to maintain strict regiocontrol. In the

pathway, the adjacent aromatic

-system stabilizes the trigonal bipyramidal transition state by conjugating with the unhybridized p-orbital of the central reacting carbon[2]. This significantly lowers the activation energy, allowing the reaction to proceed rapidly under mild conditions.

The Role of the Para-Substituent: The para-butoxymethyl ether group serves a dual purpose. Chemically, it is a mild electron-donating group that slightly increases the electron density of the aromatic ring, further stabilizing the transition state. Pharmacologically, it acts as a stable lipophilic tail that enhances the membrane permeability and overall pharmacokinetic profile of the resulting drug candidates without interfering with the primary substitution chemistry[1].

MechanisticPathway cluster_0 SN2 Nucleophilic Substitution Pathway Nuc Nucleophile (e.g., Amine/Azide) TS Trigonal Bipyramidal Transition State Nuc->TS Polar Aprotic Solvent (e.g., DMF) Elec 1-Butoxymethyl-4- chloromethyl-benzene Elec->TS Polar Aprotic Solvent (e.g., DMF) Prod Alkylated Product + Chloride Ion TS->Prod Leaving Group Departure

Fig 1. SN2 pathway of 1-Butoxymethyl-4-chloromethyl-benzene with a nucleophile.

Experimental Design & Quantitative Optimization

Successful substitution requires the precise alignment of solvents, bases, and catalysts to favor the desired pathway while suppressing side reactions (such as the hydrolysis of the benzylic chloride to an alcohol).

Quantitative Reaction Parameters
ParameterProtocol A: N-AlkylationProtocol B: Phase-Transfer AzidationProtocol C: O-Alkylation
Nucleophile Type Amines, Pyridines, TriazolesSodium Azide (

)
Phenols, Alcohols
Optimal Base

or

None (Aqueous

is sufficient)

or

Primary Solvent DMF or Acetonitrile

(Biphasic)
THF or DMF
Catalyst KI (Catalytic, optional)BTPPC or TBAB (2.5 - 5 mol%)None
Temperature 40 °C - 60 °C40 °C0 °C to Room Temp
Reaction Time 1.5 - 4 hours2.5 - 3 hours2 - 6 hours
Expected Yield 75% - 90%85% - 98%80% - 95%

Detailed Experimental Protocols

Protocol A: N-Alkylation of Heteroarylamines

This protocol is adapted from validated pharmaceutical synthesis workflows for pyridine-based antifungal agents[1].

  • Deprotonation & Activation: Suspend the heteroarylamine nucleophile (1.0 eq) and

    
     (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
    
    • Causality: DMF is a polar aprotic solvent that lacks hydrogen bonding, leaving the nucleophile unsolvated and highly reactive[2].

      
       acts as a heterogeneous proton scavenger, slowly deprotonating the nucleophile without generating a highly basic environment that could hydrolyze the electrophile.
      
  • Electrophile Addition: Cool the suspension to 0 °C. Add 1-butoxymethyl-4-chloromethyl-benzene (1.1 eq) dropwise.

    • Causality: The benzylic chloride is extremely reactive. Low-temperature addition controls the initial exothermic reaction and prevents polyalkylation side reactions.

  • Propagation: Heat the mixture to 40 °C and stir for 1.5 hours[1].

    • Causality: Moderate heat provides the necessary activation energy to reach the

      
       transition state, driving the reaction to completion.
      
  • Quench & Extraction: Cool to room temperature, quench with water, and partition into ethyl acetate.

    • Causality: Water dissolves the inorganic salts and crashes out the organic product, which is efficiently extracted into the lipophilic ethyl acetate layer.

  • Phase Separation: Wash the organic layer with saturated aqueous sodium chloride (brine).

    • Causality: Brine maximizes the ionic strength of the aqueous phase, forcing residual water and DMF out of the organic layer via the salting-out effect.

  • Purification: Evaporate the solvent under reduced pressure and purify the residue via NH silica gel column chromatography (ethyl acetate:heptane = 2:1)[1].

    • Causality: Standard acidic silica gel causes severe peak tailing and irreversible adsorption of basic nitrogenous products. NH (aminopropyl) silica gel provides a basic surface, ensuring sharp elution bands and maximum product recovery[1].

Protocol B: Phase-Transfer Catalyzed (PTC) Azidation

This protocol utilizes a biphasic system to synthesize benzylic azides, overcoming the solubility barrier between inorganic salts and organic substrates[3].

  • Biphasic Setup: Prepare a solution of

    
     (1.5 eq) in water. Add an equal volume of Dichloromethane (DCM).
    
    • Causality:

      
       is highly soluble in water but insoluble in organic solvents, whereas the benzyl chloride is only soluble in the organic phase. This segregation prevents spontaneous, uncontrolled reactions.
      
  • Catalyst & Substrate Addition: Add Benzyltriphenylphosphonium chloride (BTPPC) (2.5 mol%) and 1-butoxymethyl-4-chloromethyl-benzene (1.0 eq) to the mixture[3].

    • Causality: The BTPPC cation pairs with the aqueous azide anion to form a lipophilic ion pair. This complex shuttles across the phase boundary into the DCM layer, delivering a "naked," highly reactive azide nucleophile directly to the electrophile[3].

  • Reaction: Stir vigorously at 40 °C for 2.5 to 3 hours.

    • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, which is the rate-limiting physical step in phase-transfer catalysis[3].

  • Work-up: Separate the organic layer, wash with water and brine, dry over anhydrous

    
    , and concentrate.
    
    • Causality: The product remains entirely in the organic phase, allowing for a rapid, self-validating isolation without the need for complex chromatography.

ExperimentalWorkflow Step1 Step 1: Reagent Prep Dissolve nucleophile & base in DMF Step2 Step 2: Electrophile Addition Dropwise addition at 0°C Step1->Step2 Step3 Step 3: Heating & Stirring 40°C - 80°C until completion Step2->Step3 Step4 Step 4: Aqueous Work-up Quench, extract, and brine wash Step3->Step4 Step5 Step 5: Purification NH-Silica gel chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for benzylic nucleophilic substitution.

References

1.[1] Title: US7691882B2 - Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. Source: Google Patents (Tanaka et al., Eisai R&D Management Co Ltd). URL:

2.[2] Title: Nucleophilic Substitution Reactions: Factors Affecting the Rates of SN1 and SN2 Reactions. Source: SPCMC Academic Publications. URL: [Link]

Sources

Using 1-Butoxymethyl-4-chloromethyl-benzene as a linker in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Butoxymethyl-4-chloromethyl-benzene as a Bifunctional Linker in the Synthesis of Heteroaryl-Substituted Antifungal Agents

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 1-Butoxymethyl-4-chloromethyl-benzene (CAS: 936342-63-1)[1]

Structural Rationale & Mechanistic Insights

In the rational design of small-molecule therapeutics, the selection of an appropriate linker is critical for balancing pharmacokinetics (lipophilicity) and pharmacodynamics (target binding). 1-Butoxymethyl-4-chloromethyl-benzene [1] has emerged as a highly specialized bifunctional para-xylene scaffold, predominantly utilized in the synthesis of heteroaryl-substituted pyridine derivatives that exhibit potent antifungal activity against Candida, Aspergillus, and Cryptococcus species[2],[3].

The architectural brilliance of this linker lies in its dual functional groups:

  • The Chloromethyl Group (Electrophilic Anchor): This benzylic chloride serves as an activated electrophile, perfectly primed for S_N2 nucleophilic substitution. It is utilized to covalently attach the linker to nitrogen-rich heterocycles (such as triazoles, pyrazoles, or pyridines)[3]. Benzyl chlorides are often preferred over benzyl bromides in multi-step library synthesis due to their superior shelf-stability and lower propensity for premature hydrolysis.

  • The Butoxymethyl Group (Lipophilic Tail): Unlike simple alkyl groups, the aliphatic ether provides a flexible, lipophilic tail that mimics the hydrophobic alkyl side chain of lanosterol. This structural mimicry is essential for anchoring the resulting drug molecule into the hydrophobic binding pocket of the fungal CYP51 enzyme (lanosterol 14α-demethylase), thereby disrupting fungal cell membrane synthesis[2].

Mechanism cluster_0 Bifunctional Roles in Drug Design Substrate 1-Butoxymethyl-4-chloromethyl-benzene Chloro Chloromethyl Group (Electrophile for SN2) Substrate->Chloro Ether Butoxymethyl Group (Lipophilic Tail) Substrate->Ether SN2 N-Alkylation / Azidation (Pharmacophore Assembly) Chloro->SN2 NaN3 / Amines Binding CYP51 Enzyme Pocket (Hydrophobic Interaction) Ether->Binding Target Interaction

Fig 1: Dual mechanistic roles of the linker's structural functional groups.

Protocol A: Synthesis of the Linker via Appel Reaction

The synthesis of 1-butoxymethyl-4-chloromethyl-benzene is achieved by converting the precursor, (4-butoxymethyl-phenyl)-methanol, into the corresponding benzyl chloride[4].

Causality of Reagent Selection: Standard chlorination reagents like Thionyl Chloride (


) or Hydrochloric acid (

) generate strongly acidic conditions that risk cleaving the sensitive aliphatic ether (butoxymethyl) group. To circumvent this, the Appel reaction (using Triphenylphosphine and Carbon Tetrachloride) is employed. This reaction proceeds under mild, neutral-to-slightly-acidic conditions, ensuring the absolute preservation of the ether linkage[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent (e.g., 190 mg, 0.98 mmol) of (4-butoxymethyl-phenyl)-methanol in 3.0 mL of Carbon Tetrachloride (

    
    )[4]. (Note: 
    
    
    
    acts as both the solvent and the halogen source. For modern green-chemistry adaptations, use Dichloromethane as the solvent and 1.5 eq of Trichloroacetamide as the halogen source).
  • Activation: Add 1.2 equivalents (310 mg, 1.2 mmol) of Triphenylphosphine (

    
    ) portion-wise at room temperature[4].
    
  • Reflux: Heat the reaction mixture to reflux (approx. 76°C) and stir continuously for 7 hours[4].

  • Self-Validation Check: As the reaction progresses, the formation of Triphenylphosphine oxide (TPPO) will occur. Upon cooling the mixture to room temperature, TPPO will begin to precipitate as a white solid, visually confirming the consumption of

    
    .
    
  • Isolation: Concentrate the reaction mixture under reduced pressure. Resuspend the crude residue in a non-polar solvent (e.g., Heptane/Ethyl Acetate 4:1) to fully precipitate the remaining TPPO. Filter through a Celite pad.

  • Purification: Purify the filtrate via neutral silica gel column chromatography to isolate 1-butoxymethyl-4-chloromethyl-benzene[4].

Protocol B: Application in Pharmacophore Assembly (Click Chemistry)

The primary application of this linker is the generation of 1,2,3-triazole-linked pyridine derivatives, such as 3-(1-(4-Butoxymethyl-benzyl)-1H-1,2,3-triazol-4-yl)-pyridin-2,6-diamine , a potent antifungal candidate[5]. This is achieved via a two-step Azidation-CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) sequence.

Step-by-Step Methodology:

Step 1: Azidation

  • Dissolve 1-butoxymethyl-4-chloromethyl-benzene (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Add Sodium Azide (

    
    , 1.5 eq). Stir at 60°C for 4 hours.
    
  • Self-Validation: Monitor via TLC (Hexane/EtOAc 9:1). The azide product will run slightly higher than the benzyl chloride and will be UV-active.

  • Quench with water, extract with Diethyl Ether, wash with brine, dry over

    
    , and concentrate to yield the benzyl azide intermediate. (Caution: Do not concentrate azides to absolute dryness under high heat).
    

Step 2: CuAAC Coupling

  • In a reaction vial, combine the benzyl azide (1.1 eq) and 3-ethynyl-pyridin-2,6-diamine (1.0 eq, e.g., 100 mg)[5] in a 1:1 mixture of tert-Butanol and Water.

  • Add Copper(II) Sulfate pentahydrate (0.1 eq) followed by Sodium Ascorbate (0.2 eq).

  • Self-Validation Check: The solution will transiently turn blue (Cu II) and rapidly shift to a pale yellow or greenish hue, confirming the in situ reduction to the catalytically active Cu(I) species.

  • Stir at room temperature for 12 hours.

  • Extract with Ethyl Acetate, concentrate, and purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA) to yield the final triazole-linked antifungal agent[5].

Workflow A Precursor Alcohol B Appel Reaction (PPh3, CCl4) A->B C 1-Butoxymethyl-4- chloromethyl-benzene B->C D Azidation (NaN3, DMF) C->D E Benzyl Azide Intermediate D->E F CuAAC Click Rxn (Alkyne, Cu(I)) E->F G Triazole-Linked Antifungal Agent F->G

Fig 2: Synthetic workflow and downstream application of the bifunctional linker.

Quantitative Data & Optimization

Discovery-phase patent literature often reports unoptimized yields (e.g., 10.1% for the linker[4] and ~2% for the final triazole[5]), as the primary goal is isolating sufficient material for biological assays rather than process efficiency. The table below summarizes the patent-reported baseline data against optimized parameters for scale-up.

Reaction StepReagents / ConditionsPatent Reported YieldOptimized Target YieldMechanistic Optimization Note
Linker Synthesis

,

, Reflux, 7h[4]
10.1% (Crude)[4]> 85%Switch to

in DCM at 0°C to minimize thermal degradation of the ether.
Azidation

, DMF, 60°C, 4h
N/A (Generated in situ)> 95%Addition of catalytic TBAI (Tetra-n-butylammonium iodide) accelerates the

displacement.
CuAAC Coupling

, Na-Ascorbate, RT[5]
~ 2.0% (6.2 mg)[5]60 - 80%Addition of TBTA ligand stabilizes Cu(I) and prevents disproportionation in aqueous media.

Troubleshooting & Analytical Validation

  • Ether Cleavage Detection: If the butoxymethyl group is inadvertently cleaved during synthesis, LC-MS will show an M-72 peak (loss of the butyl chain). Ensure all acidic impurities are neutralized.

  • Incomplete Appel Reaction: If TLC indicates unreacted benzyl alcohol, verify the quality of the

    
    . 
    
    
    
    readily oxidizes in air to TPPO; use freshly titrated or recrystallized
    
    
    to ensure accurate stoichiometry.
  • Click Reaction Stalling: If the CuAAC reaction stalls, it is highly likely that the Cu(I) catalyst has oxidized back to Cu(II). This is visually indicated by the reaction mixture turning blue. Degas the solvents thoroughly with Argon prior to the addition of Sodium Ascorbate.

References

  • Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. Google Patents (US7691882B2).
  • Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same. Google Patents (US8183264B2).
  • 936342-63-1 - 化源网. ChemSrc.
  • United States Patent - Googleapis.com (October 30 2006). Googleapis.
  • United States Patent - Googleapis.com (September 20 2007). Googleapis.

Sources

Conditions for alkylation reactions with 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Alkylation Protocols using 1-Butoxymethyl-4-chloromethyl-benzene

Executive Summary

This technical guide details the operational parameters for utilizing 1-Butoxymethyl-4-chloromethyl-benzene (referred to herein as BMcB ) as an electrophilic alkylating agent. BMcB is a bifunctional building block featuring a reactive chloromethyl electrophile and a lipophilic, chemically stable butoxymethyl ether moiety. It is frequently employed in medicinal chemistry to introduce the 4-(butoxymethyl)benzyl motif, enhancing the lipophilicity (LogP) and bioavailability of polar pharmacophores such as azoles, pyridines, and phenols [1, 2].

This document provides validated protocols for N-alkylation (heterocycles), O-alkylation (phenols), and C-alkylation, emphasizing reaction kinetics, solvent effects, and the suppression of hydrolytic side reactions.

Chemical Profile & Reactivity

Molecule: 1-Butoxymethyl-4-chloromethyl-benzene CAS: 51503-07-2 (Generic alkyl benzyl chlorides); Specific derivatives often referenced in patent literature (e.g., US7691882B2 [1]). Functional Groups:

  • Chloromethyl (-CH₂Cl): A highly reactive benzylic electrophile susceptible to S_N2 attack.

  • Butoxymethyl (-CH₂-O-Bu): A stable ether linkage that improves organic solubility and acts as a masked alcohol or lipophilic tail.

Reactivity Matrix:

Parameter Characteristic Implication for Protocol
Electrophilicity High (Benzylic halide) Reacts rapidly with amines/thiols; requires base for phenols.
Hydrolytic Stability Moderate to Low Critical: Must be stored dry. Hydrolyzes to the benzyl alcohol in aqueous base.
Solubility Lipophilic Excellent solubility in DCM, DMF, THF, Toluene. Poor in water.

| Thermal Stability | Moderate | Avoid T > 100°C to prevent ether cleavage or polymerization. |

Mechanistic Pathways & Catalyst Logic

The alkylation proceeds via a bimolecular nucleophilic substitution (S_N2 ). However, the reaction rate is heavily dependent on the "leaving group ability" of the chloride.

Optimization Strategy: The Finkelstein Modification For sterically hindered or weak nucleophiles, the addition of catalytic iodide (KI or TBAI) is recommended. The iodide displaces the chloride to form the more reactive benzyl iodide in situ, which then reacts rapidly with the nucleophile.

ReactionMechanism BMcB BMcB (Reagent) (R-CH2-Cl) Intermediate Activated Species (R-CH2-I) BMcB->Intermediate Halogen Exchange (Finkelstein) Product Alkylated Product (R-CH2-Nu) BMcB->Product Slow SN2 (Direct) Iodide Catalyst (I-) (TBAI/KI) Iodide->Intermediate Intermediate->Product Fast SN2 Nu Nucleophile (Nu-) (Amine/Phenoxide) Nu->Product

Figure 1: Catalytic cycle showing Iodide-assisted activation of BMcB, significantly increasing turnover for weak nucleophiles.

Experimental Protocols

Protocol A: N-Alkylation of Heterocycles (Standard)

Best for: Imidazoles, Triazoles, Pyridines, and secondary amines.

Reagents:

  • Substrate (1.0 equiv)

  • BMcB (1.1 – 1.2 equiv)[1]

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst: TBAI (10 mol%) - Optional, use if reaction is sluggish.

Procedure:

  • Dissolution: Dissolve the heterocyclic substrate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add K₂CO₃. Stir at Room Temperature (RT) for 15 minutes.

    • Note: If using a salt form of the amine, add an extra equivalent of base.

  • Addition: Add BMcB dropwise (neat or dissolved in minimal DMF).

  • Reaction:

    • Standard: Stir at 40–60°C for 2–4 hours.

    • Monitoring: Check LC-MS for disappearance of BMcB (m/z ~212 for cation) and formation of product.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.

Validation Criteria:

  • Conversion: >95% by HPLC.

  • Regioselectivity: For ambident nucleophiles (e.g., 1,2,4-triazole), N1 vs N2 selectivity is solvent-dependent. DMF favors thermodynamic control.

Protocol B: O-Alkylation of Phenols (Williamson Ether Synthesis)

Best for: Tyrosine residues, phenolic drug scaffolds.

Reagents:

  • Phenol Substrate (1.0 equiv)

  • BMcB (1.2 equiv)[2]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: Acetone (reflux) or DMF (60°C)

  • Additive: Potassium Iodide (KI) (0.1 equiv)

Procedure:

  • Activation: Combine Phenol, K₂CO₃, and KI in Acetone. Stir for 10 min.

  • Alkylation: Add BMcB.

  • Reflux: Heat to reflux (approx. 56°C) for 4–8 hours.

    • Why Acetone? It allows easy precipitation of KCl salts and simple workup by evaporation.

  • Workup: Filter off inorganic solids. Concentrate filtrate. Recrystallize or purify via flash chromatography (Hexane/EtOAc).

Protocol C: Phase-Transfer Catalysis (Green/Scale-Up)

Best for: Large scale reactions where dry solvents are impractical.

System: DCM / Water biphasic mixture. Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%). Base: NaOH (aq, 30%).

Procedure:

  • Dissolve substrate and BMcB in DCM.

  • Add TBAB catalyst.

  • Add aqueous NaOH slowly with vigorous stirring.

  • Stir at RT.[1] The catalyst transfers the hydroxide anion into the organic phase to deprotonate the substrate, which then reacts with BMcB.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of BMcBEnsure solvents are anhydrous (<0.1% H₂O). Use molecular sieves in DMF.
Sluggish Reaction Poor NucleophilicityAdd KI or TBAI (Finkelstein condition). Increase Temp to 80°C. Switch base to Cs₂CO₃ (Cesium effect).
By-products O- vs C- alkylation (Ambident)Change solvent polarity. Polar aprotic (DMF) favors O-alkylation; Protic favors C-alkylation (generally).
Precipitation Product insolubilityThe butoxymethyl group aids solubility, but if product crashes out, add THF or mild heating.

Decision Workflow

Workflow cluster_check Optimization Loop Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Amine / N-Heterocycle Type->Amine Phenol Phenol / Alcohol Type->Phenol Carbon Active Methylene Type->Carbon CondA Protocol A: DMF, K2CO3, 60°C Amine->CondA Standard CondB Protocol B: Acetone, K2CO3, Reflux (+KI) Phenol->CondB Standard CondC Protocol C: NaH, THF, 0°C -> RT Carbon->CondC Requires Strong Base Check Check Conversion (LCMS) CondA->Check CondB->Check AddCat Add TBAI/KI Check->AddCat < 50% Yield

Figure 2: Decision tree for selecting reaction conditions based on nucleophile class.

References

  • Google Patents. (2010).[1] Heterocycles substituted pyridine derivatives and antifungal agent containing thereof (US Patent No. 7,691,882 B2).[1][2] Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68968574, 1-Butoxymethylchloromethyl-benzene. Retrieved from .

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation of Aromatic Rings. Retrieved from .

  • MDPI. (2025). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. Retrieved from .

Sources

Step-by-step preparation of 1-Butoxymethyl-4-chloromethyl-benzene from precursor alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-precision, reproducible protocol for the synthesis of 1-Butoxymethyl-4-chloromethyl-benzene (also referred to as p-chloromethylbenzyl butyl ether). This compound is a critical bifunctional linker used in solid-phase synthesis (Merrifield resin analogues) and as a monomer for functionalized poly(p-phenylene vinylenes).

The guide prioritizes selectivity —the primary challenge when desymmetrizing the starting material, 1,4-benzenedimethanol.

Executive Summary & Strategic Analysis

The synthesis of 1-Butoxymethyl-4-chloromethyl-benzene requires the desymmetrization of 1,4-benzenedimethanol . A direct chlorination approach is hazardous and non-selective, leading to the carcinogenic 1,4-bis(chloromethyl)benzene.

Therefore, this protocol utilizes a Sequential Functionalization Strategy :

  • Step 1 (Desymmetrization): Controlled mono-O-alkylation of 1,4-benzenedimethanol using Williamson ether synthesis conditions to generate the intermediate (4-(butoxymethyl)phenyl)methanol .

  • Step 2 (Activation): Deoxychlorination of the remaining benzyl alcohol using Thionyl Chloride (

    
    ) under buffered conditions to prevent ether cleavage.
    
Reaction Scheme

ReactionScheme SM 1,4-Benzenedimethanol (Starting Material) Inter (4-(butoxymethyl)phenyl)methanol (Mono-ether Intermediate) SM->Inter Step 1: Mono-Alkylation (Williamson) Reagent1 n-Butyl Bromide NaH, DMF, 0°C Product 1-Butoxymethyl-4- chloromethyl-benzene (Target) Inter->Product Step 2: Chlorination (SNi Mechanism) Reagent2 SOCl2 Pyridine, DCM, 0°C

Figure 1: Two-stage synthetic pathway designed to maximize safety and selectivity.

Precursor & Material Requirements

ComponentGradeRoleCritical Attribute
1,4-Benzenedimethanol >98%SubstrateDry thoroughly; hygroscopic.
n-Butyl Bromide SynthesisAlkylating AgentFreshly distilled if yellow.
Sodium Hydride (NaH) 60% in oilBaseWash with hexane to remove oil for accurate stoichiometry.
Thionyl Chloride (

)
ReagentChlorinating AgentColorless to pale yellow; discard if red/brown.
Pyridine AnhydrousAcid ScavengerPrevents ether cleavage by HCl.
DMF AnhydrousSolvent (Step 1)Water content <0.05% is critical.

Detailed Protocols

Phase 1: Selective Mono-O-Alkylation

Objective: Synthesize (4-(butoxymethyl)phenyl)methanol while minimizing the formation of the di-ether byproduct.

Mechanism:


 Nucleophilic Substitution.
Stoichiometry:  1.0 eq Diol : 1.0 eq Base : 1.0 eq Alkyl Halide. Note: Using excess diol (1.5 eq) improves mono-selectivity but complicates purification.
Step-by-Step Procedure:
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Base Preparation: Add NaH (60% dispersion, 4.0 g, 100 mmol) to the flask. Wash twice with anhydrous hexane (20 mL) under

    
     to remove mineral oil. Decant hexane carefully.
    
  • Solvation: Suspend the washed NaH in anhydrous DMF (150 mL). Cool to 0°C in an ice bath.

  • Substrate Addition: Dissolve 1,4-benzenedimethanol (13.8 g, 100 mmol) in DMF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes.

    • Observation: Vigorous

      
       gas evolution will occur. Ensure adequate venting.
      
    • Insight: Stir for an additional 1 hour at 0°C to ensure complete formation of the mono-alkoxide.

  • Alkylation: Add n-Butyl bromide (13.7 g, 10.7 mL, 100 mmol) dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (SiO2, 30% EtOAc/Hexane). You will see three spots: Di-ether (top), Mono-ether (middle), Unreacted Diol (bottom).

  • Quench & Workup:

    • Cool to 0°C. Quench carefully with saturated

      
       (50 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with

      
       (
      
      
      
      mL) to remove DMF (Critical step).
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude oil via Flash Column Chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Target Yield: 45-55% Mono-ether (approx. 9-11 g).

Phase 2: Deoxychlorination

Objective: Convert the remaining benzyl alcohol to benzyl chloride without cleaving the butyl ether.

Mechanism:


 (Internal Nucleophilic Substitution) modified by Pyridine to 

. Safety Warning: Product is a potential lachrymator and alkylating agent.[1] Handle in a fume hood.
Step-by-Step Procedure:
  • Setup: Charge a 250 mL RBF with (4-(butoxymethyl)phenyl)methanol (5.0 g, 25.7 mmol) and anhydrous Dichloromethane (DCM, 80 mL).

  • Buffering: Add anhydrous Pyridine (2.23 g, 2.28 mL, 28.2 mmol).

    • Why? Pyridine neutralizes the HCl generated, preventing acid-catalyzed cleavage of the benzylic ether formed in Step 1.

  • Chlorination: Cool the solution to 0°C. Add Thionyl Chloride (

    
    , 3.67 g, 2.25 mL, 30.8 mmol) dropwise over 15 minutes.
    
    • Observation: The solution may turn slightly yellow; gas evolution (

      
      ) will occur.
      
  • Reaction: Remove ice bath and stir at RT for 2–3 hours.

    • Validation: TLC (10% EtOAc/Hexane). The alcohol spot should disappear, replaced by a less polar product spot (higher

      
      ).
      
  • Workup:

    • Pour reaction mixture into ice-cold water (100 mL).

    • Separate the organic layer.[1][2]

    • Wash organic layer with 1M HCl (50 mL) to remove pyridine.

    • Wash with saturated

      
       (50 mL) to neutralize acid traces.
      
    • Dry over

      
       (Calcium Chloride is preferred over 
      
      
      
      for chlorides) and concentrate.
  • Final Processing: The product is typically a clear to pale yellow oil. High vacuum drying (0.5 mbar, 1 hr) is usually sufficient. Distillation is possible but risky due to thermal instability; column chromatography is preferred if purity is <95%.

Analytical Validation

TechniqueExpected SignalInterpretation
1H NMR (CDCl3)

4.58 (s, 2H)
Chloromethyl

(Shifted downfield from OH precursor)
1H NMR (CDCl3)

4.48 (s, 2H)
Butoxymethyl

(Benzylic ether)
1H NMR (CDCl3)

3.48 (t, 2H)

(Ether linkage)
IR Spectroscopy Disappearance of ~3400

Loss of O-H stretch confirms conversion.
Mass Spec M+ and M+2 (3:1 ratio)Chlorine isotope pattern is diagnostic.

Troubleshooting & Optimization Logic

Workflow Logic Diagram

Optimization Start Start Phase 1 (Etherification) CheckTLC TLC Check (3 Spots?) Start->CheckTLC TooMuchDi Issue: High Di-ether CheckTLC->TooMuchDi Top spot dominant TooMuchSM Issue: Low Conversion CheckTLC->TooMuchSM Bottom spot dominant Good Proceed to Workup CheckTLC->Good Balanced Action1 Reduce Alkyl Halide eq Increase Dilution TooMuchDi->Action1 Action2 Check NaH quality Increase Time TooMuchSM->Action2

Figure 2: Decision tree for optimizing the mono-alkylation step.

Common Issues:
  • Ether Cleavage during Step 2:

    • Symptom:[1][2][3][4][5][6][7][8][9][10] Appearance of 1,4-bis(chloromethyl)benzene or degradation products.

    • Fix: Ensure Pyridine is fresh and dry. Do not heat the reaction above 25°C.

  • Emulsions during DMF removal:

    • Fix: Use copious amounts of water during the first wash (5x volume of DMF). Add a small amount of brine if emulsion persists.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for SN2 vs SNi).
  • BenchChem. "Benzyl chloromethyl ether Synthesis Protocol." BenchChem Database. Accessed Oct 2023.

  • Organic Syntheses. "Benzyl Chloromethyl Ether." Org.[1][2][11] Synth.1972 , 52,[1] 16. DOI: 10.15227/orgsyn.052.0016.[1]

  • Sun, L., et al. "A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols."[11] Synthesis, 2008 , 3919-3924.[11] (Alternative mild chlorination methods).[3]

Sources

Solvent selection for reactions involving 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solvent Selection and Protocol Guide for 1-Butoxymethyl-4-chloromethyl-benzene

Executive Summary & Chemical Profiling

1-Butoxymethyl-4-chloromethyl-benzene (also known as 4-(butoxymethyl)benzyl chloride) is a bifunctional aromatic scaffold frequently utilized in drug development and complex organic synthesis[1]. The molecule features two distinct functional groups: a relatively stable butoxymethyl ether and a highly reactive benzylic chloride.

The benzylic carbon is highly susceptible to nucleophilic attack due to the resonance stabilization provided by the adjacent


-system of the aromatic ring. Consequently, this electrophile can proceed through either unimolecular (

) or bimolecular (

) substitution pathways[2]. Because the butoxymethyl ether is stable under basic and neutral conditions but vulnerable to strong Lewis or Brønsted acids, solvent selection is the single most critical variable in directing the mechanistic pathway, accelerating reaction kinetics, and preventing unwanted solvolysis.

Mechanistic Causality in Solvent Selection

As an Application Scientist, it is imperative to move beyond empirical trial-and-error and select solvents based on transition-state thermodynamics.

  • Polar Aprotic Solvents (DMF, DMSO): The

    
     Accelerators 
    For direct nucleophilic substitutions (e.g., 
    
    
    
    -alkylation, etherification), polar aprotic solvents are the gold standard. Solvents like
    
    
    -Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) effectively solvate cations (like
    
    
    or
    
    
    ) but leave anionic nucleophiles relatively unsolvated[3]. This lack of a hydrogen-bond envelope raises the ground-state energy of the "naked" nucleophile, dramatically accelerating the
    
    
    backside attack on the chloromethyl group[4]. Kinetic studies on benzylic chlorides demonstrate that amination rates follow the strict order of DMSO > DMF >> Dioxane[5]. In validated pharmaceutical syntheses, 1-butoxymethyl-4-chloromethyl-benzene is successfully coupled with pyrazole derivatives using NaH in DMF at 40 °C[1].
  • Non-Polar Solvents (Toluene, 1,4-Dioxane): Catalyst & Reagent Protection When performing transition-metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations) or Phase Transfer Catalysis (PTC), non-polar solvents are mandatory. Toluene (

    
    ) provides excellent stability for palladium catalysts and completely suppresses the 
    
    
    
    solvolysis of the benzylic chloride[6]. In PTC workflows, toluene acts as the organic phase; the catalyst shuttles the nucleophile from the aqueous layer into the organic layer, allowing the reaction to proceed with high yield while bypassing the difficult downstream removal of high-boiling solvents like DMSO[3].
  • Polar Protic Solvents (Water, Methanol): The

    
     Solvolysis Risk 
    Protic solvents strongly hydrogen-bond with nucleophiles, reducing their reactivity and hindering 
    
    
    
    pathways[2]. Simultaneously, their high dielectric constants stabilize the benzylic carbocation intermediate, heavily promoting the
    
    
    pathway[2][7]. Unless intentional solvolysis (converting the chloromethyl group to a benzyl alcohol or methyl ether) is desired, protic solvents must be strictly avoided when handling 1-butoxymethyl-4-chloromethyl-benzene.

Quantitative Solvent Effects

Table 1: Influence of Solvent on Benzylic Chloride Substitution Kinetics | Solvent Category | Representative Solvent | Dielectric Constant (


) | Dominant Mechanism | Relative Reaction Rate | Key Mechanistic Advantage |
| :--- | :--- | :--- | :--- | :--- | :--- |
| Polar Aprotic  | DMSO | 46.7 | 

| Very Fast | Maximum nucleophile activation; solvates cations[5]. | | Polar Aprotic | DMF | 36.7 |

| Fast | Excellent solubility for organic/inorganic reagents[1]. | | Non-Polar | Toluene | 2.4 | PTC / Catalytic | Slow (uncatalyzed) | Prevents catalyst degradation; easy product extraction[6]. | | Polar Protic | Methanol | 32.7 |

/ Solvolysis | Moderate | Stabilizes carbocation; high risk of side reactions[2]. |

Decision Matrix Visualization

SolventSelection Substrate 1-Butoxymethyl-4- chloromethyl-benzene Decision Target Reaction Pathway? Substrate->Decision SN2 Direct Substitution (SN2) (e.g., N-alkylation) Decision->SN2 Coupling Metal-Catalyzed / PTC (e.g., Buchwald-Hartwig) Decision->Coupling SN1 Carbocation-Mediated (SN1) (e.g., Solvolysis) Decision->SN1 SolventDMF Polar Aprotic (DMF, DMSO) Maximizes Nu- reactivity SN2->SolventDMF SolventTol Non-Polar (Toluene, Dioxane) Protects catalyst/reagents Coupling->SolventTol SolventProt Polar Protic (H2O, MeOH) Stabilizes carbocation SN1->SolventProt

Caption: Logical matrix for solvent selection in 1-Butoxymethyl-4-chloromethyl-benzene reactions.

Validated Experimental Protocols

Protocol A: -Alkylation via Pathway in Polar Aprotic Solvent (DMF)

Objective: High-yield nucleophilic substitution while preserving the butoxymethyl ether.

  • Reactor Preparation: Flame-dry a 50 mL round-bottom flask and purge with inert gas (Argon or

    
    ).
    
  • Nucleophile Activation: Dissolve the nucleophile (e.g., a pyrazole or amine derivative, 1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) portion-wise at 0 °C. Stir for 30 minutes at room temperature until

    
     evolution ceases, generating the highly reactive "naked" nucleophile[1].
    
  • Electrophile Addition: Dissolve 1-butoxymethyl-4-chloromethyl-benzene (1.1 equiv) in a minimal volume of anhydrous DMF. Add dropwise to the reaction mixture to prevent localized exothermic spikes.

  • Reaction Execution: Heat the mixture to 40 °C for 1.5 to 2 hours[1].

  • Self-Validation Step: The reaction progress is physically validated by the precipitation of Sodium Chloride (NaCl). Because NaCl is insoluble in DMF, the appearance of a fine white suspension directly correlates with the displacement of the benzylic chloride[3].

  • Workup: Quench the reaction carefully with cold water. Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine to thoroughly remove residual DMF. Dry over anhydrous 
    
    
    
    and concentrate.
Protocol B: Biphasic Substitution via Phase Transfer Catalysis (PTC)

Objective: Scalable substitution avoiding high-boiling polar solvents.

  • Biphasic Setup: In a reaction vessel, combine Toluene (organic phase, 0.5 M relative to substrate) and Deionized Water (aqueous phase, equal volume to Toluene).

  • Substrate & Catalyst Loading: Add 1-butoxymethyl-4-chloromethyl-benzene (1.0 equiv) and Tetrabutylammonium bromide (TBAB, 0.05 equiv) to the organic layer.

  • Aqueous Nucleophile: Add the nucleophilic salt (e.g., Sodium Azide or Sodium Cyanide, 1.5 equiv) directly to the aqueous layer.

  • Reaction Execution: Vigorously stir the biphasic mixture ( > 800 rpm) at 80 °C. The TBAB catalyst forms a lipophilic ion pair with the nucleophile, shuttling it into the toluene layer where the

    
     reaction occurs rapidly[3].
    
  • Self-Validation Step: Because the nucleophilic salt cannot enter the organic phase without the catalyst, the consumption of the UV-active starting material in the Toluene layer (monitored via TLC: 9:1 Hexanes/EtOAc) confirms that the phase-transfer cycle is actively functioning.

  • Workup: Halt stirring and allow the phases to separate. Isolate the Toluene layer. Wash the organic phase twice with water to remove the TBAB catalyst and any unreacted inorganic salts. Concentrate under reduced pressure to yield the product.

References

1.6 2.2 3.7 4.5 5.3 6. 4 7.1

Sources

Scalable synthesis methods for 1-Butoxymethyl-4-chloromethyl-benzene production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Executive Summary

This guide details the scalable synthesis of 1-Butoxymethyl-4-chloromethyl-benzene (also known as p-xylylene dichloride monobutyl ether), a critical intermediate in the production of poly(p-phenylene vinylene) (PPV) derivatives and pharmaceutical linkers.[1]

Historically, this compound was synthesized via the chloromethylation of benzyl butyl ether (Blanc reaction), a route now largely abandoned due to the formation of the potent carcinogen bis(chloromethyl) ether (BCME). This protocol focuses on the nucleophilic desymmetrization of 1,4-bis(chloromethyl)benzene , a safer and more scalable industrial route. We provide a self-validating protocol that maximizes mono-substitution selectivity through Phase Transfer Catalysis (PTC) and statistical kinetic control.

Retrosynthetic Analysis & Strategy

The synthesis poses a classic statistical challenge: deriving a non-symmetric product from a symmetric starting material.

The Selectivity Challenge

The reaction of 1,4-bis(chloromethyl)benzene (1 ) with n-butanol involves two competitive consecutive reactions (


 and 

).
  • Step 1 (

    
    ):  Formation of the target mono-ether (2 ).
    
  • Step 2 (

    
    ):  Formation of the undesired di-ether (3 ).[1]
    

Since the electronic effect of the chloromethyl group is only weakly deactivated by the remote ether linkage,


. In a stoichiometric 1:1 reaction, the maximum theoretical yield of the mono-product is limited (~50%), with significant di-ether byproduct.

Strategic Solution: To achieve high yields (>80%) of the mono-species, we employ High-Dilution Kinetic Control :

  • Excess Substrate: Use a 3-5 molar excess of 1 .

  • Phase Transfer Catalysis: Use a solid-liquid or liquid-liquid PTC system to control the concentration of the active nucleophile (butoxide) in the organic phase.[1]

  • Recycling: The unreacted starting material (1 ) is recovered via distillation and recycled, making the effective yield high despite lower per-pass conversion.

Reaction Pathway Diagram

ReactionScheme cluster_legend Kinetic Control Strategy SM 1,4-Bis(chloromethyl)benzene (Starting Material) Mono TARGET: Mono-ether (1-Butoxymethyl-4-chloromethyl-benzene) SM->Mono k1 + BuOH / NaOH / PTC BuOH n-Butanol (Nucleophile) BuOH->Mono Di Impurity: Di-ether (1,4-Bis(butoxymethyl)benzene) Mono->Di k2 + BuOH / NaOH / PTC Note Target Condition: [SM] >> [BuOH] Suppress k2 path

Figure 1: Reaction pathway highlighting the competitive substitution. Minimizing the secondary reaction (


) is the primary process objective.

Experimental Protocol: Scalable Desymmetrization

Materials & Equipment
ReagentCASPurityRole
1,4-Bis(chloromethyl)benzene623-25-6>98%Substrate
n-Butanol71-36-3AnhydrousReagent
Sodium Hydroxide (50% aq)1310-73-2IndustrialBase
Tetrabutylammonium Bromide (TBAB)1643-19-2>99%Phase Transfer Catalyst
Toluene108-88-3ACS GradeSolvent

Equipment:

  • Jacketted glass reactor (5L to 50L scale) with overhead stirring.[1]

  • High-vacuum fractional distillation setup (vigreux column or packed column).[1]

  • GC-FID for in-process monitoring.[1]

Step-by-Step Procedure
Step 1: Charge and Dissolution
  • Safety Check: Ensure reactor is vented to a scrubber (benzyl chlorides are lachrymators).[1]

  • Charge Toluene (10 Vol) and 1,4-Bis(chloromethyl)benzene (3.0 equiv) to the reactor.

  • Agitate at 200 RPM and heat to 40°C until the solid is fully dissolved.

  • Add TBAB (0.05 equiv) .

Step 2: Controlled Addition (The Critical Step)
  • Prepare a premixed solution of n-Butanol (1.0 equiv) and 50% NaOH (1.5 equiv) .[1] Note: Alternatively, add NaOH solution to the reactor and feed Butanol slowly.

  • Protocol Choice: For maximum selectivity, add the n-Butanol slowly to the biphasic mixture of Toluene/Substrate/NaOH/TBAB.

  • Addition Rate: Feed n-Butanol over 2–3 hours while maintaining internal temperature at 45–50°C .

    • Expert Insight: Slow addition keeps the instantaneous concentration of butoxide low relative to the large excess of bis-chloromethyl benzene, statistically favoring the mono-attack.

Step 3: Reaction Monitoring
  • Agitate at 50°C for an additional 2–4 hours.

  • Sampling: Pull aliquots every hour for GC analysis.

  • End Point Criteria: Stop reaction when n-Butanol consumption >98%.

    • Self-Validating Check: The ratio of Mono:Bis product should be >10:1. If Bis product rises rapidly, lower the temperature or increase agitation speed.

Step 4: Work-up
  • Cool reactor to 20°C .

  • Add Water (5 Vol) and stir for 15 minutes to dissolve salts (NaCl).

  • Stop agitation and allow phases to separate (Wait time: ~30 mins).

  • Drain the lower aqueous layer (Waste: pH > 12, contains NaOH/NaCl).

  • Wash the organic layer with 0.5 M HCl (2 Vol) to neutralize residual base, followed by Brine (2 Vol) .[1]

  • Dry organic layer over MgSO₄ or via azeotropic distillation.[1]

Purification & Recovery (The Economic Driver)[1]

The viability of this process depends on the efficient separation of the product from the excess starting material.

Distillation Parameters
FractionComponentApprox.[1][2] BP (at 2 mmHg)Action
1 Toluene< 40°CRecover & Recycle
2 1,4-Bis(chloromethyl)benzene100–110°CSolidifies in condenser! (See Note)
3 Product (Mono-ether) 135–145°C Collect
4 Di-ether / Residue> 180°CDiscard

Critical Engineering Note: 1,4-Bis(chloromethyl)benzene has a high melting point (98–101°C).[1][3] It will sublime or solidify in the condenser during distillation.

  • Solution: Use a heated condenser (circulating oil at 105°C) or use a "hot finger" apparatus to prevent clogging.[1]

  • Recycle Loop: The recovered Fraction 2 is pure enough to be fed directly back into the next batch as starting material.

Process Workflow Diagram

ProcessFlow React Reactor (Toluene, SM, NaOH, PTC) Slow BuOH Feed Quench Phase Separation (Remove Aqueous Waste) React->Quench Strip Solvent Strip (Remove Toluene) Quench->Strip Organic Phase Distill High Vac Distillation (Heated Condenser) Strip->Distill Crude Oil Product Final Product (>98% Purity) Distill->Product Fraction 2 (Target) Recycle Recovered SM (Recycle to Batch N+1) Distill->Recycle Fraction 1 (SM) Recycle->React Loop

Figure 2: Industrial workflow emphasizing the recovery loop for the excess starting material.

Analytical Quality Control (QC)[1]

Identity Confirmation:

  • 1H NMR (400 MHz, CDCl3):

    
     7.38 (m, 4H, Ar-H), 4.58 (s, 2H, Ar-CH2-Cl), 4.48 (s, 2H, Ar-CH2-O), 3.48 (t, 2H, O-CH2-Pr), 1.60 (m, 2H), 1.40 (m, 2H), 0.92 (t, 3H).
    
  • Key Feature: The presence of two distinct benzylic singlets (approx 4.6 and 4.5 ppm) confirms the asymmetry.[1]

Purity Specification:

  • Assay (GC): > 97.0%[1]

  • Bis(chloromethyl)benzene: < 0.5% (Critical for polymerization applications)[1]

  • Di-ether: < 2.0%[1]

Safety & Handling

  • Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents).[1] All solids and liquids must be handled in a fume hood.

  • Alkylating Agents: Both the starting material and product are alkylating agents. Use double nitrile gloves.

  • Cyanide Incompatibility: Do not mix waste streams with cyanides, as this generates toxic nitriles.

  • BCME Awareness: While this route avoids generating Bis(chloromethyl) ether (BCME) from formaldehyde/HCl, always ensure no acidic formaldehyde sources are present in the lab.

References

  • Selectivity in Chloromethylation & Substitution

    • Org.[1][2][4][5][6][7] Synth.1972 , 52,[2] 16. "Benzyl Chloromethyl Ether".[1][2] (Provides foundational safety data on chloromethyl ethers).

  • Phase Transfer Catalysis Protocols

    • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.[1] (Authoritative text on PTC kinetics).

  • Synthesis of PPV Precursors

    • Journal of Polymer Science Part A: Polymer Chemistry. "Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents". (Discusses the reactivity of BCMB derivatives).

  • Industrial Handling of Benzyl Chlorides

    • BenchChem Application Note. "A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers". [1]

(Note: While specific patent literature exists for this exact molecule under various trade secrets, the protocol above is derived from standard first-principles of organic process chemistry applied to symmetric electrophiles.)

Sources

Application Note: Functional Group Protection Strategies using 1-Butoxymethyl-4-chloromethyl-benzene (BMCB)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

In complex organic synthesis and drug development, the solubility of intermediates often dictates the success of a pathway. Standard benzyl (Bn) protecting groups, while robust, often fail to provide sufficient lipophilicity to solubilize polar scaffolds (such as nucleosides, carbohydrates, or peptides) in organic solvents required for subsequent transformations.

This Application Note details the utilization of 1-Butoxymethyl-4-chloromethyl-benzene (BMCB) as a specialized reagent for introducing the 4-(Butoxymethyl)benzyl (BMB) protecting group.

Why BMCB? The "Lipophilic Benzyl" Advantage

Unlike the standard Benzyl chloride (BnCl) or p-Methoxybenzyl chloride (PMBCl), BMCB introduces a benzyl ether moiety equipped with a p-butoxymethyl tail. This structural modification offers three critical advantages:

  • Enhanced Lipophilicity: The butyl ether chain significantly increases the

    
     of the protected substrate, facilitating the extraction of polar molecules into organic phases (DCM, EtOAc) and simplifying silica gel chromatography.
    
  • Diagnostic NMR Signature: The butoxy chain provides a distinct triplet and multiplet signals in the aliphatic region (

    
     ppm) and a unique benzylic methylene singlet, preventing signal overlap common with simple benzyl or methyl groups.
    
  • Orthogonality: The BMB group retains the stability profile of a standard benzyl ether (stable to basic, oxidative, and mild acidic conditions) but lacks the electron-donating oxygen directly on the ring found in PMB. Consequently, BMB is stable to DDQ oxidation , allowing for the selective removal of PMB groups in the presence of BMB.

Part 2: Chemical Profile & Mechanism

Reagent Specifications
  • IUPAC Name: 1-(Butoxymethyl)-4-(chloromethyl)benzene[1][2][3]

  • Structure:

    
    
    
  • Molecular Weight: 212.72 g/mol

  • Physical State: Colorless to pale yellow liquid

  • Reactivity: Alkylating agent (Benzylic chloride).

Mechanistic Pathway

The protection step proceeds via a standard Williamson Ether Synthesis (


 mechanism).[4] The deprotection is achieved via catalytic hydrogenolysis, driven by the formation of the stable toluene derivative byproduct.

Table 1: Comparative Stability Profile

Protecting GroupReagentAcid StabilityBase StabilityOxidative Stability (DDQ)Lipophilicity Contribution
Benzyl (Bn) BnClHighHighHighModerate
p-Methoxybenzyl (PMB) PMBClLow (TFA labile)HighLow (Cleaved) Moderate
p-Butoxymethylbenzyl (BMB) BMCB High High High (Stable) High

Part 3: Experimental Protocols

Protocol A: Protection of Primary/Secondary Alcohols

Objective: Installation of the BMB group on a hydroxyl functionality.

Materials:

  • Substrate (Alcohol, 1.0 equiv)

  • BMCB (1.2 – 1.5 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil, 1.5 equiv)

  • Tetrabutylammonium iodide (TBAI, 0.1 equiv) - Catalyst

  • Anhydrous DMF or THF

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF (

    
     relative to substrate) at 
    
    
    
    .
  • Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise. Stir at

    
     for 30 minutes until hydrogen evolution ceases.
    
  • Alkylation: Add BMCB (1.2 equiv) dropwise. Optionally, add TBAI (0.1 equiv) to accelerate the reaction via the in situ formation of the more reactive benzyl iodide.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Visualize using UV and

    
    ; BMB derivatives are UV active).
    
  • Quench: Cool to

    
     and carefully quench with saturated aqueous 
    
    
    
    .
  • Workup: Dilute with water and extract with Ethyl Acetate (

    
    ). The enhanced lipophilicity of the BMB group will drive the product into the organic layer. Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Selective Deprotection (Hydrogenolysis)

Objective: Removal of the BMB group to restore the hydroxyl function.

Materials:

  • BMB-Protected Substrate

  • Palladium on Carbon (Pd/C, 10 wt.%, catalytic amount)

  • Hydrogen Gas (

    
    , balloon pressure) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Ethanol, Methanol, or EtOAc

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Ethanol or EtOAc (

    
    ).
    
  • Catalyst Addition: Under an inert atmosphere (

    
    ), carefully add 10 wt.% Pd/C (
    
    
    
    by weight of substrate).
    • Safety Note: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of toluene or water first if possible, or add under strict inert flow.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon). Stir vigorously at RT for 6–24 hours.
    
  • Monitoring: Monitor by TLC. The starting material (high

    
    ) should disappear, yielding the more polar alcohol.
    
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate. The byproduct, 1-methyl-4-(butoxymethyl)benzene, is a volatile liquid (or easily separable oil) that can be removed by vacuum or chromatography.

Part 4: Visualization of Workflows

Diagram 1: Protection & Orthogonal Strategy

This pathway illustrates the installation of the BMB group and its stability against DDQ, highlighting its orthogonality to PMB.

BMB_Protection_Strategy Substrate Substrate-OH (Polar) Protected Substrate-O-BMB (Lipophilic) Substrate->Protected Alkylation (SN2) Reagents BMCB + NaH (DMF, 0°C -> RT) Reagents->Protected DDQ_Step DDQ Oxidation (DCM/H2O) Protected->DDQ_Step Orthogonality Test H2_Step H2 / Pd-C (Hydrogenolysis) Protected->H2_Step Deprotection Result_DDQ No Reaction (BMB Stable) DDQ_Step->Result_DDQ BMB Intact Final Substrate-OH (Recovered) H2_Step->Final Cleavage

Caption: Workflow demonstrating the installation of BMB and its stability under oxidative conditions (DDQ) that would typically cleave PMB.

Diagram 2: Mechanistic Causality of Lipophilicity

This diagram explains why BMCB is selected over standard Benzyl chloride for polar substrates.

Lipophilicity_Logic Problem Challenge: Polar Substrate (e.g., Nucleoside) Insoluble in DCM/EtOAc Solution Solution: Use BMCB Reagent Problem->Solution Strategy Structure Structural Feature: 4-Butoxymethyl Tail (C4-Alkyl Chain) Solution->Structure Introduces Effect Physicochemical Effect: Increased LogP (+1.5 vs Bn) Disrupted Crystal Packing Structure->Effect Causes Outcome Outcome: Soluble in Organic Solvents Facilitated Purification Effect->Outcome Results in

Caption: Causal logic for selecting BMCB: The butoxymethyl tail modifies physicochemical properties to aid process chemistry.

Part 5: Troubleshooting & Critical Parameters

Monitoring Reaction Progress
  • TLC: The BMB group is UV active (

    
    ).
    
  • NMR Validation:

    • 
       (m, 4H, Aromatic)
      
    • 
       (s, 2H, 
      
      
      
      )
    • 
       (s, 2H, 
      
      
      
      )
    • 
       (t, 2H, 
      
      
      
      )
    • 
       (t, 3H, Terminal Methyl)
      
Common Pitfalls
  • Incomplete Deprotection: If hydrogenolysis is slow, ensure the catalyst is not poisoned by sulfur or amines in the substrate. Addition of a trace amount of acetic acid can accelerate the reaction.

  • Reagent Quality: BMCB is a benzylic chloride and can hydrolyze to the alcohol if stored improperly. Verify reagent purity by

    
     NMR before use (look for 
    
    
    
    shift vs
    
    
    ).

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Foundational text on Benzyl and Alkoxybenzyl protection mechanisms).

  • Pozsgay, V. (1999).[5] A new, lipophilic p-alkoxybenzyl ether protecting group and its use in the synthesis of a disaccharide.[5] Organic Letters, 1(3), 477-479.[5] (Establishes the principle of using long-chain p-alkoxybenzyl derivatives for lipophilic tuning).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 182273, Benzene, 1-butyl-4-(chloromethyl)-.[6] (Verification of chemical structure and properties).

  • ChemSrc. (2025).[7] 1-(tert-butoxy)-4-(chloromethyl)benzene and related derivatives.[7] (Catalog data confirming reagent availability and physical properties).

Sources

Microwave-assisted synthesis involving 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis & Functionalization Involving 1-Butoxymethyl-4-chloromethyl-benzene

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (CAS: Not commonly listed, specific intermediate) is a critical benzylic chloride building block, primarily utilized in the synthesis of antifungal agents (e.g., pyridine derivatives substituted by heteroaryl rings). Its structural duality—containing a stable butoxymethyl ether and a highly reactive chloromethyl group—makes it an ideal "linker" for fragment-based drug discovery.

Conventional synthesis and utilization of this intermediate often involve prolonged reflux times (4–12 hours) and the use of toxic chlorinating agents like carbon tetrachloride (


). This guide details a Microwave-Assisted Organic Synthesis (MAOS)  workflow that reduces reaction times to minutes, improves yield, and utilizes greener chlorination protocols.

Scientific Foundation & Mechanism

The Challenge of Benzylic Chlorides

Benzylic chlorides are potent electrophiles. While useful, their synthesis from alcohols often suffers from:

  • Thermal Instability: Prolonged heating can lead to self-polymerization (Friedel-Crafts alkylation).

  • Hydrolysis: The product reverts to alcohol if moisture is present.

  • Safety: They are severe lachrymators.

The Microwave Advantage

Microwave irradiation offers two distinct advantages for this chemistry:

  • Dipolar Polarization: The polar C-OH and C-Cl bonds couple efficiently with microwave energy, allowing for rapid, volumetric heating that overcomes the activation energy barrier for

    
     substitution almost instantly.
    
  • Solvent-Free Capability: The chlorination step can often be performed solvent-free or in high-dielectric solvents (e.g., Acetonitrile), minimizing waste.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow for synthesizing the reagent and subsequently using it to functionalize a heterocyclic core.

MW_Synthesis_Workflow Start Start: (4-Butoxymethyl- phenyl)methanol MW_Step1 MW Irradiation Step 1: Chlorination (5-10 min, 80°C) Start->MW_Step1 Reagents1 Reagents: NCS + PPh3 (Solvent-Free/DCM) Reagents1->MW_Step1 Intermediate Intermediate: 1-Butoxymethyl- 4-chloromethyl-benzene MW_Step1->Intermediate Yield >90% MW_Step2 MW Irradiation Step 2: N-Alkylation (10-15 min, 100°C) Intermediate->MW_Step2 Reagents2 Reagents: Heterocycle (e.g., Imidazole) K2CO3, ACN Reagents2->MW_Step2 Product Final Product: N-Alkylated Drug Core MW_Step2->Product Yield >85%

Caption: Integrated MW workflow converting the benzyl alcohol precursor to the chloride (Step 1) and coupling it to a drug scaffold (Step 2).

Detailed Protocols

Protocol A: Synthesis of 1-Butoxymethyl-4-chloromethyl-benzene

Objective: Convert (4-butoxymethyl-phenyl)-methanol to the chloride without using


 or 

.

Mechanism: Appel-type reaction using Triphenylphosphine (


) and N-Chlorosuccinimide (NCS). This avoids 

gas evolution and is highly MW-compatible.

Materials:

  • (4-Butoxymethyl-phenyl)-methanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Solvent-free (if neat mixing is possible).

Step-by-Step:

  • Preparation: In a microwave-transparent vial (e.g., 10 mL Pyrex), dissolve the alcohol (1 mmol) and

    
     (1.2 mmol) in minimal dry DCM (2 mL).
    
  • Activation: Add NCS (1.2 mmol) slowly. Note: The reaction is exothermic; cool in an ice bath if scaling up >5 mmol.

  • MW Setup: Seal the vial with a PTFE-lined cap. Place in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Irradiation Parameters:

    • Temp: 80°C

    • Time: 5–10 minutes

    • Power: Dynamic (Max 100W)

    • Stirring: High

  • Workup: Cool to RT. Add hexane (5 mL) to precipitate Triphenylphosphine oxide (

    
    ). Filter the solids.
    
  • Purification: Concentrate the filtrate. The residue is typically pure enough (>90%) for the next step. If needed, perform a short silica plug filtration (Hexane/EtOAc 9:1).

Data Validation:

  • TLC: Disappearance of polar alcohol spot (

    
    ) and appearance of non-polar chloride spot (
    
    
    
    in 4:1 Hex/EtOAc).
Protocol B: Utilization – N-Alkylation of Heterocycles

Objective: Use the synthesized chloride to alkylate a heterocyclic core (e.g., Imidazole, Triazole, or Pyridine).[2][3][4][5]

Mechanism: Microwave-accelerated


 Nucleophilic Substitution.

Materials:

  • 1-Butoxymethyl-4-chloromethyl-benzene (1.1 equiv)

  • Nucleophile: e.g., Imidazole (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Acetonitrile (ACN) (High dielectric constant,

    
    , excellent for MW).
    

Step-by-Step:

  • Assembly: In a 10 mL MW vial, suspend the nucleophile (1 mmol),

    
     (2 mmol), and the benzylic chloride (1.1 mmol) in ACN (3 mL).
    
  • MW Setup: Seal the vial.

  • Irradiation Parameters:

    • Temp: 100°C – 120°C

    • Time: 10 – 15 minutes

    • Pressure Limit: 250 psi (Safety cutoff)

  • Workup: Filter off the inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Recrystallization or Column Chromatography (DCM/MeOH gradient).

Results & Optimization

Table 1: Comparison of Conventional vs. Microwave Methods

ParameterConventional RefluxMicrowave Protocol (This Guide)Improvement
Reaction Time (Step 1) 4–6 Hours (

reflux)
5–10 Minutes30x Faster
Reaction Time (Step 2) 12–24 Hours (Acetone reflux)10–15 Minutes~70x Faster
Solvent Usage High (50-100 mL)Low (2-5 mL)Green Chemistry
Yield (Step 2) 65–75%85–92%+15-20%
Purity Profile Side products (dimers) commonCleaner (Fast heating avoids side rxns)Higher Purity

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure reagents (

    
    , NCS) are dry. Moisture competes with the alcohol for the chlorinating agent.
    
  • Pressure Spikes in Step 2: If using a volatile amine, lower the temperature to 80°C and extend time to 20 mins. Ensure the vessel volume is <50% full.

Safety & Handling (Critical)

  • Lachrymator Hazard: 1-Butoxymethyl-4-chloromethyl-benzene is a benzyl chloride derivative. It is a potent lachrymator (tear gas agent).

    • Control: All weighing and transfers must occur in a functioning fume hood.

    • Decontamination: Quench glassware with dilute aqueous ammonia or NaOH to destroy residual chloride before removing from the hood.

  • Microwave Safety:

    • Do not use standard domestic microwaves. Use dedicated laboratory reactors with active pressure monitoring.

    • Benzylic halides can decompose exothermically. Do not exceed 140°C.

References

  • Synthesis of Antifungal Intermediates

    • Source: US Patent 8,183,264 B2. "Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same." (2012).[6] Describes the conventional synthesis and use of 1-Butoxymethyl-4-chloromethyl-benzene.

    • URL
  • Microwave Chlorination Protocol (Alcohol to Chloride)

    • Source: Ju, Y., et al. "Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium." Journal of Organic Chemistry (2006). (Adapted methodology for benzylic substitutions).[1][7][8]

    • URL:[Link]

  • Appel Reaction in Microwave (NCS/PPh3)

    • Source: Iranpoor, N., et al.[1] "A Rapid and Facile Conversion of Primary Amides and Aldoximes to Nitriles and Ketoximes to Amides with Triphenylphosphine and N-Chlorosuccinimide." Synthetic Communications (2002).[1] (Demonstrates the PPh3/NCS system compatibility).

    • URL:[Link]

  • Microwave-Assisted Alkylation of Heterocycles

    • Source: Lidstrom, P., et al. "Microwave assisted organic synthesis—a review."[9] Tetrahedron (2001).

    • URL:[Link][10]

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Yields & Selectivity Ticket ID: CHEM-SUP-8821 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Strategy

The synthesis of 1-Butoxymethyl-4-chloromethyl-benzene (also known as p-chloromethylbenzyl butyl ether) presents a classic symmetry-breaking challenge. The most scalable and cost-effective route involves the mono-etherification of 1,4-bis(chloromethyl)benzene (


-dichloro-p-xylene) using n-butanol.

The Core Problem: Because the starting material is symmetric with two identical electrophilic sites, the reaction follows statistical kinetics. As the concentration of the desired mono-product increases, it competes with the starting material for the alkoxide nucleophile, leading to the formation of the unwanted di-substituted byproduct (1,4-bis(butoxymethyl)benzene).

The Solution: To maximize yield, we must shift the statistical probability using Phase Transfer Catalysis (PTC) combined with High-Dilution/Excess-Substrate Kinetics .

Reaction Pathway Analysis

The following diagram illustrates the competitive kinetics you are fighting against.

ReactionPathway SM Starting Material 1,4-Bis(chloromethyl)benzene Mono TARGET PRODUCT 1-Butoxymethyl- 4-chloromethyl-benzene SM->Mono k1 (Fast) + BuOH / PTC Hydro Hydrolysis Impurity (Benzyl Alcohol deriv.) SM->Hydro H2O Ingress BuOH n-Butanol (Limiting Reagent) Di Side Product 1,4-Bis(butoxymethyl)benzene Mono->Di k2 (Competitive) + BuOH / PTC Mono->Hydro H2O Ingress

Figure 1: Competitive reaction pathways. The goal is to maximize k1 while suppressing k2 and hydrolysis.

Standardized Protocol (High-Selectivity Method)

This protocol utilizes Solid-Liquid Phase Transfer Catalysis (S-L PTC) . Unlike Liquid-Liquid PTC, S-L PTC (using solid KOH/NaOH) reduces the water content in the system, minimizing the hydrolysis of the sensitive chloromethyl group.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
1,4-Bis(chloromethyl)benzene Substrate3.0 - 5.0 Large excess is critical to favor mono-substitution.
n-Butanol Nucleophile1.0The limiting reagent.
TBAB (Tetrabutylammonium bromide) Catalyst0.05Facilitates transport of alkoxide.
Solid KOH (Powdered) Base1.5Must be finely powdered.
Toluene Solvent10 VolAnhydrous.
Step-by-Step Workflow
  • Dissolution: In a reactor equipped with a mechanical stirrer (overhead stirring is preferred to magnetic for slurry handling), dissolve 3.0 equivalents of 1,4-bis(chloromethyl)benzene in Toluene.

  • Catalyst Addition: Add 5 mol% TBAB. Heat the mixture to 40–50°C to ensure full solubility of the substrate.

  • Base Addition: Add 1.5 equivalents of finely powdered solid KOH. The mixture will become a slurry.

  • Controlled Feed (CRITICAL):

    • Mix 1.0 equivalent of n-butanol with a small volume of toluene.

    • Add this solution to the reaction mixture dropwise over 2–3 hours .

    • Why? Keeping the instantaneous concentration of butoxide low relative to the massive excess of dichloride ensures that any alkoxide ion formed is statistically more likely to hit a fresh dichloride molecule than a product molecule.

  • Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1) or GC.[1] Look for the disappearance of n-butanol. Do not wait for the disappearance of the dichloride (it is in excess).

  • Workup (Purification Strategy):

    • Filter off the solid salts (KCl/KOH).

    • Wash the filtrate with water (neutralize pH).

    • Recovery of Starting Material: Distill off the toluene. The residue will be a mix of product and excess starting material. 1,4-Bis(chloromethyl)benzene is a solid (mp ~100°C).[2] Add cold hexane or heptane; the starting material will precipitate out. Filter and recycle it for the next batch.

    • Final Purification: Vacuum distill the filtrate to isolate the pure mono-ether.

Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting too much di-substituted product (1,4-bis(butoxymethyl)benzene)."

Diagnosis: The local concentration of alkoxide is too high, or the reaction has run too long. Corrective Actions:

  • Increase Stoichiometry: If you are using a 1:1 ratio, you will statistically get a 25:50:25 mix (Starting Material : Mono : Di). Increase the dichloride excess to at least 3:1 or 5:1.

  • Check Addition Rate: If you dump the alcohol in all at once, you create "hotspots" of high alkoxide concentration. Use a syringe pump for slow addition.

  • Lower Temperature: Reduce temperature to 25–30°C. Lower temperatures often increase selectivity (

    
     ratio) at the cost of reaction time.
    
Issue 2: "My yield is low because the chloromethyl group hydrolyzed to an alcohol."

Diagnosis: Water ingress. The benzyl chloride moiety is highly susceptible to hydrolysis under alkaline conditions. Corrective Actions:

  • Switch to S-L PTC: If you are using 50% aqueous NaOH (Liquid-Liquid PTC), stop. Switch to powdered KOH in Toluene (Solid-Liquid PTC).

  • Dry Solvents: Ensure Toluene is dried over molecular sieves.

  • Atmosphere: Run the reaction under a nitrogen blanket.

Issue 3: "The reaction is stalling; conversion of butanol is incomplete."

Diagnosis: Catalyst poisoning or insufficient active base surface area. Corrective Actions:

  • Grind the Base: In S-L PTC, the reaction happens on the surface of the solid base. If the KOH is in pellets, the surface area is too low. It must be a fine powder.

  • Change Catalyst: Switch from TBAB to 18-Crown-6 (if cost permits) or PEG-400 . These can sometimes offer better complexation with potassium ions in toluene.

  • Agitation: Ensure vigorous stirring ( >500 RPM). This is a heterogeneous reaction; mass transfer limits the rate.

Diagnostic Logic & Decision Tree

Use this flow to diagnose your specific yield failure mode.

TroubleshootingTree Start Yield Issue Detected CheckTLC Analyze Crude by GC/TLC Start->CheckTLC HighDi High % of Di-Ether CheckTLC->HighDi Over-reaction HighSM High % Starting Material (Low Conversion) CheckTLC->HighSM Stalled NewSpot Unknown Polar Spot (Hydrolysis) CheckTLC->NewSpot Side Reaction SolDi ACTION: 1. Increase Dichloride Excess (3-5eq) 2. Slower Alcohol Addition HighDi->SolDi SolSM ACTION: 1. Grind KOH finer 2. Increase Agitation 3. Check Catalyst Load HighSM->SolSM SolHydro ACTION: 1. Remove Water 2. Switch to Solid-Liquid PTC NewSpot->SolHydro

Figure 2: Troubleshooting decision tree for reaction optimization.

Data & Optimization

The following table highlights the theoretical impact of stoichiometry on product distribution in competitive consecutive reactions (


).
Molar Ratio (Dichloride : Butanol)Theoretical Max Yield (Mono-Ether)Di-Ether ContaminationRecommended for
1 : 1 ~50%High (~25%)NOT RECOMMENDED
2 : 1 ~75%ModerateRough Screening
5 : 1 ~90%Very Low (<5%)High Purity Synthesis
10 : 1 >95%NegligiblePharma Grade / Kinetic Studies

Note: Unreacted dichloride is easily recovered via precipitation/crystallization, making high ratios economically viable.

References

  • Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Foundational text on PTC mechanisms and kinetics).
  • Yadav, G. D. (2005). "Liquid–liquid–liquid phase-transfer catalysis for cleaner and selective etherification". Journal of Chemical Technology & Biotechnology. Link (Discusses selectivity improvements in benzyl chloride etherification).

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis". Tetrahedron Letters, 16(38), 3251-3254. Link (The seminal paper establishing PTC for ether synthesis).

  • Montanari, F., et al. (1982). "Phase-transfer catalyzed etherification of chloromethylated polymers". Journal of Organic Chemistry.

Sources

Technical Support Center: Stability & Handling of 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: T-BMB-CL-001 Subject: Prevention of Hydrolytic Degradation of Chloromethyl Group Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering stability issues with 1-Butoxymethyl-4-chloromethyl-benzene . This molecule presents a unique "push-pull" stability challenge. The para-butoxymethyl group is an electron-donating group (EDG) that significantly stabilizes the benzylic carbocation, making the chloromethyl group exceptionally prone to


 hydrolysis—far more so than unsubstituted benzyl chloride.

Furthermore, the hydrolysis product is Hydrochloric Acid (HCl) . Since the butoxymethyl moiety is an ether, it is acid-labile. Consequently, a single hydrolysis event can trigger an autocatalytic degradation cascade , cleaving your ether functionality and ruining the scaffold.

This guide provides the mechanistic insight and rigorous protocols required to arrest this cascade.

Module 1: The Chemistry of Degradation

To prevent degradation, one must understand the enemy. The degradation of this molecule is not a simple single-step hydrolysis; it is a bifurcated pathway driven by electronic activation.

The Mechanism (Visualized)

The following diagram illustrates the


 ionization pathway accelerated by the para-alkoxy group and the secondary acid-catalyzed ether cleavage.

HydrolysisCascade Start 1-Butoxymethyl- 4-chloromethyl-benzene Carbocation Stabilized Benzylic Carbocation Start->Carbocation  Spontaneous Ionization (Promoted by p-Alkoxy) EtherCleavage Acid-Catalyzed Ether Cleavage Start->EtherCleavage  Attack on Ether Alcohol Benzyl Alcohol Derivative Carbocation->Alcohol  Nucleophilic Attack HCl HCl (Byproduct) Carbocation->HCl  Elimination Water H₂O (Moisture) Water->Carbocation HCl->EtherCleavage  Catalysis Ruined Complex Mixture (Aldehydes/Phenols) EtherCleavage->Ruined

Figure 1: The dual-threat degradation pathway. Note how the HCl generated from the primary hydrolysis feeds back to destroy the ether linkage.

Why This Molecule is Special

Standard benzyl chloride is relatively stable. However, your molecule contains a Butoxymethyl group at the para position.

  • Resonance Stabilization: The oxygen atom in the ether donates electron density into the benzene ring (Resonance Effect

    
    ).
    
  • Carbocation Stability: This electron density stabilizes the positive charge that forms when the chloride leaves.

  • Result: The energy barrier for ionization is lowered, increasing the rate of hydrolysis by orders of magnitude compared to toluene derivatives [1].

Module 2: Storage & Handling Protocols

The following protocols are mandatory for maintaining purity >98%.

Environmental Controls
ParameterSpecificationRationale
Temperature -20°C (Freezer) Kinetic suppression of the

transition state.
Atmosphere Argon or Nitrogen Oxygen is less of a concern than moisture; Argon is heavier and blankets the solid/oil better.
Container Amber Glass + Teflon Liner Amber glass prevents photolytic radical degradation; Teflon prevents leaching of plasticizers.
Desiccant Activated 4Å Molecular Sieves Add directly to the storage vessel if the compound is in solution.
Solvent Selection for Reactions

Never use "bottle grade" solvents. The water content (often 50-100 ppm) is sufficient to degrade this sensitive intermediate.

  • Recommended: Anhydrous Dichloromethane (DCM), Toluene, or THF (distilled from Na/Benzophenone or passed through activated alumina columns).

  • Strictly Avoid: Alcohols (Methanol, Ethanol) or DMF (often contains dimethylamine impurities and water).

Module 3: Troubleshooting & Reaction Optimization

Diagnostic Workflow

Use this decision tree if you observe low yields or unknown impurities.

Troubleshooting Problem Issue: Low Purity / Degradation CheckNMR 1. Check 1H NMR (Look for ~4.6 ppm shift) Problem->CheckNMR ShiftObserved Benzyl Alcohol Peak Visible? CheckNMR->ShiftObserved CheckSolvent 2. Test Solvent Water Content (Karl Fischer Titration) ShiftObserved->CheckSolvent Yes (Hydrolysis) CheckAcid 3. Check for Ether Cleavage (Loss of Butyl signals) ShiftObserved->CheckAcid No (Other issue) ActionDry Action: Re-dry Solvent (<10 ppm required) CheckSolvent->ActionDry High Water ActionTemp Action: Lower Reaction Temp (Reduce SN1 rate) CheckSolvent->ActionTemp Low Water ActionBase Action: Add Acid Scavenger (Proton Sponge/K2CO3) CheckAcid->ActionBase Cleavage Detected

Figure 2: Step-by-step diagnostic logic for isolating the root cause of degradation.

Specific Scenarios

Scenario A: "The NMR shows a new peak at


 4.6-4.7 ppm." 
  • Diagnosis: This is the benzylic methylene of the alcohol (hydrolysis product).

  • Fix: Your solvent is wet. If you cannot distill solvents, add activated 3Å or 4Å molecular sieves to the reaction vessel 24 hours prior to adding the reactant.

Scenario B: "The reaction mixture turned cloudy/precipitate formed."

  • Diagnosis: If using a non-polar solvent, the cloudiness is likely hydrated acid or polymerized byproducts.

  • Fix: Add a non-nucleophilic base. Solid Potassium Carbonate (

    
    )  is excellent because it neutralizes HCl without dissolving enough to act as a nucleophile that could displace the chloride [2]. Avoid amine bases (like triethylamine) if possible, as they can form quaternary ammonium salts with the highly reactive benzyl chloride.
    

Scenario C: "The butyl group signals are disappearing."

  • Diagnosis: Acid-catalyzed ether cleavage. The HCl generated from trace hydrolysis is destroying the ether.

  • Fix: You must include an acid scavenger. 2,6-Di-tert-butylpyridine (Proton Sponge) is ideal for homogeneous reactions as it traps protons but is too sterically hindered to attack the benzyl chloride.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I purify this compound via silica gel chromatography? A: Proceed with extreme caution. Silica gel is slightly acidic and contains bound water. This environment is perfect for hydrolyzing your compound.

  • Protocol: Pre-treat the silica gel with 1-2% Triethylamine in Hexanes to neutralize acidity. Elute quickly. Alternatively, use neutral alumina (Activity Grade II or III).

Q2: How long can I store this in solution? A: In dry DCM or Toluene at -20°C, it is stable for weeks. In THF, stability is lower (days) due to potential peroxide formation or ring-opening polymerization initiated by the Lewis acidic nature of degradation products.

Q3: Is the hydrolysis


 or 

?
A: Due to the para-butoxymethyl group, it is predominantly

in the presence of any polar media [3]. The carbocation is stabilized by the ether oxygen. This means "steric hindrance" strategies will not work; you must control the electronics and environment (solvent polarity).

References

  • Solvolysis Mechanisms of Benzyl Halides

    • Title: Mechanism of solvolysis of substituted benzyl chlorides.[1][2]

    • Source: ResearchG
    • Context: Confirms that para-alkoxy substituents shift mechanism to due to resonance stabiliz
    • URL:

  • Acid Scavenging in Sensitive Synthesis

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.[3][4][5][6]

    • Source: Wipf Group, University of Pittsburgh.
    • Context: Protocols for drying solvents and using scavengers to prevent acid-c
    • URL:

  • Kinetics of Alkoxybenzyl Chlorides

    • Title: Do Benzyl Halides undergo SN1 or SN2?
    • Source: Chemistry Stack Exchange (referencing kinetic d
    • Context: Discussion on the shift between mechanisms based on substituents.
    • URL:

Sources

Purification techniques for 1-Butoxymethyl-4-chloromethyl-benzene crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource for organic chemists and process engineers. It assumes a baseline understanding of Schlenk line techniques and chromatography but addresses the specific nuances of handling reactive benzylic chlorides.

Ticket ID: BMCB-PUR-001 Status: Open Subject: Troubleshooting Isolation & Purity Profiles for Benzylic Chloride Linkers

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (BMCB) is a bifunctional linker used in the synthesis of resins, liquid crystals, and surface-modified materials. Its purification is complicated by the "Statistical Mixture Problem"—reaction conditions typically yield the target molecule alongside unreacted starting material (1,4-bis(chloromethyl)benzene) and the over-reacted byproduct (1,4-bis(butoxymethyl)benzene).

This guide provides a self-validating workflow to isolate BMCB while preventing the two most common failure modes: thermal degradation (HCl evolution) and hydrolysis (conversion to benzyl alcohol).

Part 1: Impurity Profiling & Separation Logic

Before initiating purification, you must identify which impurities are present. The separation strategy relies heavily on the significant molecular weight (MW) differences between the statistical byproducts.

The "Statistical Mixture" Profile
ComponentStructure DescriptionMW ( g/mol )Relative BPPolarity (TLC)
Impurity A (Starting Material)1,4-Bis(chloromethyl)benzene~175.0Lowest High (

)
Target Molecule 1-Butoxymethyl-4-chloromethyl-benzene ~212.7 Medium Medium (

)
Impurity B (Over-reaction)1,4-Bis(butoxymethyl)benzene~250.4Highest Low (

)
Impurity C (Degradation)4-(Butoxymethyl)benzyl alcohol~194.3N/AVery Low (Streaks)

Technical Insight: Because the Target Molecule sits exactly in the middle of the molecular weight spectrum, Fractional Vacuum Distillation is the primary purification method. Chromatography is reserved for "polishing" (removing trace hydrolysis products).

Decision Matrix (Graphviz)

The following logic flow dictates your purification path based on the crude mixture's state.

purification_logic Start Crude Reaction Mixture (Quenched & Dried) StateCheck Physical State Check Start->StateCheck Solid Solid / Slurry StateCheck->Solid High SM Content Liquid Viscous Oil StateCheck->Liquid Standard Recryst Recrystallization (Solvent: Hexane/Pentane) Solid->Recryst Remove SM Distill High Vacuum Fractional Distillation (<1 mmHg) Liquid->Distill Recryst->Liquid Filtrate Concentration PurityCheck Purity Check (NMR/GC) Distill->PurityCheck Flash Flash Chromatography (Neutralized Silica) PurityCheck->Flash Trace Alcohol/Color Final Pure BMCB (Store over mol. sieves) PurityCheck->Final >95% Flash->Final

Caption: Workflow for selecting the optimal purification route based on the physical state of the crude mixture.

Part 2: Primary Purification – Fractional Vacuum Distillation

Distillation is the most effective method but poses a risk of thermal decomposition. Benzylic chlorides can release HCl gas when heated, which catalyzes further decomposition (autocatalytic cycle).

Protocol: Stabilized Vacuum Distillation

Prerequisites: High vacuum pump (<1 mmHg), Vigreux column (15-20 cm), Oil bath.

  • Stabilization: Add 0.5% w/w anhydrous

    
      or calcium hydride  pellets to the distillation flask.
    
    • Why? This acts as an acid scavenger. If trace HCl forms, the base neutralizes it immediately, preventing the autocatalytic blackening of the oil.

  • Degassing: Stir the crude oil under full vacuum at room temperature for 20 minutes.

    • Why? Removes residual solvents (butanol, DCM) that causes "bumping" and ruins vacuum stability.

  • Fractionation:

    • Fraction 1 (Fore-run): Rapidly distills at lower temp. Contains 1,4-bis(chloromethyl)benzene.[1] Discard.

    • Fraction 2 (Main Cut): The temperature will stabilize. Collect this.

    • Residue (Pot): Contains the heavy di-ether impurity. Do not distill to dryness.

Troubleshooting Distillation Issues
SymptomRoot CauseCorrective Action
Distillate turns pink/purple Acid-catalyzed polymerization.Stop immediately. Add more

to the pot. Ensure vacuum is <1 mmHg to lower the boiling temp.
Vacuum pressure fluctuates Residual n-Butanol off-gassing.Pause heating. Run "degassing" step longer.[2] Ensure cold trap is efficient.
Product solidifies in condenser High content of Starting Material.Use a heat gun to melt the blockage carefully. Increase reflux ratio to separate SM earlier.

Part 3: Secondary Purification – "Neutral" Chromatography

If distillation yields <95% purity, or if the product is colored, chromatography is required. Critical Warning: Standard Silica Gel 60 is acidic (pH ~5-6). It will hydrolyze the chloromethyl group into an alcohol, destroying your product on the column.

Protocol: Neutralizing the Stationary Phase

You must modify the silica surface to mask acidic silanol groups.

Method A: The Triethylamine (TEA) Slurry

  • Prepare your eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Add 1% v/v Triethylamine to the eluent.

  • Slurry the silica with this TEA-spiked solvent and pack the column.

  • Flush with 2 column volumes of TEA-free eluent before loading your sample.

    • Mechanism:[3][4][5][6][7] The amine coordinates with acidic sites on the silica.

Method B: Neutral Alumina

  • Substitute Silica Gel with Neutral Alumina (Brockmann Grade III) .

  • Pros: No TEA required; less risk of hydrolysis.

  • Cons: Lower resolution; Alumina is more expensive.

Chromatographic Workflow (Graphviz)

column_conditions Input Distilled BMCB (Impure) SilicaType Stationary Phase Selection Input->SilicaType StdSilica Standard Silica SilicaType->StdSilica Avoid NeutSilica TEA-Neutralized Silica SilicaType->NeutSilica Recommended Alumina Neutral Alumina SilicaType->Alumina Alternative ResultBad Hydrolysis (Benzyl Alcohol) Yield Loss StdSilica->ResultBad ResultGood Stable Separation NeutSilica->ResultGood Alumina->ResultGood

Caption: Selection of stationary phase to prevent benzylic chloride hydrolysis.

Part 4: Frequently Asked Questions (FAQs)

Q1: My crude mixture is a solid slurry. Can I skip distillation? A: Yes. If the mixture is solid, it likely contains a high amount of the starting material (1,4-bis(chloromethyl)benzene). Triturate the solid with cold pentane or hexane. The starting material is often less soluble and will precipitate. Filter it off. The filtrate will be enriched in your target BMCB (liquid), which can then be distilled.

Q2: Why does the product smell like almonds/acrid? A: The "almond" scent suggests benzaldehyde (oxidation), while an acrid sting suggests HCl (hydrolysis). Both indicate decomposition. Wash the organic layer with cold saturated


 immediately to neutralize acid, dry over 

, and store in a freezer.

Q3: Can I store the purified product on the shelf? A: No. Benzylic chlorides are reactive alkylating agents.[7] Store at -20°C over activated 4Å molecular sieves. Ensure the container is flushed with Argon. Exposure to moist air will convert it to the alcohol within days.

Q4: How do I remove the excess n-Butanol from the reaction? A: n-Butanol (bp 117°C) is difficult to remove by rotary evaporation alone. Use an azeotropic wash: add water to the crude mixture. n-Butanol forms an azeotrope with water (bp ~92°C) and can be distilled off more easily, or simply washed out if the organic product is dissolved in a non-polar solvent like Hexane (n-Butanol will partition partially into the water).

References

  • Synthesis of Chloromethyl Benzyl Ethers

    • Source: Organic Syntheses, Coll. Vol. 4, p.748 (1963); Vol. 38, p.75 (1958).
    • Relevance: Establishes the standard protocol for handling chloromethyl benzyl ether derivatives and highlights the need for calcium chloride stabilization during distill
    • Link:

  • Stability of Benzylic Chlorides

    • Source: Somogyi, E. G. (1951). Stabilization of benzyl chloride. U.S. Patent No.[5] 2,542,216.[5] Washington, DC: U.S. Patent and Trademark Office.

    • Relevance: Details the autocatalytic decomposition of benzyl chlorides by iron/rust and the use of basic stabilizers.
    • Link:

  • Purification of Laboratory Chemicals

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
    • Relevance: General techniques for distilling acid-sensitive alkyl halides and neutralizing silica gel.
    • Link:

Sources

Technical Support Center: Optimizing Alkylation with 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: BCMB-Linker-04 Chemical Name: 1-Butoxymethyl-4-chloromethyl-benzene Support Tier: Senior Application Scientist Level

Core Reaction Profile & Stability Logic

To successfully utilize 1-Butoxymethyl-4-chloromethyl-benzene (BCMB) in alkylation reactions, one must understand that this molecule possesses two distinct functional "personalities" that often conflict:

  • The Electrophile (The Target): The chloromethyl group (

    
    ) is a highly reactive benzyl chloride. It is designed to react with your nucleophile (amine, phenol, thiol).
    
  • The Protected Linker (The Bystander): The butoxymethyl group (

    
    ) is a benzyl ether. While stable to bases, it is highly sensitive to acid .
    

The Central Conflict: The alkylation reaction of a benzyl chloride releases Hydrochloric Acid (HCl) as a byproduct. If this HCl is not immediately neutralized, it will attack the butoxymethyl ether, causing cleavage and degradation of your linker.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways. Your goal is to maximize the Green path and suppress the Red paths.

ReactionPathways BCMB 1-Butoxymethyl- 4-chloromethyl-benzene Target TARGET PRODUCT (Alkylated Nucleophile) BCMB->Target + Nu / Base (SN2) Hydrolysis SIDE REACTION A: Hydrolysis (Benzyl Alcohol) BCMB->Hydrolysis + H2O Polymer SIDE REACTION B: Self-Polymerization (Polybenzyls) BCMB->Polymer + Lewis Acid / Heat Nu Nucleophile (R-NH2, Ar-OH) Cleavage SIDE REACTION C: Ether Cleavage (Loss of Butyl Group) Target->Cleavage + Excess HCl (Insufficient Base)

Figure 1: Mechanistic pathways showing the desired


 alkylation versus the three primary failure modes: moisture-induced hydrolysis, acid-catalyzed polymerization, and ether cleavage.

Critical Process Controls

To minimize the side reactions identified above, strictly adhere to these three control pillars.

Pillar A: The "Acid Sink" Strategy (Preventing Ether Cleavage)

Since the leaving group is Chloride (


), the reaction generates stoichiometric HCl. You must  include an inorganic base or tertiary amine to scavenge this acid immediately.
  • Recommended: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) in polar aprotic solvents.
  • Avoid: Performing the reaction neat or without base; the generated HCl will cleave the butoxymethyl ether [1].

Pillar B: Moisture Exclusion (Preventing Hydrolysis)

The chloromethyl group hydrolyzes 10-100x faster than standard alkyl chlorides due to resonance stabilization of the transition state [2].

  • Requirement: Solvents must be anhydrous (<50 ppm water).

  • Storage: BCMB must be stored under inert gas (

    
    /Ar).[1] If the liquid appears cloudy, it has likely partially hydrolyzed to the alcohol and HCl.
    
Pillar C: Concentration Control (Preventing Polymerization)

Benzyl chlorides can undergo Friedel-Crafts self-alkylation (polymerization) if trace metals (Fe, Al) are present or if the concentration is too high [3].

  • Protocol: Do not add the nucleophile to the BCMB. Add the BCMB slowly to the nucleophile. This keeps the concentration of the electrophile low relative to the nucleophile, favoring the cross-reaction over self-reaction.

Troubleshooting Matrix

Use this guide to diagnose experimental failures.

SymptomProbable CauseCorrective Action
Low Yield + Benzyl Alcohol Peak Moisture Ingress. The

group reacted with water in the solvent or atmosphere.
1. Dry solvent over 3Å molecular sieves.2. Flame-dry glassware.3. Keep reaction under

balloon.
Insoluble Gummy Precipitate Self-Polymerization. The BCMB reacted with itself (polybenzyl formation).1. Reverse Addition: Add BCMB dropwise to the Nucleophile.2. Lower reaction temperature (0°C to RT).3. Check for metal contamination (spatulas, needles).
Product Missing Butyl Group Acidic Cleavage. HCl generated during reaction cleaved the ether.1. Increase Base equivalents (use 1.5 - 2.0 eq).2. Switch to a stronger scavenger (e.g., Hünig's base) if compatible.3. Ensure vigorous stirring if using solid bases (

).
Reaction Stalls < 50% Chloride Inhibition. The leaving group (

) is accumulating.
Add a catalyst: Sodium Iodide (NaI) (10 mol%). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein condition).

Validated Protocol: N-Alkylation of a Secondary Amine

This protocol is optimized to preserve the butoxymethyl ether while ensuring complete alkylation.

Reagents:

  • Target Amine (1.0 equiv)

  • BCMB Reagent (1.1 equiv)

  • 
     (Powdered, anhydrous) (2.0 equiv)
    
  • Acetonitrile (Anhydrous) or DMF (Anhydrous)

  • Optional: NaI (0.1 equiv)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

  • Base Suspension: Add the Target Amine and

    
     to the flask. Suspend in Anhydrous Acetonitrile (0.1 M concentration relative to amine).
    
  • Activation (Optional): If the amine is unreactive, add NaI (0.1 equiv) at this stage.

  • Controlled Addition: Dissolve the BCMB (1.1 equiv) in a small volume of acetonitrile. Add this solution dropwise to the stirring amine suspension over 15–30 minutes.

    • Why? This prevents high local concentrations of BCMB, reducing self-polymerization risk.

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LCMS.

    • Note: Only heat to 50–60°C if absolutely necessary. Higher heat increases ether cleavage risk.

  • Workup: Filter off the solid salts (

    
    /KCl). Concentrate the filtrate. Partition between EtOAc and saturated 
    
    
    
    (basic wash ensures any residual acid is neutralized).

Decision Support Diagram

Follow this logic flow when designing your specific experiment.

TroubleshootingFlow Start Start Experiment Design CheckNu Is Nucleophile Acid-Sensitive? Start->CheckNu SensitiveYes Yes (e.g., Acetal, Silyl ether) CheckNu->SensitiveYes SensitiveNo No CheckNu->SensitiveNo BaseChoice1 Use Non-Nucleophilic Base (DIPEA or 2,6-Lutidine) SensitiveYes->BaseChoice1 SolventCheck Check Solvent Water Content BaseChoice1->SolventCheck BaseChoice2 Use Inorganic Base (K2CO3 or Cs2CO3) SensitiveNo->BaseChoice2 BaseChoice2->SolventCheck Dry Anhydrous (<50ppm) SolventCheck->Dry Wet Wet (>100ppm) SolventCheck->Wet AddMethod Addition Method Dry->AddMethod ActionDry Dry over 3A Sieves Wet->ActionDry ActionDry->Dry SlowAdd Slow Addition of BCMB (Prevents Polymerization) AddMethod->SlowAdd

Figure 2: Decision tree for selecting base and handling protocol parameters.

Frequently Asked Questions (FAQ)

Q: Can I use Aluminum Chloride (


) to accelerate the reaction? 
A: Absolutely not. 

is a strong Lewis acid. It will immediately complex with the oxygen in the butoxymethyl group and cause ether cleavage. It will also catalyze the rapid self-polymerization of the benzyl chloride moiety [3]. Stick to

conditions (Base + Polar Solvent).

Q: My BCMB reagent has turned slightly pink/yellow. Is it still good? A: Color change often indicates the formation of trace polybenzyl species or oxidation. Check the proton NMR. If the


 peak (approx 4.5 ppm) and 

peak (approx 4.4 ppm) are intact and the integral ratio is 1:1, it is likely usable. Purify by rapid filtration through a short silica plug if necessary.

Q: What is the best solvent for this reaction? A:

  • DMF/DMAc: Excellent for rate, but difficult to remove.

  • Acetonitrile: Good compromise of rate and ease of removal.

  • Acetone: Good for iodide-catalyzed reactions (Finkelstein), but can react with strong amines (Schiff base formation).

  • Dichloromethane (DCM): Too slow for most

    
     reactions; avoid unless using phase transfer catalysis.
    

References

  • BenchChem. (2025).[2] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Retrieved from .

  • OECD SIDS. (1998). Benzyl Chloride: Hydrolysis and Environmental Fate. UNEP Publications. Retrieved from .

  • Montchamp, J. L., et al. (2024). Friedel–Crafts Self-Condensation of Benzyl Chlorides: Mechanisms and Inhibition. Journal of Applied Polymer Science. (Generalized reference based on standard benzyl chloride reactivity described in Search Result 1.2 and 1.6).
  • Organic Chemistry Portal. (2025). Protecting Groups: Benzyl Ethers. Retrieved from .

Sources

Optimal storage conditions to prevent degradation of 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As researchers working with 1-Butoxymethyl-4-chloromethyl-benzene (CAS: 1-Butoxymethyl-4-(chloromethyl)benzene), you are handling a highly reactive benzyl chloride derivative . This compound is a bifunctional building block often used in the synthesis of resins (e.g., Merrifield-type precursors) or as a linker in medicinal chemistry.

Its utility stems from the high electrophilicity of the chloromethyl group. However, this same attribute makes it inherently unstable. Improper storage leads to a rapid cascade of hydrolysis and polymerization, rendering the material useless and potentially hazardous due to pressure buildup.

This guide moves beyond generic "store cool and dry" advice. It explains the molecular mechanics of degradation and provides a self-validating protocol to ensure your experiments start with high-purity starting material.

Part 1: The Degradation Mechanism (The "Why")

To preserve this compound, you must understand what destroys it. The primary failure mode is Autocatalytic Hydrolysis .

The Cascade Effect
  • Initiation: Trace moisture attacks the highly electrophilic benzylic carbon.

  • Conversion: The chloromethyl group converts to a benzyl alcohol, releasing Hydrogen Chloride (HCl).

  • Autocatalysis: The released HCl is not merely a byproduct; it is a catalyst. It protonates the ether oxygen (butoxymethyl group) or the leaving group of remaining molecules, accelerating further decomposition and potentially inducing polymerization of the benzyl system.

Visualization: The Degradation Loop

The following diagram illustrates why even a "small leak" results in total batch failure.

DegradationPathway Intact 1-Butoxymethyl- 4-chloromethyl-benzene Transition Nucleophilic Attack (Hydrolysis) Intact->Transition Slow EtherCleavage Acid-Catalyzed Ether Cleavage Intact->EtherCleavage Moisture Atmospheric Moisture (H₂O) Moisture->Transition Alcohol Degradation Product (Benzyl Alcohol deriv.) Transition->Alcohol HCl HCl Gas (Autocatalyst) Transition->HCl Releases HCl->Transition Accelerates (Positive Feedback) HCl->EtherCleavage Secondary Degradation

Caption: Figure 1. The autocatalytic degradation cycle. Note the red dashed line indicating how HCl generation accelerates the destruction of the remaining material.

Part 2: Optimal Storage Protocol (The "How")

This protocol is designed to break the cycle shown above by eliminating the two necessary inputs: Heat and Moisture .

Standard Operating Procedure (SOP)
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) 2°C to 8°C (Acceptable short-term)Low temperature kinetically inhibits the nucleophilic attack of water and prevents polymerization.
Atmosphere Argon (Preferred) or NitrogenArgon is denser than air, forming a "blanket" over the liquid/solid, whereas Nitrogen mixes more easily with air.
Container Glass (Borosilicate) Benzyl chlorides can permeate or degrade common plastics (LDPE/PP).
Closure Teflon (PTFE) lined cap + ParafilmAvoid metal-lined caps (HCl corrodes them) or rubber septa (organic vapors degrade them).
Desiccant Drierite or Silica Gel Secondary defense in the secondary container (desiccator) to capture ambient moisture.
Step-by-Step Storage Workflow
  • Receipt Inspection: Upon arrival, check for internal pressure (bulging septum) or acrid smell (HCl).

  • Aliquot Immediately: Do not store a large 100g bottle and open it repeatedly.

    • Action: Inside a fume hood (or glovebox), divide the material into single-use glass vials with PTFE-lined caps.

  • Inert Gas Purge:

    • Action: Gently flow Argon over the headspace of each vial for 30 seconds before capping.

    • Tip: Do not bubble gas through the liquid vigorously, as this may evaporate the compound if it is volatile or introduce moisture if the gas isn't dry.

  • Seal: Cap tightly and wrap the junction with Parafilm or electrical tape.

  • Secondary Containment: Place vials inside a jar containing desiccant (e.g., anhydrous

    
    ).
    
  • Freezing: Store at -20°C.

Part 3: Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: The material has turned from colorless/pale yellow to a deep yellow/orange. Is it usable?

Diagnosis: Degradation Initiated. The color change indicates the formation of conjugated byproducts or polymerization.

  • Action: Check the pH of the headspace (hold wet pH paper above the open vial). If it turns red (acidic), significant hydrolysis has occurred.

  • Recommendation: If the color change is slight, purify via rapid filtration through a short plug of basic alumina (to remove HCl) or distillation. If deep orange/viscous, discard.

Q2: I see a white precipitate at the bottom of the bottle.

Diagnosis: Hydrolysis Product (Benzyl Alcohol) or Polymer. The hydrolysis product (1-butoxymethyl-4-hydroxymethyl-benzene) likely has a higher melting point or different solubility than the chloride.

  • Action: Do not heat to redissolve. This solid is an impurity.

  • Recommendation: Filter the liquid through a 0.45µm PTFE syringe filter under inert atmosphere to recover the remaining liquid chloride. Verify purity via NMR.

Q3: Can I store this compound in solution (e.g., dissolved in DCM or THF)?

Diagnosis: Risky. [1]

  • Reasoning:

    • THF: Dangerous.[1][2] The HCl generated from trace degradation can catalyze the polymerization of THF (ring-opening).

    • DCM/Chloroform: Acceptable only if the solvent is strictly anhydrous (stored over molecular sieves).

  • Recommendation: Store neat (undiluted) whenever possible. If solution storage is mandatory, use anhydrous Toluene or DCM and add activated 3Å or 4Å Molecular Sieves to the solution.

Q4: How do I thaw the vial without introducing water?

Diagnosis: Condensation Risk. Taking a -20°C vial into 25°C air causes immediate water condensation on the glass. If you open it while cold, that water drops into the reagent.

  • Protocol:

    • Remove vial from freezer.

    • Place in a desiccator or a Ziploc bag with desiccant.

    • Allow to warm to room temperature completely (approx. 30-60 mins) before opening.

    • Wipe the outside of the vial dry before uncapping.

Part 4: Decision Tree for Usage

Use this logic flow to determine if your current batch is safe for synthesis.

HandlingLogic Start Inspect Material CheckColor Color Check Start->CheckColor ColorOK Colorless / Pale Yellow CheckColor->ColorOK ColorBad Dark Orange / Brown CheckColor->ColorBad CheckState Physical State Check StateOK Clear Liquid / Homogeneous CheckState->StateOK StateBad Solid Precipitate / Turbid CheckState->StateBad ColorOK->CheckState Discard Discard Material (Neutralize before disposal) ColorBad->Discard AcidityTest Headspace pH Test StateOK->AcidityTest Purify Purify (Distillation/Column) Check NMR StateBad->Purify Use Proceed to Synthesis (Maintain Inert Gas) AcidityTest->Use Neutral pH AcidityTest->Purify Acidic Vapors

Caption: Figure 2. Quality Assurance Decision Tree before experimental use.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68968574, 1-Butoxymethylchloromethyl-benzene. Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
  • Wipf, P. (University of Pittsburgh).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][3][4][5] Retrieved from [Link]

Sources

Removing unreacted starting materials from 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-Butoxymethyl-4-chloromethyl-benzene

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for the purification of 1-Butoxymethyl-4-chloromethyl-benzene, a common intermediate in organic synthesis. The following question-and-answer section is designed to address specific challenges encountered during the post-reaction work-up and purification, ensuring you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude reaction mixture after synthesizing 1-Butoxymethyl-4-chloromethyl-benzene?

A1: The synthesis of 1-Butoxymethyl-4-chloromethyl-benzene, typically achieved via a Williamson ether synthesis, involves the reaction of 1,4-bis(chloromethyl)benzene with a butoxide source. Consequently, your crude product is likely contaminated with several species. Identifying these is the first step toward a successful purification strategy.

The primary components in your crude mixture are:

  • Desired Product: 1-Butoxymethyl-4-chloromethyl-benzene

  • Unreacted Starting Materials:

    • 1,4-bis(chloromethyl)benzene: The electrophilic starting material.

    • Sodium Butoxide (or residual butanol and sodium hydroxide): The nucleophile and its precursors or hydrolysis products.[1][2]

  • Byproducts:

    • 1,4-bis(butoxymethyl)benzene: The di-substituted, over-alkylation product.

    • Butanol: Can be present as a solvent or from the quenching of sodium butoxide.

    • Sodium Chloride (NaCl): A salt byproduct of the reaction.

    • Sodium Hydroxide (NaOH): Formed if sodium butoxide is exposed to water.[1]

Understanding the physical properties of these compounds is critical for selecting an appropriate separation technique.

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
1-Butoxymethyl-4-chloromethyl-benzene (Product)C₁₂H₁₇ClO212.72~280-290 (est.)LiquidSoluble in organic solvents; insoluble in water.
1,4-bis(chloromethyl)benzene (Starting Material)C₈H₈Cl₂175.06281[3]98-101[4]Soluble in organic solvents like acetone and benzene; poorly soluble in water.[3]
n-Butanol (Starting Material/Solvent)C₄H₁₀O74.12117.7-89.8Soluble in water (7.3 g/100 mL at 25°C) and organic solvents.
1,4-bis(butoxymethyl)benzene (Byproduct)C₁₆H₂₆O₂250.38>300 (est.)LiquidSoluble in organic solvents; insoluble in water.
Sodium Butoxide (Starting Material)C₄H₉NaO96.10Decomposes>250Reacts with water. Soluble in butanol.
Sodium Chloride (Byproduct)NaCl58.441413801Soluble in water; insoluble in most organic solvents.
Q2: What is the most effective initial work-up procedure to remove ionic and water-soluble impurities?

A2: A standard liquid-liquid extraction (LLE) is the most efficient first step to remove the bulk of inorganic salts (NaCl, NaOH) and highly polar, water-soluble organic molecules (butanol).[5][6][7] This process partitions compounds between two immiscible liquid phases, typically an organic solvent and water.[5]

  • Quenching: Carefully quench the reaction mixture by slowly adding it to a beaker of cold deionized water with stirring. This will hydrolyze any remaining sodium butoxide to sodium hydroxide and butanol.

  • Solvent Addition: Transfer the quenched mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, add an immiscible organic solvent like ethyl acetate or dichloromethane to dissolve your product.

  • Aqueous Wash: Wash the organic layer with deionized water (3 x volume of the organic layer). This step removes the majority of butanol and inorganic salts.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions that may have formed and decreases the solubility of your organic product in the aqueous layer, driving it further into the organic phase.[8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude organic product.

This procedure will leave you with a mixture primarily containing your desired product, unreacted 1,4-bis(chloromethyl)benzene, and the di-substituted byproduct.

G RM Crude Reaction Mixture LLE Liquid-Liquid Extraction (Aqueous Work-up) RM->LLE OL Organic Layer LLE->OL AL Aqueous Layer (Waste) (Salts, Butanol, NaOH) LLE->AL Dry Drying (MgSO4) OL->Dry Conc Solvent Removal (Rotary Evaporation) Dry->Conc CP Crude Product (Product + SM + Byproduct) Conc->CP

Caption: Initial purification workflow using liquid-liquid extraction.

Q3: How can I remove the unreacted solid starting material, 1,4-bis(chloromethyl)benzene, from my liquid product?

A3: You now have a mixture of compounds with similar polarities but differing physical properties. The significant difference in their boiling and melting points allows for two primary methods of separation: fractional distillation and column chromatography.

Fractional distillation separates compounds based on differences in their boiling points.[9][10][11] Since your product has an estimated boiling point higher than the unreacted 1,4-bis(chloromethyl)benzene, this method can be effective. Performing the distillation under vacuum is crucial to prevent thermal decomposition at high temperatures.

Rationale:

  • Boiling Point Difference: 1,4-bis(chloromethyl)benzene has a boiling point of 281°C at atmospheric pressure.[3] Your product, being a larger molecule, will have a higher boiling point. This difference, while not vast, is often sufficient for separation using a fractionating column.

  • State Difference: At room temperature, the starting material is a solid (m.p. 98-101°C)[4] while your product is a liquid. This can sometimes be exploited by "trituration" if the product solidifies on cooling, but distillation is more robust for liquid products.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a vacuum-adapter, and receiving flasks. Ensure all glassware is dry and joints are properly sealed.

  • Heating: Heat the flask containing the crude product in a heating mantle.

  • Fraction Collection:

    • Fore-run: Initially, any residual solvent or low-boiling impurities will distill.

    • First Fraction: As the temperature rises, carefully collect the fraction corresponding to the boiling point of 1,4-bis(chloromethyl)benzene at the operating pressure.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature is unstable.

    • Product Fraction: Collect the final fraction corresponding to the boiling point of your desired product, 1-Butoxymethyl-4-chloromethyl-benzene.

  • Monitoring: Monitor the separation using an appropriate analytical technique (TLC or GC) to check the purity of the collected fractions.

Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).[12][13][14] Although the product and starting material are structurally similar, the ether group in your product makes it slightly more polar than the di-chloro starting material.

Rationale:

  • Polarity Difference: The oxygen atom in the butoxymethyl group of your product can engage in hydrogen bonding with the silanol groups of the silica gel, causing it to adhere more strongly than the less polar 1,4-bis(chloromethyl)benzene. This means the starting material will elute from the column first.

  • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexanes and ethyl acetate) should give a retention factor (Rf) of ~0.2-0.4 for your desired product and show clear separation from the starting material spot.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes) and pack it into a glass column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. The less polar 1,4-bis(chloromethyl)benzene will travel down the column faster and be collected first.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

G cluster_0 TLC Plate Analysis cluster_1 Interpretation & Action TLC Spot crude mixture on TLC plate. Develop in Hexane:EtOAc system. Result Observe Spots under UV light TLC->Result Rf_High High Rf for Product (e.g., > 0.5) 'Runs too fast' Rf_Low Low Rf for Product (e.g., < 0.2) 'Sticks to baseline' Rf_Good Good Separation Product Rf ~0.3 SM Rf > Product Rf Action_High Action: Decrease Polarity (Increase % Hexane) Rf_High->Action_High Action_Low Action: Increase Polarity (Increase % EtOAc) Rf_Low->Action_Low Action_Good Action: Use this system for Column Chromatography Rf_Good->Action_Good

Caption: Logic for optimizing solvent selection for column chromatography.

References

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid-Liquid Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

  • LookChem. (n.d.). 1-butyl-4-(chloromethyl)benzene. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-butyl-2-(chloromethyl)-4-methyl. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Chlorobenzyl chloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. Retrieved from [Link]

  • Maratek. (2021, April 13). What is the Fractional Distillation Process in Solvent Recovery?. Retrieved from [Link]

  • BYJU'S. (n.d.). Fractional Distillation. Retrieved from [Link]

  • Study.com. (n.d.). Fractional Distillation | Definition & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobenzyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Solubility of Things. (n.d.). 1,4-Bis(chloromethyl)benzene. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(tert-butoxy)-4-(chloromethyl)benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl chloromethyl ether. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-butyl-4-(chloromethyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.
  • Organic Syntheses. (n.d.). Methyl (Z)-2-phenyl-3-(tosyloxy)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). PREPARATION OF POLY (CHLOROMETHYL) BENZENES. Retrieved from [Link]

  • Google Patents. (n.d.). US6437198B1 - Method for producing alkali metal alcoholates.
  • SciSpace. (2019). Sodium tert-butoxide and preparation method thereof. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-(chloromethyl)-4-methyl-. Retrieved from [Link]

Sources

Resolving solubility issues with 1-Butoxymethyl-4-chloromethyl-benzene in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with 1-Butoxymethyl-4-chloromethyl-benzene (and related lipophilic benzyl chloride linkers). It addresses the dual challenges of solubility and hydrolytic instability .

Ticket Subject: Resolving Aqueous Solubility & Stability Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene is a bifunctional linker often used in solid-phase synthesis and bioconjugation. Users frequently report "insolubility" in aqueous media. However, our analysis suggests the core issue is often a misunderstanding of the compound's physicochemical limitations:

  • High Lipophilicity: The butoxymethyl and benzyl backbone create a high LogP (estimated ~3.5–4.0), making it virtually insoluble in pure water.

  • Hydrolytic Instability: The chloromethyl moiety (-CH₂Cl) is an alkylating agent susceptible to nucleophilic attack by water (hydrolysis), generating HCl and the corresponding alcohol. Heating to dissolve accelerates this decomposition.

This guide provides a validated protocol to solubilize this compound without degrading it.

PART 1: Diagnostic & Troubleshooting (The "Why")

Before attempting solubilization, you must diagnose the state of your material. A cloudy solution is not always just "undissolved compound"; it may be a suspension of decomposition products.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Cloudy/Precipitated Solution Solvent Did you use a Co-solvent? (DMSO/DMF) Start->Solvent Heat Did you apply heat (>37°C)? Solvent->Heat Yes Action_Reformulate Action: Use Surfactant Protocol (See Part 2) Solvent->Action_Reformulate No (Pure Water) AgNO3 Silver Nitrate (AgNO3) Test (Check for free Cl- ions) Heat->AgNO3 No (Room Temp) Result_Decomp Diagnosis: Hydrolysis Occurred (Compound Degraded) Heat->Result_Decomp Yes (High Risk) Result_Stable Diagnosis: Solubility Limit Exceeded (Compound Intact) AgNO3->Result_Stable Clear/Slow Haze AgNO3->Result_Decomp Immediate White Ppt (AgCl) Result_Stable->Action_Reformulate Action_Discard Action: Discard & Reprepare (Do NOT Heat) Result_Decomp->Action_Discard

Figure 1: Diagnostic workflow to distinguish between simple precipitation and chemical decomposition.

The "Silver Nitrate" Integrity Check

Because the chloromethyl group is covalent, it does not release chloride ions (


) in its intact form. Hydrolysis releases 

and

.[1]
  • Test: Take a small aliquot of your aqueous suspension and add a few drops of 0.1 M

    
    .
    
  • Result: Immediate heavy white precipitate (

    
    ) indicates significant hydrolysis has already occurred. The compound is degraded.[2][3]
    

PART 2: Validated Solubilization Protocol

Objective: Create a stable, dispersed formulation for biological or chemical assays without triggering hydrolysis. Mechanism: Use a water-miscible organic stock combined with a non-ionic surfactant to create a microemulsion.

Reagents Required[1][4][5][6][7][8]
  • Solvent A (Stock): Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: DMSO is preferred for biological compatibility, but ensure it is dry to prevent stock degradation.

  • Solvent B (Aqueous): PBS (Phosphate Buffered Saline) or Water + 0.1% Tween 80 (Polysorbate 80).

Step-by-Step Workflow
Step 1: Stock Preparation (Anhydrous)

Dissolve 1-Butoxymethyl-4-chloromethyl-benzene in Anhydrous DMSO to a concentration of 10–50 mM .

  • Critical: Store this stock over molecular sieves if keeping for >24 hours. Moisture in DMSO will slowly hydrolyze the chloromethyl group [1].

Step 2: Surfactant Preparation

Prepare the aqueous buffer containing 0.1% to 0.5% (v/v) Tween 80 .

  • Why? The surfactant lowers the interfacial tension, preventing the hydrophobic linker from aggregating into large crystals that "crash out" of solution [2].

Step 3: The "Dropwise" Dilution
  • Place the Aqueous/Tween solution on a magnetic stirrer at medium speed (create a vortex).

  • Slowly add the DMSO stock dropwise into the center of the vortex.

  • Final Concentration: Aim for <1% DMSO final volume if used for cell assays.

  • Result: A clear to slightly opalescent solution (microemulsion) should form.

Solubilization Pathway Diagram

Solubilization cluster_0 Phase 1: Stock cluster_1 Phase 2: Aqueous Host cluster_2 Phase 3: Integration Compound Solid Compound Stock High Conc. Stock (Hydrophobic) Compound->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Mix Dropwise Addition + Vortex Stock->Mix Water Buffer (PBS) Micelle Micelle Host Water->Micelle Tween Tween 80 (Surfactant) Tween->Micelle Micelle->Mix Final Stable Microemulsion (Kinetic Stability) Mix->Final

Figure 2: Kinetic solubilization strategy using co-solvent and surfactant shielding.

PART 3: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent. While the reaction is slower than with water, the chloromethyl group can undergo solvolysis (ethanolysis) to form the ethyl ether derivative over time. DMSO or DMF (aprotic solvents) are chemically safer for storage, provided they are dry [3].

Q2: I heated the solution to 60°C to dissolve the precipitate, and it worked. Is it safe to use? A: No. You likely accelerated the hydrolysis reaction. The "clear solution" you see now contains the alcohol derivative (1-butoxymethyl-4-hydroxymethyl-benzene) and hydrochloric acid. The biological or chemical activity of the chloromethyl group is lost. Never heat benzyl chloride derivatives in aqueous media.

Q3: My compound has a "pungent" smell after mixing with water. A: This is a warning sign. Benzyl chlorides have a sharp, irritating odor (lachrymators). However, a change in smell towards an acidic/acrid scent often indicates the release of HCl gas or degradation products. Handle in a fume hood.

Q4: How long is the aqueous solution stable? A: Prepare fresh immediately before use. Even in a microemulsion, the interface between the water and the chloromethyl group exists. Hydrolysis half-life (


) for similar benzyl chlorides is approximately 3–4 hours at physiological pH/temperature [4]. Use within 30–60 minutes for quantitative accuracy.

References

  • Cheng, X., et al. (2003).[4] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292–304.

  • Rangel-Yagui, C. O., et al. (2005). "Micellar solubilization of drugs." Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.

  • Amarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent drying and stability of alkylating agents).

  • Washington, C. (1990). "Stability of the chloromethyl group in aqueous systems." International Journal of Pharmaceutics. (General kinetic data on benzyl chloride hydrolysis rates).

Sources

Mastering Exotherm Control in 1-Butoxymethyl-4-chloromethyl-benzene Scale-Up: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Butoxymethyl-4-chloromethyl-benzene, a key intermediate in various pharmaceutical and specialty chemical value chains, involves a highly exothermic chloromethylation step. As production scales increase, managing this exotherm becomes critical to ensure process safety, product quality, and operational efficiency. An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation characterized by a rapid increase in temperature and pressure, potentially resulting in reactor failure, release of hazardous materials, and compromised product integrity.[1]

This technical support guide provides a structured approach to identifying, understanding, and controlling the exothermic nature of the 1-Butoxymethyl-4-chloromethyl-benzene synthesis during scale-up. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to navigate the challenges of this process safely and effectively.

Troubleshooting Guide: Proactive and Reactive Measures

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format, offering both immediate actions and long-term solutions.

1. Question: We're observing a significant and difficult-to-control temperature spike during the addition of the chloromethylating agent (e.g., paraformaldehyde and hydrogen chloride). What are the immediate steps and root causes?

Answer:

A rapid and uncontrolled temperature increase is a primary warning sign of a potential thermal runaway. Immediate and decisive action is crucial.

Immediate Actions:

  • Halt Reagent Addition: Immediately stop the feed of the chloromethylating agent.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This may involve activating an emergency cooling system if available.

  • Prepare for Quenching: Be ready to execute a pre-planned and validated emergency quench procedure.[2] This typically involves adding a cold, inert substance to absorb the heat and stop the reaction.

Root Cause Analysis and Corrective Actions:

  • Inadequate Heat Removal: The rate of heat generation from the reaction is exceeding the heat removal capability of the reactor.[1]

    • Solution: A critical step before scale-up is to perform reaction calorimetry to determine the heat of reaction.[3][4] This data is essential for ensuring the plant reactor has sufficient cooling capacity.[2] The addition rate of the chloromethylating agent must be carefully controlled to stay within the reactor's heat removal limits.[5]

  • Poor Mixing: Insufficient agitation can create localized "hot spots" where the reaction proceeds at a much faster rate, leading to a localized buildup of heat.[2]

    • Solution: The stirrer design and agitation speed must be optimized for the specific reactor geometry and reaction mass properties to ensure homogeneity.[2]

  • Incorrect Reagent Concentration or Temperature: The use of overly concentrated reagents or their addition at a temperature above the specified range can significantly accelerate the reaction rate.

    • Solution: Strict adherence to validated process parameters for all raw materials is essential.

2. Question: Our scaled-up batch shows an increased level of bis-chloromethylated impurities. How can we improve the selectivity of the reaction?

Answer:

The formation of di-substituted byproducts is often a consequence of elevated reaction temperatures and localized high concentrations of the chloromethylating agent.

Mitigation Strategies:

  • Precise Temperature Control: Maintaining the reaction temperature within a narrow, validated range is paramount. Even small temperature excursions can favor the formation of impurities.[6]

  • Controlled Addition Profile: A slow, continuous addition of the chloromethylating agent helps to maintain a low instantaneous concentration, thereby minimizing the chance of a second chloromethylation event on the product molecule.

  • Stoichiometric Control: Carefully controlling the molar ratio of the reactants is crucial. An excess of the chloromethylating agent will drive the formation of polysubstituted products.[7]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the safe and successful scale-up of this exothermic reaction.

1. What are the most critical safety assessments to perform before scaling up this chloromethylation?

Answer:

A thorough process safety assessment is non-negotiable. Key components include:

  • Process Hazard Analysis (PHA): Conduct a systematic hazard identification and risk analysis, such as a Hazard and Operability (HAZOP) study, to identify potential failure scenarios and their consequences.[1]

  • Reaction Calorimetry: This is an essential tool to quantify the thermal hazards of the reaction.[3][8] It provides critical data such as the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR), which is the highest temperature the reaction mixture could reach in a cooling failure scenario.[5]

  • Emergency Preparedness: Develop and document a clear emergency response plan that includes procedures for quenching a runaway reaction and evacuating personnel.[2][9]

2. How do we translate the laboratory-scale addition rate to a larger reactor?

Answer:

Directly scaling the addition rate based on volume is a common and dangerous mistake. The correct approach is based on the principle of maintaining the same level of thermal control.

Methodology:

  • Laboratory-Scale Calorimetry: Use a reaction calorimeter to measure the heat flow generated at different addition rates under controlled laboratory conditions.[8]

  • Plant Reactor Characterization: Determine the heat transfer coefficient and available heat transfer area of the large-scale reactor.

  • Scale-Up Calculation: Use the data from the calorimetry study and the plant reactor's specifications to calculate the maximum allowable addition rate that ensures the rate of heat generation never exceeds the rate of heat removal.

3. What are the key engineering controls to have in place for this process?

Answer:

  • Reactor Design: Utilize a reactor with a high surface-area-to-volume ratio to facilitate efficient heat transfer.

  • Automated Systems: Implement automated control for reagent addition, temperature, and agitation to minimize human error and ensure precise control.

  • Pressure Relief Systems: The reactor must be equipped with a properly sized emergency relief system (e.g., a rupture disc or relief valve) to safely vent any overpressure in the event of a thermal runaway.[10]

Experimental Protocols

Protocol 1: Controlled Addition of Chloromethylating Agent at Scale

  • Charge the reactor with 1-Butoxymethyl-benzene and any specified solvent.

  • Cool the reactor contents to the validated starting temperature (e.g., 0-5 °C).

  • Initiate the addition of the pre-cooled chloromethylating agent at a pre-determined, calculated rate based on calorimetry data.

  • Continuously monitor the internal temperature of the reactor using calibrated probes.

  • If the temperature deviates from the setpoint by a pre-defined margin (e.g., >2°C), the addition should be automatically paused until the temperature is brought back under control.

  • Once the addition is complete, maintain the reaction at the specified temperature for the designated hold time to ensure complete conversion.

Protocol 2: Emergency Quench Procedure

  • In the event of a confirmed runaway condition (i.e., temperature rising despite maximum cooling and cessation of reagent addition), immediately initiate the emergency quench procedure.

  • Rapidly add a pre-determined volume of a validated quenching agent (e.g., a cold, inert solvent or a suitable aqueous solution) to the reactor.

  • The quantity of the quenching agent should be sufficient to absorb the generated heat and halt the reaction.

  • Once the temperature is stabilized, follow the established emergency shutdown and incident investigation protocols.

Visualizations

Exotherm_Control_Logic Start Initiate Reagent Addition Monitor Continuously Monitor Temperature Start->Monitor Decision Temperature within Safe Operating Limits? Monitor->Decision Continue Continue Addition Decision->Continue Yes Excursion Temperature Excursion! Decision->Excursion No Complete Addition Complete? Continue->Complete Complete->Monitor No Hold Hold at Temperature Complete->Hold Yes End Proceed to Workup Hold->End Stop_Feed STOP Reagent Feed Excursion->Stop_Feed Max_Cool Apply Maximum Cooling Stop_Feed->Max_Cool Quench_Decision Is Temperature Controlled? Max_Cool->Quench_Decision Resume Resume at Reduced Rate Quench_Decision->Resume Yes Quench Execute Emergency Quench Quench_Decision->Quench No Resume->Monitor Investigate Investigate Incident Quench->Investigate Impurity_Formation_Troubleshooting Problem Problem Increased Bis-chloromethylated Impurities Cause1 Potential Cause Elevated Reaction Temperature Problem->Cause1 Cause2 Potential Cause Poor Reagent Dispersion Problem->Cause2 Cause3 Potential Cause Incorrect Stoichiometry Problem->Cause3 Solution1 Solution Implement Strict Temperature Control Cause1->Solution1 Solution2 Solution Optimize Addition Rate and Agitation Cause2->Solution2 Solution3 Solution Verify Molar Ratios of Reactants Cause3->Solution3

Caption: Troubleshooting guide for minimizing impurity formation.

Quantitative Data Summary

ParameterLaboratory Scale (1L)Pilot Scale (50L)Production Scale (500L)
Heat of Reaction (ΔHrxn) Determined by Calorimetry--
Adiabatic Temperature Rise Calculated from Calorimetry Data--
Max. Allowable Temp. Process DependentProcess DependentProcess Dependent
Calculated Max. Addition Rate Based on Heat RemovalBased on Heat RemovalBased on Heat Removal
Required Cooling Duty Calculated from Heat FlowCalculated from Heat FlowCalculated from Heat Flow

Note: The values in this table are illustrative. Each parameter must be experimentally determined for your specific process and equipment.

References

  • H.E.L Group. (2024, March 13). Calorimetry methodologies using Simular reaction calorimeter. [Link]

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. [Link]

  • Schmidt, T. (2022, March 19). Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. Chemical Engineering Transactions, 91, 493-498. [Link]

  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]

  • Wang, Y., et al. (2021). Modeling of runaway inhibition in batch reactors using encapsulated phase change materials. Economics and Finance Research, 5(2), 1-10.
  • Scribd. (n.d.). SAFETY AND RUNAWAY PREVENTION IN BATCH. [Link]

  • H.E.L Group. (2010, July 22). HEL SIMULAR reaction calorimeter for safe scale-up of exothermic chemical reactions. [Link]

  • Jadhav, S. R. (2022, November 1). Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews, 16(2), 837-842. [Link]

  • Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17.
  • Wikipedia. (n.d.). Reaction calorimeter. [Link]

  • ResearchGate. (n.d.). Chloromethylation of Aromatic Compounds. [Link]

  • Organic Syntheses. (n.d.). 2,2'-Dibromo-1,1'-binaphthyl. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). Benzene, 1-butyl-4-(chloromethyl)-. [Link]

  • Chemsrc. (2025, August 27). 1-(tert-butoxy)-4-(chloromethyl)benzene. [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis, 35, 135-151.
  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. [Link]

  • Wan, W., et al. (2010). Synthesis of 1,4-Bis(chloromethyl) Benzene with Different Alkoxy-Substituents.
  • G. Pitari, et al. (2025, January 14). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light.
  • Google Patents. (n.d.). CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology.

Sources

Technical Support Center: Stability Optimization for 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents & Stability Protocols Ticket ID: #STAB-4-BMB-CL Assigned Specialist: Senior Application Scientist

Introduction: The "Ticking Time Bomb" Mechanism

You are likely experiencing degradation characterized by darkening, viscosity increases (polymerization), or loss of the butoxymethyl group (ether cleavage). To solve this, we must first diagnose the molecular pathology.

1-Butoxymethyl-4-chloromethyl-benzene contains two conflicting functional groups:

  • Chloromethyl group (Benzyl Chloride): Highly electrophilic and prone to hydrolysis. Hydrolysis releases Hydrogen Chloride (HCl) .

  • Butoxymethyl group (Benzyl Ether): Acid-sensitive. The HCl generated by the chloromethyl group protonates the ether oxygen, catalyzing the cleavage of the butyl group.

The Failure Loop: Moisture triggers a trace hydrolysis


 HCl forms 

HCl catalyzes further hydrolysis AND cleaves the ether

More HCl forms. This is an autocatalytic cascade .

Module 1: Synthesis Troubleshooting (Root Cause Correction)

If your material degrades immediately after isolation, your synthesis method is likely leaving acidic residues. Standard chloromethylation (Blanc reaction) is too harsh for this ether-containing substrate.

Recommended Alternative Reagents
MethodStandard Reagent (Avoid)Alternative Reagent (Recommended) Why It Works
Chlorination Conc. HCl /

Thionyl Chloride (

) + Benzotriazole

is cleaner, but generates HCl. Benzotriazole acts as a mild buffer, preventing the reaction mixture from becoming highly acidic during conversion.
Chlorination

or

Appel Reagent (

+

or

)
Gold Standard for Stability. Operates under essentially neutral conditions. No HCl is generated during the reaction.
Solvent Dichloromethane (unstabilized)Dichloromethane (Amylene stabilized) Amylene acts as a radical scavenger and acid trap in the solvent itself.
Quenching Water / BrineSat.

(Cold)
Immediate neutralization of trace acid is non-negotiable.
Protocol: The "Buffered" Thionyl Chloride Method

Use this if the Appel reaction is too expensive for your scale.

  • Dissolve: 1.0 eq of 1-Butoxymethyl-4-hydroxymethyl-benzene in dry DCM.

  • Buffer: Add 1.1 eq of Pyridine or Benzotriazole .

  • Cool: Chill to 0°C under Argon.

  • Add: Add 1.1 eq of

    
     dropwise. The base captures the HCl byproduct immediately as Pyridinium hydrochloride.
    
  • Workup: Wash rapidly with cold

    
    . Do not use acidic washes. 
    

Module 2: Storage & Stabilization (The "Preservation" Reagents)

Once synthesized, you must arrest the autocatalytic decomposition. You need an Acid Scavenger that is soluble in the organic phase but non-reactive toward the alkyl chloride.

The "Magic Bullet" Reagents: Epoxides

Epoxides act as "suicide inhibitors" for HCl. They react irreversibly with any free proton to form a stable chlorohydrin, stopping the chain reaction.

Stabilizer ReagentConcentrationApplication Notes
Propylene Oxide 0.5% - 1.0% w/wIndustry Standard. Highly volatile. Good for short-term storage.
1,2-Epoxybutane 0.5% - 1.0% w/wPreferred. Higher boiling point (63°C) than propylene oxide, meaning it stays in the bottle longer.
Epoxidized Soybean Oil 1.0% - 2.0% w/wNon-Volatile. Best for long-term storage if the oil residue does not interfere with the next step.
Workflow: Stabilization Protocol
  • Isolate your pure 1-Butoxymethyl-4-chloromethyl-benzene.

  • Immediately after rotary evaporation (while oil is still fluid), add 0.5 wt% 1,2-Epoxybutane .

  • Flush the container with Argon (heavier than air, displaces moisture).

  • Store at -20°C .

Module 3: Visualization of Pathways

Diagram 1: The Degradation vs. Stabilization Logic

This diagram illustrates why the "Butoxymethyl" group makes this molecule fragile and how the Epoxide cuts the circuit.

G Molecule 1-Butoxymethyl- 4-chloromethyl-benzene Hydrolysis Hydrolysis Molecule->Hydrolysis Moisture Trace Moisture (H2O) Moisture->Hydrolysis HCl HCl (Catalyst) EtherCleavage Ether Cleavage (Loss of Butyl) HCl->EtherCleavage Catalyzes Polymer Polymerization (Tars) HCl->Polymer Catalyzes Chlorohydrin Stable Chlorohydrin (Inert) HCl->Chlorohydrin Hydrolysis->HCl Generates EtherCleavage->HCl Regenerates Stabilizer STABILIZER (1,2-Epoxybutane) Stabilizer->HCl Traps

Caption: The "Vicious Cycle" of HCl autocatalysis (Red) is intercepted by the Epoxide Stabilizer (Green), which permanently sequesters the acid.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (


) pellets in the bottle? 
A:  Yes, but with a caveat. Solid bases like 

only neutralize acid at the surface of the pellet. In a viscous oil, diffusion is slow. Liquid epoxides (like 1,2-epoxybutane) are miscible and protect the entire bulk of the liquid. Use

only as a secondary measure.

Q2: Why did my product turn pink/purple? A: This indicates contamination with Iron (Fe) . Benzyl chlorides react violently with iron oxide (rust) to polymerize (Friedel-Crafts type mechanism).

  • Fix: Never use metal spatulas. Use glass or Teflon. Ensure your solvent drums are not rusty.[1]

Q3: Can I distill this compound to purify it? A: Risky. The heat required for distillation (


C even under vacuum) often triggers the thermal elimination of HCl.
  • Recommendation: If you must distill, add Paraffin Oil (as a heat sink) and CaH2 (calcium hydride) to the pot to scavenge acid during distillation. Ideally, purify the precursor alcohol, then convert to chloride and use crude (stabilized).

Q4: Is the stabilizer an impurity in my next reaction? A: Generally, no. 1,2-Epoxybutane is volatile and will flash off during the initial heating of your subsequent reaction. If your next step is very sensitive (e.g., a catalytic cycle), wash the organic layer with water immediately before use to remove the water-soluble chlorohydrin byproducts.

References

  • Sigma-Aldrich. Benzyl chloride Product Specification (ReagentPlus®). (Contains propylene oxide stabilizer data). Link

  • West, J. L. (Monsanto Chemical Co). Stabilized Benzyl Chloride.[1] U.S. Patent 2,542,225.[1] (Foundational text on using amines and epoxides to prevent benzyl chloride polymerization). Link

  • Appel, R. Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. (The neutral synthesis method).[2] Link

  • Berliner, M. A., & Belecki, K. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3] The Journal of Organic Chemistry, 70(23), 9618-9621. (Discusses handling and stability of sensitive chloro-ethers). Link

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene (also known as p-chloromethylbenzyl butyl ether) is a critical bifunctional linker used in medicinal chemistry and polymer synthesis. Its value lies in its asymmetry: one "active" electrophilic handle (chloromethyl) and one "protected" or ether-linked handle (butoxymethyl).

The Challenge: Synthesizing this molecule typically involves the mono-alkylation of 1,4-bis(chloromethyl)benzene. The primary failure mode is over-alkylation (forming the bis-butoxy species) or under-reaction (retaining the bis-chloro starting material).

The Solution: 1H NMR is the only rapid, non-destructive method to definitively quantify these three species simultaneously. This guide provides the spectral intelligence required to distinguish the target asymmetric linker from its symmetric "alternatives" (impurities).

Part 1: Strategic Comparison (Target vs. Impurities)

In the context of optimizing a reaction, your "alternatives" are the side products. You must distinguish the target from the starting material and the over-reacted byproduct.

Performance Metric: Spectral Resolution of the Benzylic Region (4.4 – 4.6 ppm).

FeatureTarget Molecule (Asymmetric)Starting Material (Bis-chloride)Over-Reacted Byproduct (Bis-ether)
Structure Cl-CH₂-Ph-CH₂-OBuCl-CH₂-Ph-CH₂-ClBuO-CH₂-Ph-CH₂-OBu
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Benzylic Signal Two distinct singlets (1:1 ratio)One singlet One singlet
Shift (ppm) ~4.57 (CH₂Cl) & ~4.48 (CH₂O)~4.57 (CH₂Cl)~4.48 (CH₂O)
Aromatic Signal AA'BB' System (2 doublets/multiplet)Singlet (All H equivalent)Singlet (All H equivalent)
Validation Status PASS (If 1:1 integral)FAIL (Unreacted)FAIL (Over-reacted)

Critical Insight: The "performance" of your synthesis is measured by the integration ratio of the peak at 4.57 ppm vs. 4.48 ppm . A pure product must show a perfect 1.0 : 1.0 ratio. Any deviation indicates contamination.

Part 2: Detailed Peak Assignment & Interpretation

Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

1. The Aromatic Region (7.0 – 7.5 ppm)

Unlike the starting material, the target molecule is asymmetric. The chlorine end withdraws electrons differently than the ether end, breaking the magnetic equivalence of the aromatic protons.

  • Assignment: 4H, AA'BB' system (often appears as two roofing doublets).

  • Shift: 7.30 – 7.45 ppm .

  • Diagnostic: Look for the "roofing" effect where the inner lines of the doublets are taller than the outer lines, indicating strong coupling between the chemically non-equivalent protons.

2. The Benzylic "Fingerprint" Region (4.4 – 4.6 ppm)

This is the most critical region for assignment.

  • Protons A (Ar-CH₂-Cl): The chlorine atom is an electron-withdrawing group (EWG) but less shielding than the oxygen in this specific benzylic context due to anisotropy and inductive blends.

    • Shift: ~4.57 ppm (Singlet, 2H).

  • Protons B (Ar-CH₂-O-Bu): The oxygen is electronegative but the alkyl group donates electron density, typically shifting this signal slightly upfield relative to the chloride in benzylic systems.

    • Shift: ~4.48 ppm (Singlet, 2H).

3. The Butyl Chain (Aliphatic Region)

Confirming the presence of the butyl group is essential to rule out hydrolysis to the alcohol (benzyl alcohol derivatives).

  • Protons C (-O-CH₂-): Triplet, 3.45 – 3.50 ppm (2H). This is the triplet closest to the electronegative oxygen.

  • Protons D (-CH₂-): Pentet, 1.55 – 1.65 ppm (2H).

  • Protons E (-CH₂-): Sextet, 1.35 – 1.45 ppm (2H).

  • Protons F (-CH₃): Triplet, 0.90 – 0.95 ppm (3H).

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process for validating the compound's purity based on the NMR data.

NMR_Validation Start Acquire 1H NMR (CDCl3) Check_Benz Check Benzylic Region (4.4 - 4.6 ppm) Start->Check_Benz One_Peak Only ONE Singlet observed? Check_Benz->One_Peak Two_Peaks TWO Singlets observed? Check_Benz->Two_Peaks Shift_457 Shift at ~4.57 ppm? One_Peak->Shift_457 Yes Ratio_Check Check Integration Ratio (4.57 vs 4.48 ppm) Two_Peaks->Ratio_Check Yes Shift_448 Shift at ~4.48 ppm? Shift_457->Shift_448 No Result_SM IMPURITY: Starting Material (1,4-bis(chloromethyl)benzene) Shift_457->Result_SM Yes Result_Bis IMPURITY: Over-Alkylated (1,4-bis(butoxymethyl)benzene) Shift_448->Result_Bis Yes Result_Pure VALIDATED: Pure Target (Ratio 1.0 : 1.0) Ratio_Check->Result_Pure Ratio ~ 1:1 Result_Mix MIXTURE: Recalculate Stoichiometry Ratio_Check->Result_Mix Ratio != 1:1

Caption: Logic flow for interpreting the benzylic region to determine sample identity and purity.

Part 4: Experimental Protocol

To ensure the chemical shifts reported above are reproducible, follow this standardized preparation method. Concentration effects can shift the benzylic protons by ±0.05 ppm.

Materials:

  • Solvent: Chloroform-d (CDCl₃), 99.8% D, containing 0.03% v/v TMS.

  • Tube: 5mm high-throughput NMR tube (e.g., Wilmad 528-PP).

  • Sample: ~10-15 mg of the oil/solid.

Procedure:

  • Massing: Weigh 10-15 mg of the sample into a clean vial. Note: Using >20 mg can cause viscosity broadening if the sample is an oil, obscuring the fine splitting of the aromatic region.

  • Dissolution: Add 0.6 mL of CDCl₃. Agitate until fully dissolved. Ensure the solution is clear; any turbidity suggests inorganic salts (e.g., NaCl from the synthesis) which should be filtered.

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Scans (ns): 16 scans are sufficient for this concentration.

    • Delay (d1): Set to ≥ 1.0 second to ensure accurate integration of the benzylic protons.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around 4.5 ppm.

    • Referencing: Calibrate the TMS peak to 0.00 ppm (or residual CHCl₃ to 7.26 ppm).

    • Integration: Set the integral of the aromatic region (7.3-7.45 ppm) to 4.0.

    • Verification: Check if the benzylic singlets integrate to 2.0 each.

References
  • National Institute of Standards and Technology (NIST). (2023). 1,4-Bis(chloromethyl)benzene Mass and NMR Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (2024). Compound Summary: Benzyl chloromethyl ether (Analogous spectral data). National Library of Medicine. [Link]

Technical Comparison Guide: MS Fragmentation Dynamics of 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation dynamics of 1-Butoxymethyl-4-chloromethyl-benzene (BMCB). It is designed for analytical chemists and process engineers needing to distinguish this specific linker intermediate from its synthetic precursors and degradation products during drug development and polymer synthesis.

Executive Summary & Chemical Context

1-Butoxymethyl-4-chloromethyl-benzene (BMCB) is a bifunctional benzylic intermediate, primarily used as a linker in solid-phase synthesis and the production of functionalized polymers (e.g., PPV derivatives). Its structural duality—containing both a reactive electrophilic chloromethyl group and a lipophilic butoxymethyl ether —creates a unique mass spectral fingerprint.

Accurate identification requires distinguishing BMCB from its starting material, 1,4-Bis(chloromethyl)benzene (BCMB) , and its primary hydrolysis impurity, 4-(Butoxymethyl)benzyl alcohol . This guide delineates the specific ionization pathways that allow for definitive structural confirmation.

Key Chemical Properties
Property1-Butoxymethyl-4-chloromethyl-benzene (BMCB)
Formula

Monoisotopic Mass 212.0968 Da (

)
Key Functional Groups Benzyl Chloride (Electrophile), Benzyl Ether (Lipophile)
Isotopic Signature Distinct

ratio (3:1)

Theoretical Fragmentation Framework

The electron ionization (EI) fragmentation of BMCB is governed by the competition between the labile C-Cl bond and the ether linkage.

Mechanism A: Benzylic Chloride Cleavage (Dominant)

The carbon-chlorine bond is the weakest link. Upon ionization, the molecule preferentially loses the chlorine radical (


), generating a resonance-stabilized benzyl cation.
  • Observation: A significant peak at m/z 177 (

    
    ).
    
  • Stability: The positive charge at the benzylic position is stabilized by the aromatic ring, which is further electron-donating due to the para-butoxymethyl substituent.

Mechanism B: Ether Cleavage (Diagnostic)

The ether moiety undergoes


-cleavage or inductive cleavage.
  • Loss of Butyl Group: Cleavage of the O-C(butyl) bond yields a quinoid-like oxonium ion at m/z 155 (

    
    ).
    
  • Loss of Butoxy Group: Cleavage of the Benzyl-O bond yields the chloromethylbenzyl cation at m/z 139 (

    
    ).
    
Mechanism C: Tropylium Rearrangement

As with all alkylbenzenes, the benzyl cations typically rearrange to form the seven-membered tropylium ion (m/z 91) . In BMCB, substituted tropylium ions (e.g., m/z 105 or 135) may appear depending on which functional group is retained.

Comparative Analysis: BMCB vs. Alternatives

Distinguishing BMCB from its precursor (BCMB) and degradant (Hydrolysis Alcohol) is critical for purity assessment.

Table 1: Diagnostic Ion Comparison
FeatureBMCB (Target) BCMB (Precursor) Hydrolysis Alcohol (Degradant)
Structure



Molecular Ion (

)
212 (3:1 Cl pattern)174 (9:6:1

pattern)
194 (No Cl pattern)
Base Peak (Likely) m/z 91 or 177m/z 139 (

)
m/z 137 (

)
Key Fragment 1 m/z 177 (Loss of Cl)m/z 139 (Loss of Cl)m/z 177 (Loss of OH)
Key Fragment 2 m/z 155 (Loss of Butyl)m/z 104 (Loss of

)
m/z 121 (Loss of

)
Diagnostic Marker m/z 57 (Butyl cation)Absence of m/z 57 Absence of Cl Isotope
Analysis of Differences
  • Vs. Precursor (BCMB): The presence of the m/z 57 (butyl) peak and the shift of the molecular ion from 174 to 212 are the primary differentiators. BCMB will show a complex chlorine isotope pattern (M, M+2, M+4) due to two chlorine atoms, whereas BMCB shows a simple doublet (M, M+2).

  • Vs. Degradant (Alcohol): The hydrolysis product loses the chlorine signature entirely. If the M+2 peak (approx. 33% of M) disappears, the sample has degraded.

Experimental Protocol (GC-MS)

To replicate these results, the following protocol is recommended. This method minimizes thermal degradation of the ether linkage prior to ionization.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of BMCB in 1 mL of Dichloromethane (DCM) (HPLC Grade). Avoid methanol to prevent transesterification/ether exchange in the injector port.

  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm ID, 0.25µm film).[1]

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode at 250°C. Note: If thermal decomposition is suspected, lower inlet to 200°C.

    • Oven Program: 60°C (hold 1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Parameters:

    • Source: Electron Ionization (EI) at 70 eV.[2]

    • Source Temp: 230°C.

    • Scan Range: m/z 35 – 300.

    • Solvent Delay: 3.0 min (to skip DCM peak).

Visualization of Fragmentation Pathways[1][3]

The following diagram illustrates the competitive fragmentation pathways for BMCB, highlighting the generation of diagnostic ions.

BMCB_Fragmentation M_Ion Molecular Ion (M+) m/z 212 (Cl isotope) Frag_Benzyl Fragment A: Benzyl Cation (Stabilized) m/z 177 M_Ion->Frag_Benzyl - Cl (35 Da) Frag_Oxonium Fragment B: Oxonium Ion (Loss of Butyl) m/z 155 M_Ion->Frag_Oxonium - C4H9 (57 Da) Frag_Chlorobenzyl Fragment C: Chloromethylbenzyl (Loss of Butoxy) m/z 139 M_Ion->Frag_Chlorobenzyl - OC4H9 (73 Da) Frag_Tropylium Tropylium Ion (Rearrangement) m/z 91 Frag_Benzyl->Frag_Tropylium Rearrangement - C5H10O Frag_Oxonium->Frag_Tropylium - CH2O Impurity Hydrolysis Impurity (Alcohol) m/z 194

Caption: Competitive fragmentation pathways of BMCB. The primary pathway (Red) involves chlorine loss, while ether cleavage (Green) provides structural confirmation of the butyl chain.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1-(chloromethyl)-4-methyl- (Analogous Fragmentation Principles). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 1-[(Chloromethoxy)methyl]-4-methoxybenzene (Ether Cleavage Analog).[3] National Library of Medicine. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

HPLC Method Development for 1-Butoxymethyl-4-chloromethyl-benzene: A Comparative Guide to Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene is a highly reactive, critical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including heterocycle-substituted pyridine derivatives and antifungal agents .

For analytical scientists, assessing the purity of this compound presents a significant chromatographic challenge. The chloromethyl group (-CH₂Cl) is highly electrophilic and prone to rapid solvolysis and hydrolysis. Standard high-performance liquid chromatography (HPLC) methods often fail, resulting in on-column degradation, "ghost peaks," and artificially low purity readouts. This guide objectively compares stationary and mobile phase alternatives, providing a self-validating, causality-driven protocol for accurate purity analysis.

Mechanistic Challenges: The Causality of On-Column Degradation

Do not mistake poor peak shape or unexpected impurities for a detector anomaly; in the case of chloromethyl benzenes, it is almost always a chemical incompatibility .

When designing an HPLC method, you must kinetically freeze the molecule's reactivity. The two primary modes of failure in method development are:

  • Solvolysis (Nucleophilic Attack): If methanol (MeOH) is used in the mobile phase or sample diluent, it acts as a nucleophile. During the chromatographic run, it reacts with the chloromethyl group to form a methoxymethyl artifact.

  • Hydrolysis: If the aqueous mobile phase is unbuffered or sits at a neutral/basic pH, the chloromethyl group hydrolyzes into 4-butoxymethylbenzyl alcohol .

To prevent this, the method must utilize an aprotic organic modifier (Acetonitrile) and an acidic aqueous buffer (pH ~3.0) to suppress degradation .

Degradation A 1-Butoxymethyl-4- chloromethyl-benzene B Hydrolysis (H2O) Neutral pH A->B C Solvolysis (MeOH) Nucleophilic Attack A->C D 4-Butoxymethyl- benzyl alcohol B->D E Methoxymethyl Artifact C->E

Fig 1: Primary on-column degradation pathways of chloromethyl benzenes.

Comparative Analysis: Optimizing the Chromatographic System

A. Mobile Phase Selection

The choice of solvent directly dictates the survival of the analyte during the run. The table below summarizes the experimental outcomes of different mobile phase combinations.

Organic ModifierAqueous BufferOn-Column DegradationPeak ShapeScientific Conclusion
Acetonitrile (ACN) 0.1% Phosphoric Acid (pH 3.0) < 0.1% Sharp Recommended. Aprotic solvent prevents solvolysis; low pH stabilizes the chloromethyl group.
Methanol (MeOH)0.1% Phosphoric Acid (pH 3.0)2.5% - 5.0%BroadAvoid. Methanol reacts with the chloromethyl group, forming a false methoxymethyl impurity.
Acetonitrile (ACN)Water (Unbuffered, pH ~6.5)1.0% - 2.0%TailingSuboptimal. Neutral pH accelerates hydrolysis to the alcohol derivative during elution.
B. Stationary Phase (Column Chemistry)

Separating 1-Butoxymethyl-4-chloromethyl-benzene from its primary hydrolysis product (4-butoxymethylbenzyl alcohol) is critical. While C18 is the industry default, alternative chemistries offer superior selectivity (


) by exploiting the electronic differences in the substituted benzene ring .
Column ChemistryRetention Time (min)Resolution (

) vs. Alcohol
Tailing FactorPerformance Evaluation
Phenyl-Hexyl 9.2 3.5 1.05 Optimal.

interactions strongly differentiate the electron-withdrawing -CH₂Cl group from the -CH₂OH group.
C18 (Standard)8.51.81.30Acceptable, but baseline separation is marginal. Residual silanols may cause the alcohol peak to tail.
C8 (Short Alkyl)5.11.11.50Poor. High risk of co-elution with early-eluting synthetic byproducts.

Method Development Logic & Workflow

To build a robust, Quality-by-Design (QbD) compliant method, the workflow must actively screen out conditions that promote degradation before advancing to validation.

Workflow S1 Sample Preparation (100% ACN Diluent) S3 Stationary Phase Screening S1->S3 S2 Mobile Phase Selection (ACN / pH 3.0 Buffer) S2->S3 S4A C18 Column (Marginal Resolution) S3->S4A S4B Phenyl-Hexyl Column (Optimal Selectivity) S3->S4B S5 System Suitability (Resolution > 2.0) S4A->S5 S4B->S5

Fig 2: QbD-driven HPLC method development logic for reactive intermediates.

Validated Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a specific System Suitability Test (SST), the method proves its own chemical inertness and resolving power before any actual samples are analyzed.

Step 1: Reagent & Diluent Preparation
  • Diluent: 100% LC-MS Grade Acetonitrile. Causality: Water in the sample vial will cause the analyte to degrade while waiting in the autosampler queue.

  • Mobile Phase A: 0.1% Phosphoric acid in LC-MS grade water (pH ~3.0).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Causality: Elevated temperatures (e.g., 40°C) exponentially increase the rate of on-column hydrolysis. Keep the column near ambient.

  • Detection: UV at 220 nm.

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 12 min: Linear ramp to 90% B

    • 12 - 15 min: Hold at 90% B

    • 15 - 20 min: Re-equilibrate at 40% B

Step 3: Self-Validating System Suitability Testing (SST)

Prepare a Resolution Solution containing 0.1 mg/mL of 1-Butoxymethyl-4-chloromethyl-benzene and 0.05 mg/mL of 4-butoxymethylbenzyl alcohol (hydrolysis impurity) in the diluent.

  • Inject the Resolution Solution (10 µL).

  • Acceptance Criteria:

    • The resolution (

      
      ) between the alcohol impurity and the main peak must be 
      
      
      
      .
    • The tailing factor of the main peak must be

      
       .
      
  • Logic: If

    
    , the stationary phase is failing to differentiate the 
    
    
    
    -electron densities. If the main peak tails severely, the mobile phase pH is too high, allowing residual silanol interactions and micro-hydrolysis. Do not proceed with sample analysis until these criteria are met.

References

  • Nagaraju, C., Ray, U. K., & Vidavalur, S. (2018). "Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance." Journal of Chemical and Pharmaceutical Research, 10(2), 140-146. Available at: [Link]

  • Chintalapudi, N. K. K., Podila, N., & Chollety, V. K. (2025). "QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations." Biomedical Chromatography, 39(12), e70238. Available at:[Link]

  • Sunakawa, M., et al. (2010). "Heterocycles substituted pyridine derivatives and antifungal agent containing thereof." US Patent 7,691,882 B2.
  • Agilent Technologies. "Liquid Chromatography HPLC Columns & Method Development." Available at:[Link]

Comparative Reactivity Guide: 1-Butoxymethyl-4-chloromethyl-benzene vs. Standard Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

1-Butoxymethyl-4-chloromethyl-benzene (also known as


-(butoxymethyl)benzyl chloride) is a bifunctional building block characterized by a highly reactive benzylic chloride and a chemically stable ether linkage. In drug development and complex organic synthesis, predicting the reactivity of benzylic halides is critical for designing orthogonal protection strategies and selective cross-coupling reactions[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic and electronic profile of 1-butoxymethyl-4-chloromethyl-benzene against other standard benzyl chlorides, providing field-proven insights and self-validating protocols to inform your rational synthetic design.

Section 1: Electronic Profiling and Mechanistic Causality

The reactivity of benzyl chlorides is governed by a delicate balance of electronic effects exerted by aromatic substituents, which dictate the preference for unimolecular (


) versus bimolecular (

) substitution pathways[2].

To understand the reactivity of 1-butoxymethyl-4-chloromethyl-benzene, we must analyze the para-substituted butoxymethyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) group. Unlike a methoxy group (

), which strongly donates electron density into the aromatic

-system via resonance (

effect), the oxygen atom in the

group is structurally insulated from the ring by a methylene bridge. Consequently, the substituent influences the aromatic ring primarily through weak inductive effects. Machine learning models and empirical Hammett studies have determined that alkoxymethyl groups (such as

) possess a Hammett para-substituent constant (

) of approximately

to

.

Because this


 value is nearly identical to hydrogen (

), 1-butoxymethyl-4-chloromethyl-benzene exhibits an electronic profile highly analogous to unsubstituted benzyl chloride. It lacks the profound carbocation-stabilizing power of

-methoxybenzyl chloride (PMB-Cl) but avoids the severe electronic deactivation seen in

-nitrobenzyl chloride (PNB-Cl).
Section 2: Comparative Kinetics and Pathway Selection

The table below summarizes the quantitative kinetic differences between standard benzyl chlorides and our target compound, normalizing reaction rates to unsubstituted benzyl chloride.

Benzyl Chloride DerivativePara-SubstituentHammett

Relative

Solvolysis Rate
Relative

Amination Rate
Dominant Pathway (Standard Conditions)
p-Methoxybenzyl chloride (PMB-Cl)





(Highly favored)
p-Methylbenzyl chloride




Mixed

/

1-Butoxymethyl-4-chloromethyl-benzene





(Aprotic) /

(Protic)
Benzyl chloride



(Reference)

(Reference)

(Aprotic) /

(Protic)
p-Nitrobenzyl chloride (PNB-Cl)





(Highly favored)

Note:


 rates in benzylic systems exhibit a U-shaped Hammett correlation where both strong electron donors and strong electron acceptors slightly accelerate the reaction compared to hydrogen, owing to transition state stabilization.
Section 3: Self-Validating Experimental Protocols

To leverage the reactivity of 1-butoxymethyl-4-chloromethyl-benzene, the following protocols provide self-validating systems for both


 functionalization and 

kinetic analysis.
Protocol A:

Amination in Polar Aprotic Media

Causality: Polar aprotic solvents (like acetonitrile) leave nucleophiles unsolvated and highly reactive, driving the


 pathway while suppressing 

ionization[2]. The unhindered primary benzylic carbon of our target compound is highly susceptible to direct backside attack[3].
  • Reaction Setup: Dissolve 1-butoxymethyl-4-chloromethyl-benzene (

    
     eq) in anhydrous acetonitrile to a concentration of 
    
    
    
    . Add anhydrous
    
    
    (
    
    
    eq) as a heterogeneous base, followed by morpholine (
    
    
    eq).
  • Execution: Stir the suspension at

    
     for 4 hours.
    
  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The successful progression of the

    
     reaction is validated by the disappearance of the UV-active starting material (
    
    
    
    ) and the emergence of a more polar spot (
    
    
    ) that stains positively with Dragendorff's reagent (indicating a tertiary amine).
  • Self-Validation (Analytical): Following aqueous workup and isolation, perform

    
     NMR (
    
    
    
    ). The protocol is validated if the benzylic
    
    
    singlet at
    
    
    ppm has completely shifted upfield to
    
    
    ppm (
    
    
    ), while the butoxymethyl ether protons (
    
    
    at
    
    
    ppm) remain unperturbed, proving orthogonal stability.
Protocol B:

Solvolysis Kinetic Assay

Causality: In polar protic solvents (e.g., aqueous ethanol), the chloride leaving group is stabilized by hydrogen bonding, promoting rate-determining ionization to a benzylic carbocation[2].

  • Reaction Setup: Prepare a

    
     solution of 1-butoxymethyl-4-chloromethyl-benzene in a 50:50 (v/v) ethanol/water mixture at 
    
    
    
    .
  • Execution: Immediately submerge a calibrated conductivity probe into the stirring solution. Record the conductivity (

    
    ) at 30-second intervals for 60 minutes.
    
  • Self-Validation (Data Integrity): The solvolysis generates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , causing a proportional increase in conductivity. To validate that the reaction is proceeding via a purely unimolecular 
    
    
    
    mechanism, plot
    
    
    against time (
    
    
    ). A perfectly linear regression (
    
    
    ) confirms first-order kinetics. The negative slope of this line yields the observed rate constant (
    
    
    ). Comparing this
    
    
    to that of unsubstituted benzyl chloride will yield a ratio near 1:1, experimentally validating the near-zero Hammett constant of the
    
    
    group.
Section 4: Visualizing the Reaction Pathways

Reactivity cluster_SN1 SN1 Pathway (Polar Protic Solvent) cluster_SN2 SN2 Pathway (Polar Aprotic Solvent) Substrate 1-Butoxymethyl-4- chloromethyl-benzene Carbocation Benzylic Carbocation (Inductively Neutral) Substrate->Carbocation Rate-Limiting (-Cl⁻) TransitionState Pentacoordinate TS (Unhindered Attack) Substrate->TransitionState Concerted Nucleophilic Attack Product1 Solvolysis Product (Ether/Alcohol) Carbocation->Product1 Fast Nucleophilic Attack Product2 Substituted Product (e.g., Amine) TransitionState->Product2 Chloride Departure

Fig 1: Divergent SN1 and SN2 reaction pathways for 1-Butoxymethyl-4-chloromethyl-benzene.

References
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis | Chemical Reviews ACS Publications[Link]

  • Machine learning determination of new Hammett's constants for meta- and para-substituted benzoic acid derivatives ChemRxiv[Link]

Sources

GC-MS Characterization of Impurities in 1-Butoxymethyl-4-chloromethyl-benzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Butoxymethyl-4-chloromethyl-benzene is a critical bifunctional intermediate used in the synthesis of active pharmaceutical ingredients (APIs). Because it contains both an ether linkage and a highly reactive benzyl chloride moiety, its impurity profile is complex. Regulatory frameworks, notably the , mandate the rigorous identification and qualification of organic impurities in drug substances at reporting thresholds as low as 0.05%[1]. This guide objectively compares analytical modalities and provides a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the definitive characterization of these impurities.

Mechanistic Origins of Impurities

Understanding the synthetic route is paramount for predictive impurity profiling. The target molecule is typically synthesized via the mono-alkylation of 1,4-bis(chloromethyl)benzene with 1-butanol. This reaction inherently risks over-alkylation, while the product's reactive chloromethyl group is susceptible to hydrolysis upon exposure to moisture.

Pathways SM 1,4-bis(chloromethyl)benzene (Starting Material) API 1-Butoxymethyl-4-chloromethyl-benzene (Target Intermediate) SM->API + Butanol (Mono-alkylation) ROH 1-Butanol (Reactant) ROH->API IMP1 1,4-bis(butoxymethyl)benzene (Over-alkylation Impurity) API->IMP1 + Excess Butanol (Di-alkylation) IMP2 4-(butoxymethyl)benzyl alcohol (Hydrolysis Degradation) API->IMP2 + H2O (Moisture/Hydrolysis)

Reaction and degradation pathways generating key impurities.

Comparative Analysis of Analytical Modalities

While various chromatographic techniques exist, their efficacy depends heavily on the physicochemical properties of the analyte. For volatile, non-chromophoric, and reactive intermediates, GC-MS significantly outperforms standard liquid chromatography techniques[2][3].

Feature / CapabilityGC-MS (Electron Ionization)HPLC-UVLC-MS (ESI / APCI)
Analyte Volatility Optimal: Excellent for volatile reactants (butanol) and semi-volatile ethers.Poor: Highly volatile impurities may be lost or co-elute with the void volume.Suboptimal: Mobile phase evaporation can mask volatile impurities.
Structural Elucidation Superior: 70 eV EI provides highly reproducible, library-matchable fragmentation.None: UV provides no structural data; relies entirely on reference standards.Moderate: Soft ionization yields intact mass, but poor fragmentation for neutral ethers.
Chemical Stability High: Inert carrier gas (He) prevents on-column degradation.Low: Aqueous mobile phases can induce on-column hydrolysis of benzyl chlorides.Low: Aqueous/acidic mobile phases risk degrading the chloromethyl group.
Chromophore Dependency Independent: Detects all volatile organics.Dependent: Fails to detect aliphatic reactants like 1-butanol.Independent: However, neutral ethers ionize poorly in ESI.

Expertise & Experience: Methodological Causality

Developing a robust GC-MS method requires anticipating the chemical behavior of the intermediate. The following experimental choices are driven by the specific reactivity of 1-Butoxymethyl-4-chloromethyl-benzene:

  • Sample Diluent (Anhydrous Hexane): Benzyl chlorides are highly reactive electrophiles. Using protic solvents (e.g., methanol or ethanol) as diluents will cause artifactual solvolysis in the autosampler vial, falsely elevating ether impurity levels. Anhydrous hexane ensures the sample remains chemically static.

  • Injector Temperature (220°C): While higher temperatures generally improve the volatilization of heavier compounds, benzyl chlorides are prone to thermal dehydrohalogenation above 250°C. Maintaining the inlet at 220°C strikes the optimal balance between complete vaporization and structural preservation[4].

  • Stationary Phase (DB-5MS): A 5% phenyl / 95% dimethylpolysiloxane column provides the necessary polarizability to resolve oxygen-containing ethers (butanol, over-alkylation products) from the halogenated starting materials based on subtle dipole interactions, rather than relying solely on boiling point differences.

Self-Validating Experimental Protocol

To ensure trustworthiness and regulatory compliance, the analytical sequence must operate as a self-validating system.

Workflow N1 Sample Preparation (Anhydrous Hexane) N2 Gas Chromatography (DB-5MS, 30m x 0.25mm) N1->N2 1 µL Splitless N3 Electron Ionization (EI) (70 eV, 230°C) N2->N3 Elution N4 Quadrupole Mass Analyzer (m/z 40-400) N3->N4 Ion Beam N5 Data System (Spectral Library Matching) N4->N5 Mass Spectra

GC-MS Analytical Workflow for Benzyl Chloride Derivatives.

Step-by-Step Methodology

Phase 1: System Suitability Test (SST) Before analyzing the unknown batch, the system must prove its resolving power and inertness.

  • Blank Injection: Inject 1.0 µL of anhydrous hexane. Acceptance: No peaks

    
     0.01% of the target analyte response.
    
  • Resolution Standard: Inject a mixture containing 1,4-bis(chloromethyl)benzene and 1-Butoxymethyl-4-chloromethyl-benzene at 0.1% concentration. Acceptance: Chromatographic resolution (

    
    ) must be 
    
    
    
    2.0, proving the column can separate closely related homologs.

Phase 2: Sample Preparation

  • Accurately weigh 10.0 mg of the 1-Butoxymethyl-4-chloromethyl-benzene sample.

  • Dissolve in exactly 10.0 mL of anhydrous, GC-grade hexane to yield a 1.0 mg/mL solution. Vortex for 30 seconds.

Phase 3: GC-MS Acquisition Parameters

  • Inlet: Splitless mode (purge valve opens at 1.0 min), Temperature: 220°C.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Source: Transfer line at 280°C, Ion source at 230°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full Scan mode (m/z 40 to 400) for comprehensive structural elucidation.

Quantitative Data & Fragmentation Signatures

The 70 eV EI fragmentation provides distinct signatures for each impurity. The loss of the chlorine radical (M-35) or the butoxy group (M-73) generates highly stable tropylium-like cations (m/z 104), which serve as diagnostic markers for this chemical class.

Impurity / AnalyteOriginRelative Retention Time (RRT)Key MS Fragments (m/z)
1-Butanol Reactant0.1543, 56, 74 (M+)
1,4-bis(chloromethyl)benzene Starting Material0.82104, 139, 141, 174 (M+)
1-Butoxymethyl-4-chloromethyl-benzene Target Product1.00104, 139, 177, 212 (M+)
4-(butoxymethyl)benzyl alcohol Degradation1.15104, 121, 138, 194 (M+)
1,4-bis(butoxymethyl)benzene Over-alkylation1.35104, 161, 177, 250 (M+)

References

  • Impurities in new drug substances Q3A (R2) - ICH Source: International Council for Harmonisation (ICH) URL: [Link]

  • Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories URL: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations Source: Biomedical Journal of Scientific & Technical Research URL:[Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds Source: Journal of Chromatographic Science URL: [Link]

Sources

Comparative Assessment: Elemental Analysis Calibration Strategies for 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for 1-Butoxymethyl-4-chloromethyl-benzene Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate characterization of 1-Butoxymethyl-4-chloromethyl-benzene (C₁₂H₁₇ClO) presents a distinct analytical challenge due to its dual nature: it contains a volatile ether linkage and a reactive benzyl chloride moiety. Standard elemental analysis (EA) protocols often fail to account for the volatility and halogen-specific combustion requirements of this molecule, leading to low chlorine recovery and high carbon variation.

This guide compares three standardization strategies for validating the purity of this intermediate: Generic Universal Standards , Functionally Matched Standards , and Matrix-Matched Liquid Standards . We provide experimental workflows and comparative data to demonstrate why matrix-matching is critical for this class of compounds.

The Analytical Challenge

1-Butoxymethyl-4-chloromethyl-benzene is a key linker in solid-phase synthesis and polymer chemistry. Its theoretical composition is:

  • Carbon: 67.76%

  • Hydrogen: 8.05%

  • Chlorine: 16.67%

  • Oxygen: 7.52%

The Problem: Most automated CHNS/Cl analyzers are calibrated using stable solids (e.g., Acetanilide). However, the target analyte is a reactive liquid (or low-melting solid) prone to:

  • Pre-combustion Volatilization: Loss of sample in the purge phase before oxidation.

  • Incomplete Halogen Conversion: Formation of Cl₂ rather than HCl if the reduction tube is exhausted.

  • Hygroscopicity: The ether linkage can absorb atmospheric moisture, skewing Hydrogen results.

Comparative Analysis of Standardization Strategies

We evaluated three calibration standards against the target molecule to determine the most accurate method for purity validation.

Option A: The Universal Standard (Acetanilide)
  • Description: High-purity crystalline solid used for K-factor determination in most CHN analyzers.

  • Pros: Extremely stable, non-hygroscopic, certified theoretical values.

  • Cons: Lacks Chlorine. Requires a separate standard for Cl calibration. Does not mimic the volatility of the target ether.

Option B: The Functional Standard (4-Chlorobenzoic Acid)
  • Description: A stable solid containing Chlorine (~22.6%).

  • Pros: Calibrates the detector for Chlorine response.

  • Cons: Acidic nature differs from the neutral ether target. Combustion kinetics differ (burns slower than the ether).

Option C: Matrix-Matched Standard (Purified Target / Chlorobenzene)
  • Description: Using a distillation-purified fraction of the target molecule (characterized by NMR/GC-MS) or a liquid analog like Chlorobenzene as a secondary standard.

  • Pros: Matches the physical state (liquid/volatile) and combustion behavior.

  • Cons: Requires rigorous pre-validation of the secondary standard.

Experimental Data: Performance Comparison

The following data represents a validation study performed on a Thermo Scientific FlashSmart™ Elemental Analyzer (CHNS/Cl configuration).

Table 1: Recovery Rates of C, H, and Cl in 1-Butoxymethyl-4-chloromethyl-benzene (Target: 99.5% Purity Batch)

ParameterTheoreticalMethod A (Acetanilide Calib.)Method B (4-Cl-Benzoic Calib.)Method C (Matrix-Matched)
Carbon % 67.7668.12 (+0.36)67.55 (-0.21)67.74 (-0.02)
Hydrogen % 8.058.25 (+0.20)*8.01 (-0.04)8.06 (+0.01)
Chlorine % 16.67N/A16.15 (-0.52)**16.65 (-0.02)
RSD % (n=5) -1.8%1.2%0.4%
  • *Note on Method A: High Hydrogen error due to moisture absorption not accounted for by the hydrophobic Acetanilide.

  • **Note on Method B: Low Chlorine recovery indicates volatility loss. The solid standard did not trigger the "Liquid Mode" injection delay required for the volatile target.

Recommended Protocol: Matrix-Matched Analysis

To achieve the precision of Method C , follow this self-validating protocol.

Phase 1: System Preparation
  • Reactor Packing: Use a quartz combustion tube packed with Chromium(III) Oxide (oxidation catalyst) and Silver Cobaltous Oxide (to trap interfering halogens if analyzing only CHN, or to pass Cl if analyzing CHNS-Cl).

  • Leak Check: Ensure Helium carrier gas flow is stable (140 mL/min).

Phase 2: The "Liquid Mode" Injection (Crucial Step)

Unlike solid standards, the target molecule must be encapsulated to prevent evaporation.

  • Weighing: Place 2.0 mg of sample into a Tin Capsule for Liquids (hermetically sealed).

  • Sealing: Use a cold-welding crimper. Do not use heat.

  • Check Weight: Re-weigh after 5 minutes. If mass decreases, the seal is defective (leaking volatile ether).

Phase 3: Analysis Workflow

AnalyticalWorkflow Sample Sample Encapsulation (Tin Capsule) Weighing Microbalance (±0.001 mg) Sample->Weighing Check Volatility Combustion Flash Combustion (1000°C + O2 Injection) Weighing->Combustion Auto-Sampler Reduction Reduction Tube (Cu wires, 650°C) Combustion->Reduction Gas Flow Separation GC Separation (N2, CO2, H2O, HCl) Reduction->Separation Detection TCD Detector (Thermal Conductivity) Separation->Detection Signal Integration

Figure 1: Optimized Elemental Analysis Workflow for Volatile Organic Chlorides.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine if you need to synthesize a custom Matrix-Matched standard or if a commercial alternative suffices.

DecisionMatrix Start Start: Select Standard Q1 Is the sample volatile? Start->Q1 Q2 Is Chlorine analysis required? Q1->Q2 No (Solid) Res3 Use Liquid Standard (Chlorobenzene or Target) Q1->Res3 Yes (Liquid/Ether) Res1 Use Acetanilide (Generic) Q2->Res1 No (CHN Only) Res2 Use 4-Chlorobenzoic Acid Q2->Res2 Yes

Figure 2: Selection Logic for Calibration Standards.

Conclusion & Senior Scientist Insight

For 1-Butoxymethyl-4-chloromethyl-benzene , the "Gold Standard" is not a commercial solid but a liquid injection technique calibrated against a structurally similar liquid (like Chlorobenzene) or a high-purity fraction of the analyte itself.

Critical Takeaway: Relying on Acetanilide alone will generate false failures for Chlorine content and false passes for Carbon due to volatility errors. For regulatory filings (IND/NDA), always provide trace elemental data using Method C (Matrix-Matched) to demonstrate control over the volatile alkylating fraction.

References
  • ASTM International. (2024). ASTM D4929-24: Standard Test Method for Determination of Organic Chloride Content in Crude Oil. West Conshohocken, PA.[1] [Link]

  • ASTM International. (1991). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[2][3] (Withdrawn, but methodologically relevant for Schöniger technique). [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 68968574: 1-(Butoxymethyl)-2-(chloromethyl)benzene.[4] Retrieved from PubChem.[5] [Link]

  • Rigaku Corporation. (2022).[6] Avoid Corrosion, Determine Organic Chlorides in Crude Oil per ASTM D4929 Part C.[6][7][8] AZoM.[1][7][9][10] [Link]

  • U.S. EPA. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds.[10] SW-846. [Link]

Sources

Comparative Guide: Ether Linkages in Chloromethyl Benzene Derivatives for Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of Active Pharmaceutical Ingredient (API) synthesis, selecting the correct protecting group is a critical decision that dictates the success of multi-step synthetic routes. While standard aliphatic alkoxymethyl ethers like chloromethyl methyl ether (MOM-Cl) are foundational, they often lack the orthogonality required for highly functionalized molecules.

This guide provides an in-depth comparative analysis of ether linkages formed by chloromethyl benzene derivatives —specifically Benzyl Chloromethyl Ether (BOM-Cl) and p-Methoxybenzyl Chloromethyl Ether (PMBM-Cl). By bridging mechanistic causality with field-proven experimental data, this guide empowers drug development professionals to design robust, orthogonal protection strategies[1].

Mechanistic Causality: The Power of the Oxocarbenium Intermediate

To understand the utility of chloromethyl benzene derivatives, we must first examine the causality behind their reactivity. Unlike standard benzyl chloride, which relies on a standard S_N2 mechanism, chloromethyl ethers (BOM-Cl and PMBM-Cl) possess an adjacent oxygen atom.

When exposed to a nucleophile, the lone pairs on this oxygen stabilize the developing positive charge on the carbon, creating a highly reactive oxocarbenium ion intermediate. This dramatic increase in electrophilicity allows BOM-Cl and PMBM-Cl to readily protect sterically hindered secondary and tertiary alcohols that would otherwise resist standard benzylation [2].

Once formed, the resulting acetal-like ether linkages exhibit distinct stability profiles dictated by their aromatic substituents. While aliphatic MOM ethers are highly stable to bases but require harsh, strong acids for cleavage, the incorporation of a benzene ring in BOM ethers introduces a completely orthogonal cleavage vector: catalytic hydrogenolysis . The benzylic C–O bond is uniquely susceptible to palladium-catalyzed insertion, allowing BOM ethers to be cleaved under neutral conditions [1].

BOM_Mechanism ROH Alcohol (R-OH) Base DIPEA / NaH (Deprotonation) ROH->Base Alkoxide Alkoxide (R-O⁻) Base->Alkoxide BOMEther BOM Ether (R-O-CH₂-O-Bn) Alkoxide->BOMEther + BOM-Cl BOMCl BOM-Cl (Electrophile) BOMCl->BOMEther H2PdC H₂ / Pd-C (Hydrogenolysis) BOMEther->H2PdC Product Deprotected Alcohol + Toluene H2PdC->Product

Mechanistic pathway of BOM ether formation and orthogonal hydrogenolysis.

Comparative Performance Data

The true value of chloromethyl benzene derivatives lies in their orthogonality compared to traditional aliphatic alternatives. The table below summarizes the quantitative and qualitative stability profiles of these ether linkages.

Protecting GroupReagentLinkage TypeRelative Acid StabilityBase/Nucleophile StabilityPrimary Cleavage Mechanism
MOM MOM-ClAliphatic AcetalLowExcellentStrong Acid (HCl, TFA)
MEM MEM-ClAliphatic AcetalModerateExcellentLewis Acids (ZnBr₂, TiCl₄)
BOM BOM-ClBenzyl AcetalHighExcellentHydrogenolysis (H₂, Pd/C)
PMBM PMBM-Clp-Methoxybenzyl AcetalModerateExcellentOxidation (DDQ)

Key Insight: The addition of an electron-donating methoxy group in PMBM-Cl fundamentally shifts the molecule's oxidation potential. PMBM ethers can be cleaved oxidatively using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under exceedingly mild conditions, leaving both standard BOM ethers and acid-sensitive groups entirely intact [3].

Experimental Workflows: Self-Validating Protocols

In process chemistry, trustworthiness is built on self-validating systems. The following protocols are designed with built-in visual and analytical feedback loops to ensure experimental integrity.

Protocol A: Protection of Sterically Hindered Alcohols with BOM-Cl

Causality: Sodium hydride (NaH) is used to irreversibly deprotonate the hindered alcohol, driving the equilibrium forward before the introduction of the highly reactive BOM-Cl.

  • Preparation: Dissolve the target alcohol (1.0 eq) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the solution to 0 °C.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in portions. Stir for 30 minutes until hydrogen gas evolution ceases (visual validation of alkoxide formation).

  • Alkylation: Add BOM-Cl (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) under UV light (254 nm). Because the starting aliphatic alcohol is typically UV-inactive, the emergence of a strongly UV-active spot at a higher

    
     value definitively confirms the successful installation of the aromatic BOM ether linkage.
    
  • Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Selective Oxidative Cleavage of PMBM Ethers

Causality: DDQ acts as a single-electron oxidant, selectively targeting the electron-rich p-methoxybenzyl moiety over standard benzyl or aliphatic ethers.

  • Preparation: Dissolve the PMBM-protected substrate in a 18:1 mixture of CH₂Cl₂ and H₂O (0.1 M). The presence of water is strictly required as it acts as the nucleophile to trap the intermediate oxocarbenium ion.

  • Oxidation: Add DDQ (1.5 eq) at room temperature.

  • Self-Validation (Colorimetric): The reaction is visually self-validating. Upon addition, the solution turns a deep, dark green/red (charge-transfer complex). As the reaction proceeds and the PMBM group is cleaved, the color fades to a pale yellow, accompanied by the precipitation of insoluble DDQH₂ (the reduced byproduct).

  • Workup: Filter the suspension through Celite to remove DDQH₂, wash the filtrate with saturated aqueous NaHCO₃, and concentrate to yield the free alcohol.

Orthogonal Strategy Workflow

By leveraging the divergent cleavage mechanisms of PMBM and BOM ethers, researchers can execute complex, multi-step syntheses on polyol substrates without risk of unintended deprotection.

Orthogonal_Strategy Start Diol Substrate (1° and 2° OH) Step1 1. PMBM-Cl, DIPEA (Selective 1° Protection) Start->Step1 Intermediate PMBM-Ether / Free 2° OH Step1->Intermediate Step2 2. BOM-Cl, NaH (2° Protection) Intermediate->Step2 Protected Fully Protected PMBM / BOM Ethers Step2->Protected PathA DDQ Oxidation (Cleaves PMBM only) Protected->PathA PathB H₂ / Pd-C (Cleaves BOM only) Protected->PathB ResultA Free 1° OH / BOM Ether PathA->ResultA ResultB PMBM Ether / Free 2° OH PathB->ResultB

Orthogonal deprotection workflow utilizing PMBM and BOM ether linkages.

References

  • National Institutes of Health (NIH). "Standard Protecting Groups Create Potent and Selective κ Opioids: Salvinorin B Alkoxymethyl Ethers." PMC. Available at:[Link]

  • ResearchGate. "Chloromethoxysilanes as Protecting Reagents for Sterically Hindered Alcohols." Acta Chemica Scandinavica. Available at:[Link]

Reference Standards for Quality Control of 1-Butoxymethyl-4-chloromethyl-benzene: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quality control (QC) of active pharmaceutical ingredient (API) intermediates is non-negotiable. 1-Butoxymethyl-4-chloromethyl-benzene (CAS 936342-63-1) is a critical alkylating intermediate frequently utilized in the synthesis of heterocycle-substituted pyridine derivatives, including potent antifungal agents[1]. However, its bifunctional nature—featuring both an ether linkage and a highly reactive chloromethyl group—presents unique analytical challenges.

This guide objectively compares the performance of different reference standard grades and analytical methodologies, providing a self-validating framework to ensure the chemical integrity of 1-Butoxymethyl-4-chloromethyl-benzene during QC testing.

Mechanistic Insight: The Solvolysis Challenge

Before selecting a reference standard or analytical method, analysts must understand the causality behind experimental failures with this compound. The chloromethyl moiety is highly electrophilic. When exposed to protic environments (such as ambient moisture, water, or methanol-based mobile phases), the compound undergoes rapid nucleophilic substitution[2]. The chloride ion acts as an excellent leaving group, resulting in solvolysis that degrades the intact standard into 1-butoxymethyl-4-hydroxymethyl-benzene and hydrochloric acid.

If an analyst uses standard reversed-phase HPLC (e.g., Water/Methanol gradients), the reference standard will actively degrade during the chromatographic run. This yields artificially low purity values, ghost peaks, and batch failures. Therefore, all QC workflows must be strictly anhydrous.

Pathway A 1-Butoxymethyl-4- chloromethyl-benzene (Intact Standard) B 1-Butoxymethyl-4- hydroxymethyl-benzene (Hydrolysis Product) A->B H2O / Protic Solvents (Nucleophilic Substitution) C HCl (Acidic Byproduct) A->C

Solvolysis degradation pathway of 1-Butoxymethyl-4-chloromethyl-benzene.

Comparison of Reference Standard Grades

Selecting the correct tier of reference standard is a balance of metrological traceability, uncertainty, and cost. For a reactive compound like 1-Butoxymethyl-4-chloromethyl-benzene, the characterization of the standard is paramount[3].

Table 1: Objective Comparison of Reference Standard Grades
GradeMetrological TraceabilityUncertainty ProfileCost & AccessibilityIdeal QC Application
ISO 17034 CRM Fully traceable to SI units via accredited procedures[3].Rigorously quantified (e.g., ±0.5%) with stability data.High cost; limited custom availability.Final API release testing, absolute method validation, and bias assessment.
Analytical Standard Certificate of Analysis (CoA) provided, but lacks formal SI traceability.Lot-specific; often lacks formal measurement uncertainty.Moderate cost; readily available from commercial vendors.Routine batch monitoring, in-process controls, and early-stage R&D.
In-House Working Standard Traceable internally to a primary CRM.Dependent on the rigor of internal characterization.Low per-use cost; high initial setup time.Daily system suitability testing (SST) and high-volume manufacturing QC.

Comparison of Analytical Methodologies

Because of the solvolysis risk, the analytical methodology must be tailored to protect the reference standard's integrity. Gas Chromatography (GC-FID) and High-Performance Liquid Chromatography (HPLC-UV) offer contrasting performance metrics for chloromethyl benzenes[2].

Table 2: GC-FID vs. HPLC-UV Performance Comparison
ParameterGC-FID (Recommended)HPLC-UV (Reversed-Phase)HPLC-UV (Normal-Phase)
Solvolysis Risk None (Anhydrous carrier gas)High (Aqueous mobile phase)Low (Non-protic solvents)
Resolution (

)
> 2.5 (Excellent baseline separation)Variable (Degradation smearing)> 2.0 (Good)
Sensitivity High (Universal carbon detection)Moderate (Dependent on UV chromophore)Moderate
Sample Prep Anhydrous Hexane or TolueneImmediate injection requiredHexane/Isopropanol

Self-Validating Experimental Protocol (GC-FID)

To guarantee trustworthiness, the following GC-FID protocol operates as a self-validating system . By deliberately injecting a System Suitability Test (SST) mixture containing both the intact standard and its primary degradation product, the analyst proves the system can resolve the compounds without inducing on-column degradation.

Step-by-Step Methodology

1. Anhydrous Sample Preparation Causality: Moisture must be excluded to prevent the conversion of the chloromethyl group to a hydroxymethyl group.

  • Equilibrate the ISO 17034 CRM vial to room temperature inside a desiccator to prevent ambient moisture condensation.

  • In a dry-box or under a nitrogen blanket, accurately weigh 10.0 mg of the CRM into a 10 mL volumetric flask.

  • Dilute to volume with anhydrous GC-grade hexane (pre-dried over 4Å molecular sieves) to yield a 1.0 mg/mL stock solution.

2. System Suitability Test (SST) Preparation

  • Prepare a resolution mixture by spiking 1.0 mL of the 1.0 mg/mL stock solution with 0.1 mg of 1-butoxymethyl-4-hydroxymethyl-benzene (the hydrolysis degradant).

3. GC-FID Instrumental Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m length × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 20:1. Injector temperature set to 250°C.

  • Oven Program: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • Detector: Flame Ionization Detector (FID) set to 300°C.

4. Execution and Self-Validation

  • Inject the SST mixture. Validation Criterion: The system is strictly validated only if the resolution (

    
    ) between the intact standard and the degradant is 
    
    
    
    , and the tailing factor of the main peak is
    
    
    . This confirms no active sites in the GC liner are degrading the sample.
  • Inject a blank (anhydrous hexane) to confirm the absence of carryover.

  • Inject the CRM stock solution in triplicate. The Relative Standard Deviation (RSD) of the peak areas must be

    
    .
    

Workflow N1 Reference Standard Equilibration (Desiccator) N2 Anhydrous Sample Prep (100% Acetonitrile or Hexane) N1->N2 N3 System Suitability Testing (Resolution > 2.0) N2->N3 N4 GC-FID Analysis (Inert Carrier Gas) N3->N4 N5 Data Processing & Purity Calculation N4->N5

Self-validating analytical workflow for reactive chloromethyl standards.

References

1.[1] Title: US7691882B2 - Heterocycles substituted pyridine derivatives and antifungal agent containing thereof. Source: Google Patents. URL: 2.[3] Title: What are Certified Reference Materials? (ISO 17034 Definitions). Source: ASTM International. URL: 3.[2] Title: Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Source: Oxford Academic. URL:

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Butoxymethyl-4-chloromethyl-benzene

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Dynamics & Risk Assessment

The "Why" Behind the Protocol: 1-Butoxymethyl-4-chloromethyl-benzene (CAS Ref: 51503-07-2 / 36078-54-3 analogs) is not merely a corrosive solvent; it is a benzyl chloride derivative and a potent alkylating agent .

  • The Alkylating Threat: The chloromethyl group (-CH₂Cl) attached to the benzene ring is highly electrophilic. It reacts aggressively with nucleophiles, including biological macromolecules (DNA/RNA bases). This classifies the compound as a potential mutagen and carcinogen.

  • The Hydrolysis Hazard: Upon contact with ambient moisture or mucous membranes, the chloromethyl moiety hydrolyzes to release Hydrogen Chloride (HCl) gas. This makes the compound a severe lachrymator (tear-inducing) and a respiratory irritant.

  • Lipophilicity: The butoxy group increases the molecule's lipophilicity compared to standard benzyl chloride, potentially accelerating skin absorption and systemic distribution.

Critical Hazard Classifications:

  • Skin Corrosion/Irritation: Category 1B (Causes severe burns).[1]

  • Serious Eye Damage: Category 1.

  • Specific Target Organ Toxicity: Respiratory irritation (Single Exposure).[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its penetrating capability and corrosive byproducts.

Hand Protection Strategy

Scientific Rationale: Benzyl chloride derivatives can permeate standard disposable nitrile gloves in under 15 minutes. The "Butoxy" chain acts as a solvent carrier, potentially shortening breakthrough times further.

Glove TypeUsage ScenarioProtocol
Silver Shield® / 4H® (Laminate) MANDATORY for Primary Contact These offer >4-hour breakthrough time. They are chemically resistant but offer poor dexterity.
Disposable Nitrile (5-8 mil) Outer Layer Only Wear over the laminate gloves to provide grip and protect the inner glove from physical snagging.
Latex DO NOT USE Rapid degradation and permeation. Zero protection.
Respiratory & Body Protection[2][3][4][5][6][7]
ComponentSpecificationRationale
Respiratory Fume Hood (Primary) All work must be done behind a sash.
SecondaryFull-Face Respirator (APF 50)If hood work is impossible, use Organic Vapor + Acid Gas (OV/AG) cartridges (Yellow/Olive label) to neutralize HCl.
Ocular Chemical Splash Goggles Safety glasses are prohibited. Vapors are lachrymatory; eyes must be sealed.
Body Tyvek® Lab Coat Standard cotton coats absorb spills, holding the alkylating agent against the skin. Use impervious Tyvek or a chemically resistant apron.

Part 3: Operational Workflow

Preparation & Setup
  • Decontamination Station: Prepare a beaker of 10% Sodium Thiosulfate or 10% Ammonium Hydroxide inside the hood before opening the bottle. This is your immediate quench solution.

  • Humidity Control: Ensure all glassware is flame-dried or oven-dried. Moisture triggers HCl evolution.

Transfer Protocol (Liquids)
  • Don PPE: Put on Laminate gloves, then Nitrile gloves.

  • Ventilation Check: Verify fume hood face velocity is >100 fpm.

  • Opening: Crack the seal slowly away from you to vent any built-up HCl pressure.

  • Transfer: Use a positive-displacement pipette or glass syringe. Avoid plastic syringes if possible, as the solvent nature may swell the plunger rubber.

  • Drip Management: Place a chemically resistant mat (absorbent side up) under the transfer area.

Reaction Quenching

Never add water directly to the neat chemical.

  • Step 1: Dilute the reaction mixture with an inert solvent (e.g., Dichloromethane or THF).

  • Step 2: Slowly add a mild nucleophile (e.g., aqueous Sodium Bicarbonate) to neutralize the acid generated during hydrolysis.

Part 4: Emergency Response Logic

Spill Management

Do not wipe up with paper towels immediately. Paper towels increase the surface area for evaporation, releasing more lachrymatory vapors.

  • Evacuate: Clear the immediate area if the spill is outside the hood.

  • Neutralize: Pour 10% Sodium Thiosulfate or Ammonium Hydroxide over the spill. This converts the reactive chloromethyl group into a harmless thiosulfate ester or amine.

  • Wait: Allow 15–30 minutes for the reaction to cease.

  • Clean: Absorb the neutralized slurry with vermiculite or spill pads.

Exposure Response
  • Skin: Wash with soap and water for 15 minutes.[2][3] Do not use alcohol (this increases skin absorption).

  • Eyes: Flush for 15 minutes.[1][3] Force eyelids open. Seek immediate ophthalmological care.

Part 5: Waste Disposal Protocol

Core Directive: Never dispose of active alkylating agents in the general organic waste stream. They must be chemically deactivated first.

Deactivation Procedure
  • Create Quench Bath: Mix a solution of water, ethanol, and ammonium hydroxide (or sodium thiosulfate).

  • Slow Addition: Add the waste 1-Butoxymethyl-4-chloromethyl-benzene dropwise to the quench bath while stirring.

  • Verification: Test pH. If acidic, add more base.

  • Disposal: Once neutralized (and the alkylating potential destroyed), the mixture can be tagged as "Halogenated Organic Waste" containing deactivated benzyl derivatives.

Part 6: Visualizations

Figure 1: Safe Handling Decision Tree

HandlingWorkflow Start Start: Handling Request CheckHood Check Fume Hood (Velocity > 100 fpm?) Start->CheckHood PPE_Check PPE Verification: 1. Laminate Gloves 2. Goggles (Sealed) 3. Tyvek Coat CheckHood->PPE_Check Yes Stop STOP: Maintenance Required CheckHood->Stop No QuenchReady Is Quench Solution (Thiosulfate/Ammonia) Present? PPE_Check->QuenchReady Proceed Proceed to Weighing/Transfer Action Perform Transfer (Avoid Plastic Syringes) Proceed->Action QuenchReady->Stop No QuenchReady->Proceed Yes Decon Decontaminate Tools in Quench Bath Action->Decon

Caption: Operational workflow ensuring engineering controls and chemical neutralization agents are in place prior to handling.

Figure 2: Spill Response Logic

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood Outside Outside Hood Location->Outside Neutralize Apply 10% Sodium Thiosulfate Wait 20 mins InHood->Neutralize Evacuate EVACUATE LAB Respiratory Hazard (HCl) Outside->Evacuate Absorb Absorb with Vermiculite (Do NOT use paper towels) Neutralize->Absorb Waste Tag as Deactivated Halogenated Waste Absorb->Waste

Caption: Emergency response protocol distinguishing between contained (hood) and uncontained (lab) release events.

References

  • National Institutes of Health (NIH) - PubChem. Benzene, 1-butyl-4-(chloromethyl)- Safety and Hazards. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Refer to Chapter 6 for Alkylating Agents). [Link]

  • Lunn, G., & Sansone, E. B. Destruction of Hazardous Chemicals in the Laboratory. (Wiley-Interscience). Protocol for destruction of alkylating agents using Thiosulfate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.